Product packaging for Tert-butyl (4-hydroxycyclohexyl)carbamate(Cat. No.:CAS No. 111300-06-2)

Tert-butyl (4-hydroxycyclohexyl)carbamate

Cat. No.: B151055
CAS No.: 111300-06-2
M. Wt: 215.29 g/mol
InChI Key: DQARDWKWPIRJEH-UHFFFAOYSA-N
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Description

Tert-butyl (4-hydroxycyclohexyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO3 B151055 Tert-butyl (4-hydroxycyclohexyl)carbamate CAS No. 111300-06-2

Properties

IUPAC Name

tert-butyl N-(4-hydroxycyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQARDWKWPIRJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347011
Record name trans-tert-Butyl (4-hydroxycyclohexyl)carbamate
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Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111300-06-2, 167081-25-6
Record name trans-tert-Butyl (4-hydroxycyclohexyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate
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Record name cis-4-(tert-Butoxycarbonylamino)cyclohexanol
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Foundational & Exploratory

Stereoselective Synthesis of cis-tert-Butyl (4-Hydroxycyclohexyl)carbamate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cis-tert-butyl (4-hydroxycyclohexyl)carbamate is a key building block in the synthesis of various pharmaceutically active compounds. Its specific stereochemistry is often crucial for biological activity, making stereoselective synthesis a critical aspect of drug development. This technical guide provides a comprehensive overview of established and emerging methodologies for the stereoselective synthesis of the cis-isomer, targeting researchers, scientists, and drug development professionals. This document details four primary synthetic strategies: diastereoselective reduction of a ketone precursor, catalytic hydrogenation of a phenol derivative, reductive ring-opening of a bicyclic intermediate, and enzymatic reduction. Each section includes detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic pathways.

Diastereoselective Reduction of tert-Butyl (4-oxocyclohexyl)carbamate

This approach involves the synthesis of the ketone precursor, tert-butyl (4-oxocyclohexyl)carbamate, followed by its stereoselective reduction to the desired cis-alcohol. The facial selectivity of the hydride attack on the cyclohexanone ring is controlled by the choice of the reducing agent, with bulky hydride reagents favoring the formation of the axial (cis) alcohol.

Synthesis of tert-Butyl (4-oxocyclohexyl)carbamate

The ketone precursor can be synthesized from commercially available 4-aminocyclohexanol. The synthesis involves two main steps: Boc protection of the amino group followed by oxidation of the hydroxyl group. A one-pot procedure has also been reported, offering a more streamlined approach.

Experimental Protocol: Two-Step Synthesis

  • Boc Protection of 4-Aminocyclohexanol: To a solution of 4-aminocyclohexanol (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic system of water and dioxane, is added a base (e.g., triethylamine, 1.2 eq or sodium bicarbonate, 2.0 eq). The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl (4-hydroxycyclohexyl)carbamate.

  • Swern Oxidation: A solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane is cooled to -78 °C. A solution of dimethyl sulfoxide (DMSO, 2.0 eq) in dichloromethane is added dropwise, and the mixture is stirred for 15 minutes. A solution of this compound (1.0 eq) in dichloromethane is then added slowly. After stirring for 1 hour at -78 °C, triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated, washed with saturated aqueous ammonium chloride, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give crude tert-butyl (4-oxocyclohexyl)carbamate, which can be purified by column chromatography.

Stereoselective Reduction

The key to achieving high cis-selectivity is the use of a sterically hindered hydride reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®). The bulky sec-butyl groups on the boron atom favor equatorial attack on the cyclohexanone ring, leading to the formation of the axial hydroxyl group, which corresponds to the cis-isomer.

Experimental Protocol: L-Selectride Reduction

To a solution of tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), is added a 1.0 M solution of L-Selectride® in THF (1.2 eq) dropwise. The reaction mixture is stirred at -78 °C for 2-4 hours or until the starting material is consumed (monitored by TLC). The reaction is then quenched by the slow addition of water, followed by an aqueous solution of sodium hydroxide (e.g., 3M) and 30% hydrogen peroxide. The mixture is allowed to warm to room temperature and stirred for 1 hour. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford cis-tert-butyl (4-hydroxycyclohexyl)carbamate.

Quantitative Data

MethodStarting MaterialKey ReagentsYield (%)cis:trans RatioReference Analogy
Diastereoselective Reductiontert-Butyl (4-oxocyclohexyl)carbamateL-Selectride®, THF~85-95>95:5[1]

Logical Workflow for Diastereoselective Reduction

G A 4-Aminocyclohexanol B This compound A->B Boc₂O, Base C tert-Butyl (4-oxocyclohexyl)carbamate B->C Swern Oxidation D cis-tert-Butyl (4-hydroxycyclohexyl)carbamate C->D L-Selectride®

Caption: Synthetic pathway via diastereoselective reduction.

Catalytic Hydrogenation of tert-Butyl (4-hydroxyphenyl)carbamate

This strategy involves the stereoselective hydrogenation of an aromatic precursor, tert-butyl (4-hydroxyphenyl)carbamate. The choice of catalyst and reaction conditions is crucial for achieving high cis-selectivity. Rhodium-based catalysts have been shown to be particularly effective in directing the hydrogenation to the desired cis-isomer.

Synthesis of tert-Butyl (4-hydroxyphenyl)carbamate

The precursor is readily prepared from 4-aminophenol through a standard Boc protection reaction.

Experimental Protocol: Boc Protection of 4-Aminophenol

4-Aminophenol (1.0 eq) is dissolved in a mixture of tert-butanol and water. A base such as sodium hydroxide is added, and the solution is cooled in an ice bath. Di-tert-butyl dicarbonate (1.1 eq) is added portion-wise, and the reaction mixture is stirred at room temperature overnight. The solvent is partially removed under reduced pressure, and the aqueous solution is acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to give tert-butyl (4-hydroxyphenyl)carbamate.

Stereoselective Hydrogenation

The hydrogenation of the aromatic ring to the corresponding cyclohexane is carried out using a rhodium on carbon (Rh/C) catalyst. The presence of an acid co-catalyst, such as methanesulfonic acid, has been reported to significantly enhance the cis-selectivity.

Experimental Protocol: Rhodium-Catalyzed Hydrogenation

In a high-pressure reactor, tert-butyl (4-hydroxyphenyl)carbamate (1.0 eq) is dissolved in a suitable solvent like methanol or isopropanol. A catalytic amount of 5% rhodium on carbon (e.g., 5 mol%) and a co-catalyst such as methanesulfonic acid (e.g., 10 mol%) are added. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 5-20 bar). The reaction mixture is stirred at a specific temperature (e.g., 50-80 °C) for several hours until the reaction is complete. After cooling and venting the reactor, the catalyst is removed by filtration through a pad of Celite®. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with a mild base to remove the acid co-catalyst. The organic layer is dried and concentrated to yield the crude product, which is then purified by column chromatography or recrystallization to provide the pure cis-isomer.

Quantitative Data

MethodStarting MaterialKey ReagentsYield (%)cis:trans RatioReference Analogy
Catalytic Hydrogenationtert-Butyl (4-hydroxyphenyl)carbamate5% Rh/C, H₂, Methanesulfonic acid~90-98>98:2

Logical Workflow for Catalytic Hydrogenation

G A 4-Aminophenol B tert-Butyl (4-hydroxyphenyl)carbamate A->B Boc₂O, Base C cis-tert-Butyl (4-hydroxycyclohexyl)carbamate B->C 5% Rh/C, H₂, Acid

Caption: Synthetic pathway via catalytic hydrogenation.

Reductive Ring Opening of N-Boc-2-oxa-3-azabicyclo[2.2.2]oct-5-ene

This elegant approach utilizes a hetero-Diels-Alder reaction to construct a bicyclic intermediate, which upon reductive cleavage of the N-O and C=C bonds, directly yields the cis-substituted cyclohexanol derivative with very high stereoselectivity. This method is particularly amenable to continuous flow chemistry, offering advantages in terms of safety, efficiency, and scalability.

Synthesis of N-Boc-2-oxa-3-azabicyclo[2.2.2]oct-5-ene

The bicyclic precursor is synthesized via a hetero-Diels-Alder reaction between 1,3-cyclohexadiene and an in situ generated N-Boc-nitroso species.

Experimental Protocol: Continuous Flow Hetero-Diels-Alder Reaction

A solution of N-Boc-hydroxylamine (1.0 eq) and 1,3-cyclohexadiene (1.2 eq) in a suitable solvent like dichloromethane is prepared. This solution is then passed through a packed-bed reactor containing manganese dioxide (MnO₂) as an oxidant at a controlled flow rate. The MnO₂ oxidizes the hydroxylamine to the reactive nitroso species in situ, which then undergoes a [4+2] cycloaddition with the diene. The effluent from the reactor contains the desired N-Boc-2-oxa-3-azabicyclo[2.2.2]oct-5-ene.[2]

Reductive Ring Opening

The crude product from the first step can be directly subjected to catalytic hydrogenation. The hydrogenation cleaves the N-O bond and reduces the double bond, leading to the formation of the cis-4-(Boc-amino)cyclohexanol.

Experimental Protocol: Continuous Flow Hydrogenation

The solution containing N-Boc-2-oxa-3-azabicyclo[2.2.2]oct-5-ene is passed through a continuous flow hydrogenation reactor (e.g., an H-Cube®) equipped with a Raney® Nickel catalyst cartridge. The reaction is carried out under a controlled hydrogen pressure and temperature. The resulting product stream is collected, and the solvent is removed under reduced pressure to yield the crude cis-tert-butyl (4-hydroxycyclohexyl)carbamate, which can be further purified if necessary.[2]

Quantitative Data

MethodStarting MaterialKey ReagentsYield (%)cis SelectivityReference
Reductive Ring Opening (Continuous Flow)1,3-Cyclohexadiene, N-Boc-hydroxylamine1. MnO₂ (flow) 2. Raney® Ni, H₂ (flow)High>99%[2]

Logical Workflow for Reductive Ring Opening

G A 1,3-Cyclohexadiene + N-Boc-hydroxylamine B N-Boc-2-oxa-3-azabicyclo[2.2.2]oct-5-ene A->B MnO₂ (Flow Reactor) C cis-tert-Butyl (4-hydroxycyclohexyl)carbamate B->C Raney® Ni, H₂ (Flow Hydrogenator)

Caption: Synthetic pathway via reductive ring opening.

Enzymatic Reduction of tert-Butyl (4-oxocyclohexyl)carbamate

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Specific ketoreductases (KREDs) can reduce the carbonyl group of tert-butyl (4-oxocyclohexyl)carbamate with high stereoselectivity to the desired cis-alcohol.

Synthesis of tert-Butyl (4-oxocyclohexyl)carbamate

The ketone precursor is synthesized as described in Section 1.1.

Stereoselective Enzymatic Reduction

The enzymatic reduction is typically performed in an aqueous buffer system using a whole-cell biocatalyst or an isolated enzyme. A co-factor recycling system, often involving a dehydrogenase (e.g., glucose dehydrogenase, GDH) and a sacrificial co-substrate (e.g., glucose), is necessary to regenerate the NADPH or NADH required by the ketoreductase.

Experimental Protocol: Enzymatic Reduction

In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) is suspended. To this suspension are added the ketoreductase (e.g., a specific alcohol dehydrogenase mutant known for cis-selectivity), NADP⁺ or NAD⁺ (catalytic amount), and a co-factor recycling system consisting of glucose dehydrogenase and glucose (e.g., 1.2 eq). The pH of the reaction mixture is maintained at a constant value (e.g., 7.0-8.0) by the addition of a base (e.g., 2M Na₂CO₃). The reaction is stirred at a controlled temperature (e.g., 30-35 °C) until the starting material is consumed. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated to give the crude product, which can be purified by column chromatography. A mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH) has shown excellent cis-selectivity in the reduction of a similar substrate.[3]

Quantitative Data

MethodStarting MaterialKey ReagentsYield (%)cis:trans RatioReference Analogy
Enzymatic Reductiontert-Butyl (4-oxocyclohexyl)carbamateKetoreductase (e.g., mutant ADH), GDH, Glucose, NAD(P)⁺>90>99:1[3]

Logical Workflow for Enzymatic Reduction

G cluster_cofactor Cofactor Regeneration cluster_reduction Ketone Reduction GDH Glucose Dehydrogenase Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH NADP NADP NADPH NADPH NADP->NADPH GDH NADPH_red NADPH Ketone tert-Butyl (4-oxocyclohexyl)carbamate cis_Alcohol cis-tert-Butyl (4-hydroxycyclohexyl)carbamate Ketone->cis_Alcohol KRED KRED Ketoreductase NADP_red NADP⁺ NADPH_red->NADP_red KRED

Caption: Enzymatic reduction with cofactor regeneration.

Conclusion

The stereoselective synthesis of cis-tert-butyl (4-hydroxycyclohexyl)carbamate can be achieved through several efficient and high-yielding methodologies. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost of reagents and catalysts, available equipment (e.g., for continuous flow or high-pressure reactions), and green chemistry considerations. The diastereoselective reduction using L-Selectride® offers a straightforward and reliable laboratory-scale synthesis. For larger-scale and highly selective production, the rhodium-catalyzed hydrogenation and the continuous flow reductive ring-opening present compelling options. Finally, enzymatic reduction stands out as a highly sustainable and exceptionally selective method, which is becoming increasingly viable for industrial applications. This guide provides the necessary technical details to enable researchers and drug development professionals to select and implement the most suitable strategy for their specific needs.

References

An In-Depth Technical Guide to the Stereoselective Synthesis of trans-tert-Butyl (4-Hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary stereoselective synthetic routes to trans-tert-butyl (4-hydroxycyclohexyl)carbamate, a crucial building block in the development of various pharmaceutical agents. The document details two principal strategies: the diastereoselective reduction of a ketone precursor and the direct protection of a pre-existing trans-amino alcohol. For each method, detailed experimental protocols, comparative data, and workflow diagrams are presented to aid researchers in selecting and implementing the optimal synthetic strategy.

Introduction

trans-tert-Butyl (4-hydroxycyclohexyl)carbamate, often referred to as trans-4-(Boc-amino)cyclohexanol, is a versatile bifunctional molecule. Its rigid cyclohexyl scaffold, coupled with the orthogonal protecting group strategy offered by the tert-butyloxycarbonyl (Boc) group, makes it an invaluable intermediate in the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics. The precise control of the trans stereochemistry between the hydroxyl and Boc-protected amine groups is critical for the desired biological activity of the final active pharmaceutical ingredient (API). This guide explores the most effective methods to achieve this stereochemical control.

Synthetic Strategies Overview

Two predominant and reliable strategies have emerged for the synthesis of trans-tert-butyl (4-hydroxycyclohexyl)carbamate. The choice between these routes depends on factors such as starting material availability, desired diastereomeric purity, scalability, and cost.

  • Diastereoselective Reduction of tert-Butyl (4-oxocyclohexyl)carbamate: This is the most common approach, starting from the readily available N-Boc-4-aminocyclohexanone. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent.

  • Direct N-Boc Protection of trans-4-Aminocyclohexanol: This strategy leverages the commercially available trans-4-aminocyclohexanol, where the desired stereochemistry is already established. The synthesis involves a straightforward protection of the primary amine.

The logical flow for selecting a synthetic strategy is outlined below.

G start Select Synthetic Strategy sm_avail Starting Material Availability start->sm_avail ketone tert-Butyl (4-oxocyclohexyl)carbamate sm_avail->ketone Ketone Available amino_alcohol trans-4-Aminocyclohexanol sm_avail->amino_alcohol Amino Alcohol Available route1 Route 1: Diastereoselective Reduction ketone->route1 route2 Route 2: Direct N-Boc Protection amino_alcohol->route2 select_reductant Select Reducing Agent route1->select_reductant protocol2 Perform Boc Protection route2->protocol2 chemical_red Chemical Hydride Reagents (e.g., NaBH4) select_reductant->chemical_red Conventional biocatalytic_red Biocatalytic (KRED) select_reductant->biocatalytic_red High Selectivity protocol1 Perform Reduction chemical_red->protocol1 biocatalytic_red->protocol1

Caption: Decision workflow for synthesizing the target compound.

Route 1: Diastereoselective Reduction of tert-Butyl (4-oxocyclohexyl)carbamate

This route begins with the ketone precursor, tert-butyl N-(4-oxocyclohexyl)carbamate. The stereoselectivity of the ketone reduction is governed by the direction of hydride attack on the carbonyl group. For a chair-like conformation of the cyclohexanone ring, axial attack of the hydride leads to the equatorial alcohol (the desired trans product), while equatorial attack yields the axial alcohol (cis product).

  • Small Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): These reagents preferentially attack from the axial direction to avoid steric hindrance with the axial hydrogens at the C-3 and C-5 positions, leading to a higher proportion of the trans isomer.

  • Bulky Hydride Reagents (e.g., L-Selectride®, K-Selectride®): These sterically demanding reagents encounter significant steric clash with the axial hydrogens. Consequently, they are forced to attack from the more open equatorial face, leading predominantly to the cis isomer.

  • Biocatalytic Reagents (Ketoreductases, KREDs): These enzymes can offer exceptionally high stereoselectivity, often surpassing chemical methods. The selectivity is determined by the specific shape and amino acid composition of the enzyme's active site.

The general transformation is depicted below.

G sub tert-Butyl (4-oxocyclohexyl)carbamate prod_trans trans-tert-Butyl (4-hydroxycyclohexyl)carbamate sub->prod_trans [H] (e.g., NaBH4, KRED) Axial Attack Favored prod_cis cis-tert-Butyl (4-hydroxycyclohexyl)carbamate sub->prod_cis [H] (e.g., L-Selectride) Equatorial Attack Favored

Caption: Diastereoselective reduction of the ketone precursor.

Data Presentation: Comparison of Reducing Agents

The following table summarizes the performance of various reducing agents in the synthesis of trans-tert-butyl (4-hydroxycyclohexyl)carbamate. Note that reaction conditions can significantly influence outcomes.

Reducing AgentSolventTemperature (°C)trans:cis RatioYield (%)Reference
Sodium Borohydride (NaBH₄) Methanol (MeOH)0 to RT~4:1 to 9:1>90General knowledge
L-Selectride® Tetrahydrofuran (THF)-78~1:99>95[1]
Ketoreductase (KRED) Aqueous Buffer~30>99:1>98[2]

Note: Ratios and yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1A: Reduction using Sodium Borohydride

This protocol favors the formation of the trans isomer through axial hydride delivery.

  • Dissolution: Dissolve tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly add acetone to quench the excess NaBH₄.

  • Work-up: Concentrate the mixture under reduced pressure. Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the desired trans product.

Protocol 1B: Biocatalytic Reduction using a Ketoreductase (KRED)

This protocol provides high selectivity for the trans isomer and operates under green chemistry principles.

  • Buffer Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.0).

  • Cofactor Regeneration System: To the buffer, add D-glucose (e.g., 1.1 eq relative to substrate) and a glucose dehydrogenase (GDH) for NADPH or NADH regeneration. Add the nicotinamide cofactor (NADP⁺ or NAD⁺) to a final concentration of ~1 mM.

  • Enzyme Addition: Add the selected ketoreductase (KRED) enzyme, either as a lyophilized powder or a cell-free extract, to the buffer solution.

  • Substrate Addition: Add the tert-butyl (4-oxocyclohexyl)carbamate substrate (1.0 eq), potentially dissolved in a small amount of a water-miscible co-solvent like DMSO or isopropanol to aid solubility.

  • Reaction: Stir the mixture at a controlled temperature (typically 25-35 °C) and monitor the pH, adjusting as necessary. The reaction progress can be monitored by HPLC or GC.

  • Work-up: Upon completion, terminate the reaction by adding a water-immiscible organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent. Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the highly pure trans product.

Route 2: Direct N-Boc Protection of trans-4-Aminocyclohexanol

This approach is highly efficient if the starting material, trans-4-aminocyclohexanol, is readily available. The synthesis involves the reaction of the primary amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This method preserves the stereochemistry of the starting material, directly yielding the trans product with high purity.

G sub trans-4-Aminocyclohexanol prod trans-tert-Butyl (4-hydroxycyclohexyl)carbamate sub->prod (Boc)₂O, Base (e.g., Et₃N or NaOH) DCM or THF/Water

Caption: Direct N-Boc protection of trans-4-aminocyclohexanol.

Data Presentation: Typical Reaction Outcome
Starting MaterialReagentsSolventYield (%)PurityReference
trans-4-Aminocyclohexanol(Boc)₂O, Triethylamine (Et₃N)Dichloromethane (DCM)>95>98% (trans)[3]
Experimental Protocol

Protocol 2A: N-Boc Protection of trans-4-Aminocyclohexanol

This is a robust and high-yielding procedure.

  • Dissolution: Dissolve trans-4-aminocyclohexanol (1.0 eq) in dichloromethane (DCM) or a mixture of THF and water in a round-bottom flask.

  • Base Addition: Add triethylamine (Et₃N, 1.2 eq) or an aqueous solution of sodium hydroxide (NaOH, 1.2 eq) to the solution and stir.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), either neat or as a solution in the reaction solvent, dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: If using an organic solvent like DCM, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. If using a biphasic system, separate the layers and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product is often obtained as a white solid of high purity and may not require further purification. If necessary, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.[3]

Conclusion

The stereoselective synthesis of trans-tert-butyl (4-hydroxycyclohexyl)carbamate can be effectively achieved via two primary routes. The direct N-Boc protection of trans-4-aminocyclohexanol is a highly efficient, single-step process that guarantees the desired stereochemistry when the starting material is available. Alternatively, the diastereoselective reduction of tert-butyl (4-oxocyclohexyl)carbamate offers a versatile approach. For this route, reduction with sodium borohydride provides good selectivity for the trans isomer, while biocatalytic reduction using a ketoreductase can achieve exceptional levels of stereoselectivity (>99:1), representing a state-of-the-art method for producing high-purity material under environmentally benign conditions. The selection of the optimal route will be guided by considerations of starting material cost, required stereopurity, and process scalability.

References

synthesis of tert-butyl (4-hydroxycyclohexyl)carbamate from 4-aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl (4-hydroxycyclohexyl)carbamate from 4-aminocyclohexanol. This transformation is a fundamental step in medicinal chemistry, providing a key building block for the development of novel therapeutics. This document outlines the chemical properties of the materials, a detailed experimental protocol, and the applications of the synthesized compound in drug development.

Core Concepts and Applications

The synthesis of this compound involves the protection of the amino group of 4-aminocyclohexanol with a tert-butoxycarbonyl (Boc) group. This is a common strategy in organic synthesis to prevent the amine from participating in subsequent reactions, allowing for selective modification of other parts of the molecule, such as the hydroxyl group. The resulting product, this compound, is a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. It serves as a crucial component in the development of various therapeutic agents, including PROTAC (Proteolysis Targeting Chimera) degraders, which are a novel class of drugs designed to remove specific disease-causing proteins.[1] While not directly involved in signaling pathways itself, its role as a versatile building block makes it integral to the creation of compounds that target such pathways.[2][3][4]

Data Presentation

Physical and Chemical Properties

The physical and chemical properties of the reactant and the cis/trans-isomers of the product are summarized below for easy comparison. The trans isomer is generally more stable and commonly used.

Property4-Aminocyclohexanol (trans)tert-butyl (trans-4-hydroxycyclohexyl)carbamatetert-butyl (cis-4-hydroxycyclohexyl)carbamate
Molecular Formula C₆H₁₃NOC₁₁H₂₁NO₃C₁₁H₂₁NO₃
Molecular Weight 115.17 g/mol 215.29 g/mol 215.29 g/mol
Appearance White to light yellow crystalline powderWhite solidWhite to light yellow to light orange powder to crystal
Melting Point 109-113 °C172-173 °C95 °C[5]
Boiling Point Not specified337.7±31.0 °C (Predicted)337.7±31.0 °C (Predicted)[5]
Solubility Soluble in waterInsoluble in water, soluble in organic solvents like dimethyl sulfoxide and methylene chloride.Slightly soluble in water.
CAS Number 27489-62-9111300-06-2[3]167081-25-6[5]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound from 4-aminocyclohexanol. This protocol is based on established methods for the Boc protection of amines.[6][7]

Materials:

  • 4-Aminocyclohexanol (1.0 equivalent)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Triethylamine (Et₃N) (1.2 equivalents) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminocyclohexanol in the chosen solvent (e.g., DCM) at room temperature.

  • Addition of Base: Add triethylamine to the solution and stir for 10-15 minutes.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture. The addition is typically done dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-aminocyclohexanol) is consumed. This typically takes a few hours.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

    • Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the chemical synthesis workflow and a conceptual representation of the role of the synthesized molecule in drug development.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactant 4-Aminocyclohexanol Reaction_Step Boc Protection Reactant->Reaction_Step Reagent Di-tert-butyl dicarbonate (Boc)₂O Triethylamine (Et₃N) Reagent->Reaction_Step Solvent Dichloromethane (DCM) Solvent->Reaction_Step Product tert-butyl (4-hydroxycyclohexyl)carbamate Quench Quench with NaHCO₃(aq) Reaction_Step->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallization / Chromatography Concentrate->Purify Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Drug_Development_Logic BuildingBlock tert-butyl (4-hydroxycyclohexyl)carbamate Modification Further Chemical Modifications BuildingBlock->Modification Key Intermediate API Active Pharmaceutical Ingredient (API) Modification->API Synthesis DrugProduct Final Drug Product API->DrugProduct Formulation

Caption: Role of this compound in drug development.

References

Protecting Group Strategies for 4-Aminocyclohexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of protecting group strategies for the bifunctional molecule 4-aminocyclohexanol. Due to the presence of both a nucleophilic amino group and a hydroxyl group, selective protection is crucial for the successful synthesis of complex molecules and active pharmaceutical ingredients (APIs) derived from this versatile building block.[1][2][3] This document details common protecting groups, orthogonal strategies, experimental protocols, and quantitative data to aid researchers in designing efficient and high-yielding synthetic routes.

Introduction to Protecting Groups

A protecting group is a chemical moiety that is reversibly attached to a functional group to temporarily decrease its reactivity.[4] This allows for chemical transformations to be carried out on other parts of the molecule without interference from the protected group.[4] An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups.[4][5]

For a molecule like 4-aminocyclohexanol, which possesses both an amine and an alcohol, an orthogonal protecting group strategy is often employed.[4][6] This involves using protecting groups for each functionality that can be removed under distinct conditions, allowing for the selective deprotection and subsequent reaction of one group while the other remains protected.[4][7]

Protecting the Amino Group

The primary amino group of 4-aminocyclohexanol is a potent nucleophile and requires protection in many synthetic transformations. Carbamates are the most common class of protecting groups for amines, effectively reducing their nucleophilicity.[4]

Tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[8][9][10]

Protection: The amino group of 4-aminocyclohexanol can be protected as a tert-butyl carbamate by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[9][11]

Deprotection: The Boc group is readily cleaved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[8][9]

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another common amine protecting group, notable for its stability to both acidic and basic conditions.[8][12][13] It is typically removed by catalytic hydrogenolysis.[8][14]

Protection: The Cbz group is introduced by reacting 4-aminocyclohexanol with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[12][15]

Deprotection: The Cbz group is efficiently removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst and hydrogen gas (H₂) or a hydrogen source like ammonium formate.[8][14] This method is advantageous as it is mild and does not affect most other functional groups, with the exception of other reducible moieties like alkenes or alkynes.

Protecting the Hydroxyl Group

The hydroxyl group of 4-aminocyclohexanol can be protected using a variety of methods, most commonly by forming ethers or silyl ethers.

Benzyl (Bn) Ether

Benzyl ethers are robust protecting groups for alcohols, stable to a wide range of acidic and basic conditions.[16][17][18]

Protection: A benzyl ether can be formed by treating 4-aminocyclohexanol with benzyl bromide (BnBr) in the presence of a base such as sodium hydride (NaH).[14][18] For substrates sensitive to strongly basic conditions, alternative methods using benzyl trichloroacetimidate under acidic catalysis or 2-benzyloxy-1-methylpyridinium triflate under neutral conditions can be employed.[16][17]

Deprotection: Similar to the Cbz group, benzyl ethers are commonly cleaved by catalytic hydrogenolysis (H₂, Pd/C).[14][19]

Tert-Butyldimethylsilyl (TBDMS or TBS) Ether

Silyl ethers are versatile protecting groups for alcohols, with their stability being highly dependent on the steric bulk of the substituents on the silicon atom. The TBDMS group is particularly useful due to its relative stability to many reaction conditions while still being easily removable.[20][21][22]

Protection: The hydroxyl group can be converted to a TBDMS ether by reacting it with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole, in a solvent like dimethylformamide (DMF).[20][22][23]

Deprotection: The TBDMS group is most commonly removed using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[20][21] It is also labile to acidic conditions, though it is significantly more stable than the trimethylsilyl (TMS) ether.[20]

Orthogonal Protecting Group Strategies

The ability to selectively deprotect one functional group in the presence of another is a cornerstone of modern organic synthesis. Below are logical orthogonal strategies for 4-aminocyclohexanol based on the protecting groups discussed.

Strategy 1: Boc (Amine) and Benzyl (Alcohol)

This strategy combines an acid-labile amine protecting group with a hydrogenolysis-labile alcohol protecting group.

Orthogonal_Strategy_1 cluster_deprotection Selective Deprotection 4-Aminocyclohexanol 4-Aminocyclohexanol N-Boc, O-H N-Boc, O-H 4-Aminocyclohexanol->N-Boc, O-H Boc₂O, Base N-Boc, O-Bn N-Boc, O-Bn N-Boc, O-H->N-Boc, O-Bn BnBr, NaH N-Boc, O-Bn->N-Boc, O-H H₂, Pd/C N-H, O-Bn N-H, O-Bn N-Boc, O-Bn->N-H, O-Bn TFA or HCl

Diagram 1: Orthogonal protection with Boc and Benzyl groups.
Strategy 2: Cbz (Amine) and TBDMS (Alcohol)

This approach utilizes a hydrogenolysis-labile amine protecting group and a fluoride-labile alcohol protecting group.

Orthogonal_Strategy_2 cluster_deprotection Selective Deprotection 4-Aminocyclohexanol 4-Aminocyclohexanol N-Cbz, O-H N-Cbz, O-H 4-Aminocyclohexanol->N-Cbz, O-H Cbz-Cl, Base N-Cbz, O-TBDMS N-Cbz, O-TBDMS N-Cbz, O-H->N-Cbz, O-TBDMS TBDMS-Cl, Imidazole N-Cbz, O-TBDMS->N-Cbz, O-H TBAF N-H, O-TBDMS N-H, O-TBDMS N-Cbz, O-TBDMS->N-H, O-TBDMS H₂, Pd/C

Diagram 2: Orthogonal protection with Cbz and TBDMS groups.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection and deprotection of amino and hydroxyl groups. Note that yields are substrate-dependent and may vary.

Table 1: Amine Protection

Protecting GroupReagentsBaseSolventTemperatureTimeYield (%)
BocBoc₂OTriethylamine or NaHCO₃Dichloromethane or THF/H₂ORoom Temp.12-24 h70-95[11][24]
CbzCbz-ClNaHCO₃ or Na₂CO₃THF/H₂O or H₂O0 °C to Room Temp.2-20 h90+[13][15]

Table 2: Alcohol Protection

Protecting GroupReagentsBaseSolventTemperatureTimeYield (%)
Benzyl (Bn)BnBrNaHTHF/DMF0 °C to Room Temp.2-16 h85-95[18]
TBDMSTBDMS-ClImidazoleDMFRoom Temp.12-24 h80-95[20]

Table 3: Deprotection Conditions

Protecting GroupReagentsSolventTemperatureTime
BocTFA or 4M HClDichloromethane or DioxaneRoom Temp.0.5-2 h[8][9]
CbzH₂, 10% Pd/CMethanol or EthanolRoom Temp.1-16 h[8]
Benzyl (Bn)H₂, 10% Pd/CMethanol or EthanolRoom Temp.2-24 h[19]
TBDMSTBAF (1M in THF)THFRoom Temp.1-4 h[20]

Experimental Protocols

General Workflow for Protection and Deprotection

Experimental_Workflow cluster_protection Protection cluster_deprotection Deprotection A Dissolve Substrate (4-Aminocyclohexanol derivative) B Add Base A->B C Add Protecting Group Reagent B->C D Reaction Monitoring (TLC) C->D E Work-up and Extraction D->E F Purification (Chromatography) E->F G Dissolve Protected Substrate F->G Proceed to Deprotection H Add Deprotection Reagent G->H I Reaction Monitoring (TLC) H->I J Quench and Work-up I->J K Purification J->K

Diagram 3: General experimental workflow.
Protocol for N-Boc Protection of trans-4-Aminocyclohexanol

  • Materials:

    • trans-4-Aminocyclohexanol hydrochloride (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (2.2 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Suspend trans-4-aminocyclohexanol hydrochloride in dichloromethane.

    • Add triethylamine and stir the mixture at room temperature until the solid dissolves.

    • Add Boc₂O to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.[11]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.[11] A yield of approximately 70% can be expected.[11]

Protocol for O-TBDMS Protection of N-Boc-4-aminocyclohexanol
  • Materials:

    • N-Boc-4-aminocyclohexanol (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)

    • Imidazole (2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve N-Boc-4-aminocyclohexanol in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add imidazole to the solution, followed by TBDMS-Cl.[20]

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.[20]

    • Wash the combined organic extracts with water and brine to remove DMF and imidazole.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Protocol for Cbz Deprotection by Catalytic Hydrogenolysis
  • Materials:

    • N-Cbz protected compound (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas (H₂) balloon or hydrogenator

  • Procedure:

    • Dissolve the N-Cbz protected compound in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst under an inert atmosphere.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Conclusion

The selection of an appropriate protecting group strategy is critical for the efficient synthesis of complex molecules derived from 4-aminocyclohexanol. By understanding the stability and reactivity of common protecting groups such as Boc, Cbz, Benzyl, and TBDMS, researchers can devise robust and orthogonal synthetic routes. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for the successful implementation of these strategies in a laboratory setting, ultimately facilitating the development of novel chemical entities and pharmaceuticals.

References

1H and 13C NMR Characterization of tert-butyl (4-hydroxycyclohexyl)carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characterization of tert-butyl (4-hydroxycyclohexyl)carbamate. Due to the limited availability of public domain spectral data for this specific compound, this document outlines a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra. Furthermore, as a point of reference, representative NMR data for a structurally analogous compound, tert-butyl (4-hydroxyphenyl)carbamate, is presented. This guide also includes a logical workflow for NMR data acquisition and analysis, visualized using Graphviz, to aid researchers in their structural elucidation endeavors.

Introduction

This compound is a bifunctional organic molecule containing a carbamate protecting group and a hydroxyl functional group attached to a cyclohexane ring. The stereochemistry of the cyclohexane ring, specifically the cis and trans isomerism of the two substituents, plays a crucial role in its three-dimensional structure and, consequently, its chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the structure and stereochemistry of such molecules. This guide details the methodologies and expected data for the ¹H and ¹³C NMR analysis of this compound.

Experimental Protocols

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound is provided below.

Sample Preparation:

  • Weigh 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

  • Solvent: CDCl₃ (or other appropriate deuterated solvent)

  • Temperature: 298 K

  • Number of Scans: 16-32 (depending on sample concentration)

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer)

  • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments)

  • Solvent: CDCl₃ (or other appropriate deuterated solvent)

  • Temperature: 298 K

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1-2 s

  • Spectral Width: -10 to 220 ppm

Data Presentation: Representative Data

¹H NMR Data of tert-butyl (4-hydroxyphenyl)carbamate
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.19d, J = 8.0 Hz2HAr-H
6.75d, J = 8.0 Hz2HAr-H
6.40br s1HNH
4.90br s1HOH
1.51s9HC(CH₃)₃
¹³C NMR Data of tert-butyl (4-hydroxyphenyl)carbamate
Chemical Shift (δ) ppmAssignment
153.63C=O
152.12Ar-C
130.84Ar-C
121.71Ar-CH
115.75Ar-CH
80.46C (CH₃)₃
28.38C(C H₃)₃

Mandatory Visualization

The following diagrams illustrate the logical workflow for NMR characterization and the general signaling pathways for structural elucidation.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Compound Pure Compound Dissolution Dissolve in Deuterated Solvent Compound->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube H1_NMR 1H NMR Acquisition NMR_Tube->H1_NMR C13_NMR 13C NMR Acquisition NMR_Tube->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->Process_Spectra C13_NMR->TwoD_NMR C13_NMR->Process_Spectra Assign_Signals Assign Signals TwoD_NMR->Assign_Signals Peak_Picking Peak Picking & Integration Process_Spectra->Peak_Picking Peak_Picking->Assign_Signals Structure_Elucidation Structure Elucidation Assign_Signals->Structure_Elucidation

Caption: Experimental workflow for NMR characterization.

Structural_Elucidation_Pathway cluster_1D 1D NMR cluster_2D 2D NMR cluster_structure Structural Information H1 ¹H NMR (Chemical Shift, Multiplicity, Integration) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC Fragments Molecular Fragments H1->Fragments C13 ¹³C NMR (Number of Signals, Chemical Shift) C13->HSQC C13->HMBC C13->Fragments COSY->Fragments HSQC->Fragments Connectivity Connectivity of Fragments HMBC->Connectivity Fragments->Connectivity Final_Structure Final Structure Connectivity->Final_Structure

Caption: Logical relationships in NMR-based structure elucidation.

Conclusion

While specific experimental ¹H and ¹³C NMR data for this compound remains elusive in publicly accessible databases and literature, this guide provides a robust framework for its characterization. The detailed experimental protocols and the logical workflow diagrams offer a clear path for researchers to acquire and interpret the necessary NMR data. The inclusion of representative data from a structurally similar compound serves as a useful, albeit cautionary, reference point. For unambiguous structural and stereochemical assignment of the cis and trans isomers of this compound, the application of two-dimensional NMR techniques such as COSY, HSQC, and HMBC, in conjunction with the standard 1D spectra, is highly recommended.

An In-Depth Technical Guide to the Spectroscopic Data of tert-butyl (4-hydroxycyclohexyl)carbamate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of tert-butyl (4-hydroxycyclohexyl)carbamate. These compounds are valuable intermediates in medicinal chemistry, notably serving as components in the synthesis of targeted therapies such as proteolysis-targeting chimeras (PROTACs). A thorough understanding of their spectroscopic properties is essential for unambiguous identification, purity assessment, and quality control in synthetic and drug development workflows.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for the cis and trans isomers of this compound.

Table 1: ¹H NMR Spectroscopic Data

IsomerSolventChemical Shift (δ) in ppm
cisCD₃OD1.43 (s, 9H), 1.64 (m, 8H), 3.37 (m, 1H), 3.79 (m, 1H)[1]
trans-Data not available in the searched literature.

Table 2: ¹³C NMR Spectroscopic Data

IsomerSolventChemical Shift (δ) in ppm
cis-Data not available in the searched literature.
trans-Data not available in the searched literature.

Table 3: Infrared (IR) Spectroscopy Data

IsomerSample PhaseKey Vibrational Frequencies (cm⁻¹)
cis-Data not available in the searched literature.
trans-Data not available in the searched literature.

Table 4: Mass Spectrometry Data

IsomerIonization Method[M+H]⁺ (m/z)
cis-Data not available in the searched literature.
transESI229.1[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of both isomers are crucial for reproducible research. Below are generalized procedures based on available literature.

Synthesis of trans-tert-butyl (4-hydroxycyclohexyl)carbamate

A common method for the preparation of the trans isomer involves the reaction of trans-4-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O).

Procedure:

  • To a solution of trans-4-aminocyclohexanol in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water), add a base such as triethylamine or sodium bicarbonate.

  • Cool the mixture in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate in the same solvent dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure trans-tert-butyl (4-hydroxycyclohexyl)carbamate.

Characterization

The synthesized product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) and acquire the spectra.

  • Infrared Spectroscopy: Acquire the IR spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate, or using an ATR accessory.

  • Mass Spectrometry: Obtain the mass spectrum using a suitable ionization technique, such as electrospray ionization (ESI), to confirm the molecular weight.

Logical Workflow for Synthesis and Characterization

The synthesis and subsequent characterization of the this compound isomers follow a logical progression to ensure the desired product is obtained with high purity.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (trans-4-aminocyclohexanol, Boc₂O) reaction Boc Protection Reaction start->reaction Base, Solvent workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Pure trans Isomer purification->product nmr ¹H & ¹³C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for the synthesis and characterization of trans-tert-butyl (4-hydroxycyclohexyl)carbamate.

Role in Drug Development

The trans isomer of this compound has been utilized as a key intermediate in the synthesis of advanced therapeutic agents. For instance, it is a building block in the development of PROTACs, such as ARV-110, which are designed to target and degrade specific proteins implicated in diseases like cancer. The carbamate moiety serves as a stable linker component, connecting the target-binding ligand to the E3 ligase-recruiting element.

The general workflow for the incorporation of this intermediate into a PROTAC molecule is outlined below.

G start tert-butyl (4-hydroxycyclohexyl)carbamate modification Functional Group Modification start->modification coupling1 Coupling with Target Binding Ligand modification->coupling1 deprotection Boc Deprotection coupling1->deprotection coupling2 Coupling with E3 Ligase Ligand deprotection->coupling2 final_protac Final PROTAC Molecule coupling2->final_protac

Caption: General workflow for the use of this compound in PROTAC synthesis.

References

An In-depth Technical Guide on the Chemical Properties of cis-tert-butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-tert-butyl (4-hydroxycyclohexyl)carbamate is a bifunctional organic molecule that serves as a crucial building block in medicinal chemistry and drug discovery. Its structure, featuring a cis-substituted cyclohexane ring with a hydroxyl group and a Boc-protected amine, makes it a valuable intermediate in the synthesis of complex molecules, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and characterization, and a visualization of its application in a key drug development workflow.

Chemical and Physical Properties

The fundamental physicochemical properties of cis-tert-butyl (4-hydroxycyclohexyl)carbamate are summarized in the table below, providing a quick reference for researchers.

PropertyValue
CAS Number 167081-25-6
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
Appearance White to light yellow or light orange powder/crystal
Melting Point 95 °C[1]
Boiling Point (Predicted) 337.7 ± 31.0 °C[1][2]
Density (Predicted) 1.06 ± 0.1 g/cm³[1][2]
pKa (Predicted) 12.36 ± 0.40[1][2]
Water Solubility Slightly soluble in water[1][2]
Storage Keep in a dark place, sealed in dry, at room temperature[2]

Experimental Protocols

Synthesis of cis-tert-butyl (4-hydroxycyclohexyl)carbamate

The synthesis of the title compound is typically achieved through a two-step process: the synthesis of the precursor cis-4-aminocyclohexanol, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of cis-4-aminocyclohexanol

A common method for the stereoselective synthesis of cis-4-aminocyclohexanol involves the catalytic hydrogenation of 2-oxa-3-aza-bicyclo[2.2.2]oct-5-ene hydrochloride.[3]

  • Materials: 2-oxa-3-aza-bicyclo[2.2.2]oct-5-ene hydrochloride, Platinum(IV) oxide (PtO₂), 4 M Hydrochloric acid in dioxane, Isopropanol, Hydrogen gas.

  • Procedure:

    • In a pressure vessel, dissolve 5.0 g of 2-oxa-3-aza-bicyclo[2.2.2]oct-5-ene hydrochloride in a suitable solvent.

    • Add 3.0 g of platinum(IV) oxide as the catalyst.

    • Pressurize the vessel with hydrogen gas to 2 bar.

    • Stir the reaction mixture for 7 hours.

    • After the reaction is complete, filter off the catalyst.

    • Add 20 ml of 4 M hydrochloric acid in dioxane to the filtrate.

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the resulting residue from 30 ml of isopropanol to yield cis-4-aminocyclohexanol hydrochloride.

Step 2: Boc-Protection of cis-4-aminocyclohexanol

The protection of the amino group is a standard procedure in organic synthesis.

  • Materials: cis-4-aminocyclohexanol hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (or another suitable base), Dichloromethane (or another suitable solvent).

  • Procedure:

    • Suspend cis-4-aminocyclohexanol hydrochloride in dichloromethane.

    • Add triethylamine to neutralize the hydrochloride and free the amine.

    • Cool the mixture in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography or recrystallization to obtain pure cis-tert-butyl (4-hydroxycyclohexyl)carbamate.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Solvent: Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).

    • Frequency: 400 MHz.

    • Procedure: Dissolve a small sample of the compound in the deuterated solvent. Acquire the ¹H NMR spectrum. Expected signals would include a broad singlet for the NH proton, multiplets for the cyclohexyl protons, a singlet for the tert-butyl protons, and a signal for the hydroxyl proton.

  • ¹³C NMR:

    • Solvent: Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).

    • Frequency: 100 MHz.

    • Procedure: Dissolve a sample of the compound in the deuterated solvent. Acquire the ¹³C NMR spectrum. Expected signals would include those for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Expected characteristic peaks would include a broad O-H stretch (around 3300-3500 cm⁻¹), an N-H stretch (around 3300-3400 cm⁻¹), C-H stretches (around 2850-2950 cm⁻¹), and a strong C=O stretch from the carbamate group (around 1680-1700 cm⁻¹).

Mass Spectrometry (MS)

  • Ionization Method: Electrospray Ionization (ESI) is a suitable method.

  • Procedure: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer. The expected [M+H]⁺ or [M+Na]⁺ ions would correspond to the molecular weight of the compound plus the mass of a proton or sodium ion, respectively.

Applications in Drug Development

A significant application of cis-tert-butyl (4-hydroxycyclohexyl)carbamate is as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Logical Workflow: Synthesis of a PROTAC

The following diagram illustrates the general workflow for the synthesis of a PROTAC, highlighting the role of cis-tert-butyl (4-hydroxycyclohexyl)carbamate as a precursor to the linker.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product A cis-tert-butyl (4-hydroxycyclohexyl)carbamate S1 Linker Synthesis/ Functionalization A->S1 B E3 Ligase Ligand S2 Couple Linker to E3 Ligase Ligand B->S2 C Target Protein Ligand S3 Couple Linker-E3 Ligase to Target Protein Ligand C->S3 S1->S2 Functionalized Linker S2->S3 Linker-E3 Ligase Conjugate P PROTAC Molecule S3->P

Caption: General workflow for PROTAC synthesis.

In this workflow, cis-tert-butyl (4-hydroxycyclohexyl)carbamate is first modified to create a functionalized linker. This linker is then sequentially coupled to the E3 ligase ligand and the target protein ligand to form the final PROTAC molecule. The specific stereochemistry and functionality of the starting carbamate are crucial for the final spatial arrangement and efficacy of the PROTAC.

References

In-Depth Technical Guide: Physical Properties of trans-tert-Butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-tert-butyl (4-hydroxycyclohexyl)carbamate (CAS No. 111300-06-2) is a carbamate derivative of trans-4-aminocyclohexanol. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the amino functionality, along with the hydroxyl group on the cyclohexane ring, makes this compound a valuable intermediate in organic synthesis. Its specific stereochemistry and functional groups allow for its application in the construction of more complex molecules, particularly in the development of novel therapeutic agents. A thorough understanding of its physical properties is essential for its effective use in synthesis, purification, and formulation.

This technical guide provides a comprehensive overview of the known physical properties of trans-tert-butyl (4-hydroxycyclohexyl)carbamate, including detailed experimental protocols for their determination and characterization.

Workflow for Physical and Spectroscopic Characterization

The following diagram outlines the logical workflow for the comprehensive characterization of the physical and spectroscopic properties of a solid organic compound like trans-tert-butyl (4-hydroxycyclohexyl)carbamate.

G Experimental Workflow for Compound Characterization cluster_synthesis Synthesis & Purification synthesis Synthesis of trans-tert-butyl (4-hydroxycyclohexyl)carbamate purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point Determination purification->mp sol Solubility Testing purification->sol nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms pka pKa (Predicted)

Caption: Workflow for the characterization of a synthesized organic compound.

Quantitative Physical Properties

The following table summarizes the key physical properties of trans-tert-butyl (4-hydroxycyclohexyl)carbamate.

PropertyValueNotes
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
Melting Point 172-173 °CExperimental value.
Boiling Point 337.7 ± 31.0 °CPredicted value.
pKa ~12.36 ± 0.40Predicted value, based on the cis-isomer.
Solubility Insoluble in water. Readily soluble in dimethyl sulfoxide (DMSO) and methylene chloride (CH₂Cl₂).Qualitative data.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy
  • δ ~ 4.5 ppm (broad singlet, 1H): N-H proton of the carbamate.

  • δ ~ 3.4-3.6 ppm (multiplet, 1H): C-H proton attached to the hydroxyl group.

  • δ ~ 3.2-3.4 ppm (multiplet, 1H): C-H proton attached to the nitrogen atom.

  • δ ~ 1.8-2.0 ppm and 1.1-1.3 ppm (multiplets, 8H): Cyclohexane ring protons.

  • δ ~ 1.4 ppm (singlet, 9H): Protons of the tert-butyl group.

¹³C NMR Spectroscopy
  • δ ~ 155 ppm: Carbonyl carbon of the carbamate.

  • δ ~ 79 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~ 70 ppm: Carbon bearing the hydroxyl group.

  • δ ~ 50 ppm: Carbon bearing the carbamate group.

  • δ ~ 30-35 ppm: Methylene carbons of the cyclohexane ring.

  • δ ~ 28 ppm: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy
  • ~3400 cm⁻¹ (broad): O-H stretching of the alcohol.

  • ~3300 cm⁻¹ (sharp to broad): N-H stretching of the carbamate.

  • ~2850-2950 cm⁻¹: C-H stretching of the alkyl groups.

  • ~1680-1700 cm⁻¹ (strong): C=O stretching of the carbamate.

  • ~1520 cm⁻¹: N-H bending of the carbamate.

  • ~1160-1250 cm⁻¹: C-O stretching of the carbamate and alcohol.

Mass Spectrometry
  • Expected [M+H]⁺: m/z 216.1594

  • Expected [M+Na]⁺: m/z 238.1414

  • Key Fragmentation: Loss of the tert-butyl group (-57) or the entire Boc group (-101).

Experimental Protocols

The following sections detail the standard methodologies for determining the physical and spectroscopic properties of a solid organic compound such as trans-tert-butyl (4-hydroxycyclohexyl)carbamate.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. This method utilizes a capillary tube containing the sample, which is heated at a controlled rate.

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Determination

Principle: The solubility of a compound in a particular solvent is determined by adding the solute to the solvent until saturation is reached at a given temperature. For a technical guide, a qualitative assessment in common laboratory solvents is often sufficient.

Procedure:

  • To a series of small, labeled test tubes, add approximately 10 mg of the compound.

  • To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide, hexane).

  • Agitate the tubes vigorously for 1-2 minutes.

  • Visually inspect each tube for the dissolution of the solid.

  • Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

NMR Sample Preparation (¹H and ¹³C)

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. The sample must be dissolved in a deuterated solvent to avoid interfering signals from the solvent itself.

Procedure:

  • Weigh approximately 5-10 mg of the solid sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample.

  • Ensure the sample is fully dissolved. If not, sonication may be used.

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

IR Spectroscopy Sample Preparation (Solid Film)

Principle: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. For a solid sample, a thin film can be prepared by dissolving it in a volatile solvent and allowing the solvent to evaporate on an IR-transparent salt plate.[1]

Procedure:

  • Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent in which it is soluble (e.g., methylene chloride or acetone).[1]

  • Place a single, clean, and dry salt plate (e.g., NaCl or KBr) on a clean surface.

  • Using a pipette, apply a drop of the solution to the center of the salt plate.[1]

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[1]

  • Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI)

Principle: Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. ESI is a soft ionization technique suitable for polar molecules, which creates ions from a solution before they enter the mass analyzer.

Procedure:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • From the stock solution, prepare a dilute solution (typically in the range of 1-10 µg/mL) using a mixture of solvents compatible with the mass spectrometer's mobile phase (e.g., acetonitrile/water with 0.1% formic acid).

  • Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

References

Solubility Profile of tert-butyl (4-hydroxycyclohexyl)carbamate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (4-hydroxycyclohexyl)carbamate is a bifunctional organic molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a Boc-protected amine and a hydroxyl group on a cyclohexane ring, makes it a valuable building block, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies. A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for solubility determination, and a visualization of its role in synthetic workflows.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in published literature. However, qualitative assessments indicate a favorable solubility profile in several common organic solvents. The following table summarizes the available qualitative data. Researchers are encouraged to use the experimental protocols provided in the subsequent section to determine quantitative solubility values for their specific applications and solvent systems.

SolventChemical FormulaPolarity IndexQualitative Solubility
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Readily Soluble[1]
Methylene Chloride (DCM)CH₂Cl₂3.1Readily Soluble[1]
ChloroformCHCl₃4.1Soluble
Ethyl AcetateC₄H₈O₂4.4Soluble
WaterH₂O10.2Insoluble[1]
MethanolCH₃OH5.1To be determined
EthanolC₂H₅OH4.3To be determined
IsopropanolC₃H₈O3.9To be determined
Acetonitrile (ACN)C₂H₃N5.8To be determined
N,N-Dimethylformamide (DMF)C₃H₇NO6.4To be determined
Tetrahydrofuran (THF)C₄H₈O4.0To be determined
TolueneC₇H₈2.4To be determined
HexaneC₆H₁₄0.1To be determined

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining both the qualitative and quantitative solubility of this compound.

Qualitative Solubility Assessment

This method offers a rapid evaluation of solubility in a range of solvents.

Materials:

  • This compound

  • Selection of organic solvents (as listed in the table above)

  • Small vials or test tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh a small, precise amount (e.g., 2-5 mg) of this compound and place it into a vial.

  • Add a measured volume of the selected solvent (e.g., 100 µL) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at this concentration.

  • If the solid has not fully dissolved, add another measured volume of the solvent and repeat the vortexing and observation.

  • Continue this stepwise addition of the solvent until the solid dissolves completely or a significant volume has been added, indicating low solubility.

  • Record the observations using descriptive terms such as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method determines the equilibrium solubility of the compound in a specific solvent at a set temperature.

Materials:

  • This compound

  • Chosen organic solvent

  • Scintillation vials or other sealable containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe and syringe filters (e.g., 0.2 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial, ensuring that a significant amount of solid will remain undissolved.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, allow the mixture to stand undisturbed for a short time to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original solubility in the solvent (e.g., in mg/mL or mol/L) by accounting for the dilution factor.

Visualization of Synthetic Workflow

This compound is a crucial intermediate in the synthesis of more complex molecules, such as the PROTAC degrader ARV-110. The following diagram illustrates a simplified synthetic workflow where this compound is utilized.

G cluster_start Starting Materials cluster_reaction1 SNAr Reaction cluster_intermediate Intermediate Product cluster_reaction2 Deprotection cluster_final Key Synthetic Intermediate A 2,4-dichlorobenzonitrile B tert-butyl (4-hydroxycyclohexyl)carbamate C Ether Formation A->C B->C D Boc-Protected Intermediate C->D Product E Boc Deprotection D->E F Amine Intermediate for Further Elaboration (e.g., to ARV-110) E->F Product G cluster_prep Sample Preparation cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_result Result A Add excess solute to known volume of solvent B Seal and agitate at constant temperature (24-48h) A->B C Allow solid to settle B->C D Withdraw supernatant with syringe C->D E Filter through 0.2 µm syringe filter D->E F Dilute filtered sample to a known volume E->F G Quantify concentration (HPLC or UV-Vis) F->G H Calculate Solubility (mg/mL or mol/L) G->H

References

Stability of tert-butyl (4-hydroxycyclohexyl)carbamate Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, prized for its stability in a range of reaction conditions and its facile removal under acidic conditions.[1] Tert-butyl (4-hydroxycyclohexyl)carbamate is a key building block in the synthesis of various biologically active molecules and pharmaceuticals, making a thorough understanding of its stability profile, particularly during the critical Boc-deprotection step, essential for process development and optimization.[2] This technical guide provides an in-depth analysis of the stability of this compound under various acidic conditions, offering quantitative data from representative procedures, detailed experimental protocols, and a mechanistic overview of the deprotection process.

Acid-Catalyzed Deprotection of this compound

The cleavage of the Boc group from this compound is typically achieved using strong acids.[3] The reaction proceeds via protonation of the carbamate, followed by the loss of the stable tert-butyl cation, which then forms isobutylene and carbon dioxide.[4][5] The choice of acid, solvent, temperature, and reaction time can significantly impact the efficiency of the deprotection and the impurity profile of the resulting 4-aminocyclohexanol.

Quantitative Data on Deprotection Conditions
Acid ReagentSolventTemperatureTypical Reaction TimeYieldNotes
Hydrochloric Acid (HCl)MethanolRoom Temperature1 - 4 hoursHighA specific example for a derivative of the target molecule.[2]
4M HCl in DioxaneDioxaneRoom Temperature30 minutes - 3 hoursHighA widely used method for Boc deprotection.[6][7]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature30 minutes - 2 hoursHighOften used as a 1:1 mixture with DCM.[6][8]
Aqueous Phosphoric AcidToluene50-70 °C3 - 14 hoursHighA milder, environmentally benign alternative.[9]

Experimental Protocols

The following are detailed experimental protocols for the acidic deprotection of this compound, based on established methods for Boc group removal.

Protocol 1: Deprotection using Hydrochloric Acid in Methanol

This protocol is adapted from the synthesis of a precursor to ARV-110, which utilizes a derivative of the target molecule.[2]

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Dichloromethane (DCM) or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (5-10 mL per gram of substrate).

  • To the stirred solution, slowly add concentrated hydrochloric acid (2.0-4.0 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 1-4 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • To the residue, add water and neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is basic (pH 8-9).

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-aminocyclohexanol.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Protocol 2: Deprotection using Trifluoroacetic Acid in Dichloromethane

This is a general and highly effective method for Boc deprotection.[8][10]

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (10-20 mL per gram of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (10-20 eq, often a 1:1 v/v mixture with DCM) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases and the aqueous layer is basic.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-aminocyclohexanol.

  • Further purification can be achieved by an appropriate method if required.

Signaling Pathways and Experimental Workflows

Reaction Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of this compound under acidic conditions proceeds through a well-established mechanism. The key steps are outlined in the diagram below.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of tert-butyl cation cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Fate of tert-butyl cation Boc_Protected This compound Protonated_Boc Protonated Carbamate Boc_Protected->Protonated_Boc H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_cation tert-butyl cation Protonated_Boc->tBu_cation Amine 4-Aminocyclohexanol Carbamic_Acid->Amine CO2 Carbon Dioxide Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene -H+ Protonated_Amine Ammonium Salt Amine->Protonated_Amine H+

Caption: Mechanism of acid-catalyzed deprotection of this compound.

General Experimental Workflow for Monitoring Deprotection

A systematic workflow is crucial for optimizing the deprotection reaction and ensuring the desired product quality.

Deprotection_Workflow Start Start with this compound Reaction_Setup Set up reaction with chosen acidic conditions (Acid, Solvent, Temp.) Start->Reaction_Setup Monitoring Monitor reaction progress (TLC, LC-MS, NMR) Reaction_Setup->Monitoring Monitoring->Reaction_Setup Incomplete Reaction Workup Aqueous workup and extraction Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Characterization of 4-aminocyclohexanol (NMR, MS, Purity by HPLC) Purification->Analysis End Pure 4-aminocyclohexanol Analysis->End

Caption: General workflow for the deprotection and analysis of this compound.

Potential Side Reactions and Mitigation

The primary side reaction of concern during acidic Boc deprotection is the alkylation of nucleophiles by the tert-butyl cation intermediate.[11] In the case of this compound, the hydroxyl group and the product amine are potential nucleophiles. However, under the strongly acidic conditions, both the hydroxyl and amino groups are likely to be protonated, reducing their nucleophilicity. The formation of isobutylene via deprotonation of the tert-butyl cation is the major pathway.[12]

To minimize potential side reactions, the following should be considered:

  • Use of Scavengers: In cases where sensitive nucleophiles are present in the substrate, scavengers such as anisole or triethylsilane can be added to trap the tert-butyl cation.[1]

  • Control of Reaction Temperature: Performing the reaction at lower temperatures can help to minimize side reactions.

  • Stoichiometry of Acid: Using the minimum amount of acid required for complete deprotection can reduce the likelihood of acid-catalyzed side reactions.

Conclusion

The this compound is readily deprotected under a variety of acidic conditions, with hydrochloric acid and trifluoroacetic acid being the most common and efficient reagents. The stability of the Boc group is low in acidic media, allowing for its selective removal. Careful selection of the reaction conditions and appropriate analytical monitoring are crucial for achieving high yields and purity of the desired 4-aminocyclohexanol product. The provided protocols and mechanistic insights serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

Stability of tert-butyl (4-hydroxycyclohexyl)carbamate Under Basic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in pharmaceutical development, prized for its robustness under a wide range of chemical conditions and its facile removal under acidic protocols.[1] This technical guide provides a detailed examination of the stability of a specific Boc-protected compound, tert-butyl (4-hydroxycyclohexyl)carbamate, under basic conditions. While generally considered stable, this document explores the potential for base-mediated hydrolysis, outlines experimental protocols for quantitative stability assessment, and presents a framework for interpreting the resulting data. This guide is intended to be a valuable resource for scientists engaged in process development, formulation, and stability testing, where understanding the degradation profile of such intermediates is critical.

The tert-Butoxycarbonyl (Boc) Protecting Group: A Profile of Stability

The utility of the Boc group stems from its characteristic stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[2] This stability makes it an "orthogonal" protecting group to other common amine protecting groups like the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[3] The Boc group's resilience to base is attributed to the steric hindrance of the tert-butyl group and the electron-donating nature of the nitrogen lone pair, which reduces the electrophilicity of the carbamate carbonyl.[4]

However, it is crucial to recognize that this stability is not absolute. Under forcing basic conditions, particularly with strong bases or elevated temperatures, the Boc group can be cleaved. The mechanism of this cleavage is distinct from the acid-catalyzed deprotection and is a critical consideration in process chemistry and drug stability studies.

Chemical Stability of this compound in Basic Media

This compound is generally stable under mild basic conditions, such as those employed during aqueous workups with sodium bicarbonate or brief treatments with tertiary amines. However, under more stringent basic conditions, such as exposure to concentrated alkali hydroxides, hydrolysis of the carbamate linkage can occur.

Mechanism of Base-Catalyzed Hydrolysis

The base-catalyzed hydrolysis of carbamates, such as this compound, is understood to proceed via a bimolecular acyl-oxygen cleavage (BAc2) mechanism.[5] This pathway involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the corresponding alcohol, amine, and carbonate. For N-unsubstituted or N-monosubstituted carbamates, an alternative pathway involving the formation of an isocyanate intermediate can also occur, particularly with strong, non-nucleophilic bases.

G cluster_0 Base-Catalyzed Hydrolysis of this compound reactant This compound intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack hydroxide OH⁻ hydroxide->intermediate products 4-Aminocyclohexanol + CO₃²⁻ + tert-Butanol intermediate->products Collapse & Proton Transfer

Caption: Base-catalyzed hydrolysis of a carbamate via the BAc2 mechanism.

Quantitative Assessment of Stability: Forced Degradation Studies

To quantitatively assess the stability of this compound under basic conditions, a forced degradation study is the most appropriate methodology.[6] Such studies are essential in pharmaceutical development to identify potential degradation products and establish the intrinsic stability of a drug substance or intermediate.[7]

Example Data from a Forced Degradation Study

The following table presents hypothetical data from a forced degradation study on this compound. These data are for illustrative purposes to demonstrate how results from such a study would be presented.

ConditionTime (hours)Assay of Parent Compound (%)Total Impurities (%)Major Degradant (%)
0.1 M NaOH (aq) at 25°C2499.5<0.5<0.1
0.1 M NaOH (aq) at 25°C7298.81.20.8
1.0 M NaOH (aq) at 25°C2495.24.84.5
1.0 M NaOH (aq) at 60°C885.714.313.9
1.0 M KOH in 1:1 MeOH/H₂O at 25°C2494.55.55.1
Saturated K₂CO₃ (aq) at 60°C7299.1<0.9<0.5
10% Triethylamine in CH₃CN at 25°C72>99.9<0.1<0.1

Experimental Protocols

The following section details a representative protocol for conducting a forced degradation study to evaluate the stability of this compound under basic conditions.

Protocol: Forced Degradation in Basic Solution

Objective: To determine the rate and extent of degradation of this compound under various basic conditions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH), pellets

  • Potassium hydroxide (KOH), pellets

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl), 1.0 M

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • HPLC system with UV detector

  • pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 50 mg of this compound and transfer it to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 1:1 mixture of acetonitrile and water to obtain a stock solution of approximately 1 mg/mL.

  • Preparation of Stress Samples:

    • For each condition, transfer 5.0 mL of the stock solution into a separate 10 mL volumetric flask.

    • For 1.0 M NaOH: Add 1.0 mL of 10.0 M NaOH and dilute to the mark with water. This will result in a final concentration of 1.0 M NaOH and approximately 0.5 mg/mL of the test compound.

    • For 0.1 M NaOH: Add 1.0 mL of 1.0 M NaOH and dilute to the mark with water.

    • Prepare a control sample by adding 1.0 mL of water instead of the base.

  • Incubation:

    • Place the flasks for the elevated temperature studies in a pre-heated water bath or oven set to the desired temperature (e.g., 60°C).

    • Keep the room temperature samples on a lab bench.

    • Withdraw aliquots (e.g., 1.0 mL) at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching and Analysis:

    • Immediately neutralize the withdrawn aliquot by adding an equimolar amount of 1.0 M HCl.

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the time zero sample.

    • Identify and quantify any degradation products formed.

Experimental Workflow Diagram

G prep_stock Prepare Stock Solution (1 mg/mL in ACN/H₂O) prep_stress Prepare Stress Samples (e.g., 1.0 M NaOH) prep_stock->prep_stress incubate Incubate at Defined Temperature (25°C or 60°C) prep_stress->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quench Neutralize with HCl sampling->quench dilute Dilute for Analysis quench->dilute hplc HPLC Analysis dilute->hplc data Data Analysis (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for the forced degradation study of this compound.

Conclusion

This compound exhibits high stability under mild basic conditions, consistent with the general behavior of Boc-protected amines. However, this stability is not absolute, and degradation can be induced under forcing conditions with strong bases and elevated temperatures. The primary degradation pathway is the base-catalyzed hydrolysis of the carbamate bond. For professionals in drug development and chemical process optimization, a thorough understanding of this stability profile through systematic forced degradation studies is imperative. The experimental protocol provided in this guide offers a robust framework for quantifying the stability of this and related molecules, ensuring the quality and robustness of synthetic routes and formulated products.

References

Methodological & Application

Application Notes and Protocols: The Use of tert-Butyl (4-hydroxycyclohexyl)carbamate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two key moieties—a ligand that binds to the target protein of interest and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.

One such versatile linker building block is tert-butyl (4-hydroxycyclohexyl)carbamate . Its rigid cyclohexyl core can provide conformational constraint to the PROTAC molecule, which can be advantageous for optimizing ternary complex formation and improving degradation efficiency. The hydroxyl group serves as a convenient handle for synthetic elaboration, while the Boc-protected amine allows for controlled, sequential synthesis. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs, with a focus on the well-characterized androgen receptor (AR) degrader, ARV-110 (Bavdegalutamide).

PROTAC Mechanism of Action

PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The process is catalytic, with a single PROTAC molecule capable of facilitating the degradation of multiple target protein molecules.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., Androgen Receptor) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Synthesis of a Representative PROTAC: ARV-110

The synthesis of ARV-110, a potent and selective androgen receptor degrader, exemplifies the utility of this compound as a linker precursor. The synthesis involves the initial coupling of the linker to the target-binding moiety, followed by deprotection and subsequent reaction with the E3 ligase-recruiting element.

Detailed Synthetic Protocol

Step 1: Synthesis of tert-butyl ((1R,4R)-4-(3-chloro-4-cyanophenoxy)cyclohexyl)carbamate

  • To a solution of tert-butyl ((1R,4R)-4-hydroxycyclohexyl)carbamate (1.0 eq) in anhydrous N,N-dimethylacetamide (DMA), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2,4-dichlorobenzonitrile (1.1 eq) in anhydrous DMA.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in a solution of 4 M HCl in 1,4-dioxane or methanol.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to dryness to obtain the amine hydrochloride salt, which can be used in the next step without further purification.

Step 3: Coupling with the E3 Ligase Ligand Moiety

The resulting amine is then coupled to a pre-functionalized E3 ligase ligand. For ARV-110, this involves a multi-step synthesis to prepare the pomalidomide-containing fragment with a suitable reactive group for coupling. The final steps typically involve amide bond formation or nucleophilic aromatic substitution to link the two fragments. A detailed scheme for the complete synthesis of ARV-110 has been published.[1]

Experimental Protocols for PROTAC Characterization

A series of in vitro and cellular assays are essential to characterize the biological activity of a newly synthesized PROTAC.

Experimental_Workflow Start Synthesized PROTAC Binding Target & E3 Ligase Binding Assays (e.g., SPR, ITC) Start->Binding Ternary_Complex Ternary Complex Formation Assays (e.g., TR-FRET, AlphaLISA) Binding->Ternary_Complex Ubiquitination In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination Degradation Cellular Degradation (Western Blot / Proteomics) Ubiquitination->Degradation Functional Functional Assays (e.g., Cell Viability, Reporter Assays) Degradation->Functional End Characterized PROTAC Functional->End

Caption: General experimental workflow for PROTAC characterization.

Protocol 1: Androgen Receptor Degradation by Western Blot

This protocol details the assessment of AR protein degradation in prostate cancer cell lines (e.g., VCaP or LNCaP) following treatment with an AR-targeting PROTAC.

Materials:

  • VCaP or LNCaP cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed VCaP or LNCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: The following day, treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-AR at 1:1000 and anti-GAPDH at 1:5000) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the AR signal to the loading control. Calculate the percentage of AR degradation relative to the vehicle control for each PROTAC concentration. Determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.

Protocol 2: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein in the presence of the appropriate E3 ligase.

Materials:

  • Recombinant purified Androgen Receptor (AR) protein

  • Recombinant E1 ubiquitin-activating enzyme

  • Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

  • Recombinant E3 ubiquitin ligase complex (e.g., CRBN-DDB1-CUL4A-Rbx1)

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • PROTAC of interest

  • SDS-PAGE and Western blotting reagents as described in Protocol 1

  • Anti-ubiquitin antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, E1, E2, E3 ligase complex, ubiquitin, and the purified AR protein.

  • PROTAC Addition: Add the PROTAC at a final concentration determined from cellular degradation assays (e.g., 100 nM). Include a no-PROTAC control.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting as described previously.

    • Probe the membrane with an anti-AR antibody to detect a ladder of higher molecular weight bands corresponding to poly-ubiquitinated AR.

    • Alternatively, probe with an anti-ubiquitin antibody.

Data Presentation

Quantitative data from PROTAC evaluation should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: In Vitro Degradation of Androgen Receptor by ARV-110

Cell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
VCaP~1>95%[2][3]
LNCaP~1>95%[4]
22Rv10.2 - 1>95%[4]

Table 2: Biological Activity of ARV-110

AssayCell LineIC₅₀ (nM)EffectReference
PSA SuppressionLNCaP/AR10Inhibition of AR target gene expression[4]
Cell ProliferationVCaPLow nMInhibition of AR-dependent cell growth[3]
Apoptosis InductionVCaPLow nMInduces programmed cell death[3]

Conclusion

This compound is a valuable building block for the synthesis of PROTACs, offering a rigid scaffold that can be readily incorporated into complex molecular architectures. The successful development of ARV-110 highlights the potential of this linker in generating potent and selective protein degraders. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of targeted protein degradation, from the synthesis of PROTACs using this versatile linker to their thorough biological characterization. By following these methodologies, scientists can accelerate the discovery and development of novel PROTAC-based therapeutics for a wide range of diseases.

References

Application Notes and Protocols for tert-butyl (4-hydroxycyclohexyl)carbamate in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing tert-butyl (4-hydroxycyclohexyl)carbamate as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation (TPD). This document outlines the synthesis, mechanism of action, and experimental validation of PROTACs incorporating this versatile linker, with a focus on targeting the Androgen Receptor (AR) and Bromodomain-containing protein 4 (BRD4).

Introduction to this compound as a PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker's length, rigidity, and composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which ultimately dictates the efficiency of protein degradation.[2]

This compound provides a semi-rigid cyclohexyl core for PROTAC linkers. This structural element can offer favorable properties such as improved metabolic stability and cell permeability compared to more flexible alkyl or PEG linkers. The hydroxyl group serves as a key handle for conjugation to either the POI ligand or the E3 ligase ligand, while the Boc-protected amine provides a latent attachment point for the other half of the PROTAC molecule. A notable example of a clinically advanced PROTAC utilizing a derivative of this linker is Bavdegalutamide (ARV-110), which targets the Androgen Receptor.[3][4]

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental role of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity initiates a cascade of events leading to the degradation of the target protein.

The key steps are:

  • Binding: The PROTAC molecule simultaneously binds to the target protein (e.g., AR or BRD4) and an E3 ligase (e.g., Cereblon or VHL).[5]

  • Ternary Complex Formation: The PROTAC facilitates the formation of a stable ternary complex consisting of the POI, the PROTAC, and the E3 ligase.[5]

  • Ubiquitination: Within this complex, the E3 ligase transfers ubiquitin molecules to surface-accessible lysine residues on the POI, tagging it for degradation.[5]

  • Proteasomal Degradation: The 26S proteasome recognizes the polyubiquitinated POI and degrades it into smaller peptides.[5]

  • Recycling: The PROTAC is then released and can engage another POI and E3 ligase, continuing its catalytic cycle.[5]

PROTAC_Mechanism POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->POI Ternary->PROTAC Recycling Ternary->E3 PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation: Quantitative Analysis of PROTACs

The efficacy of a PROTAC is determined by several key quantitative parameters. The following tables summarize representative data for PROTACs targeting the Androgen Receptor (AR) and BRD4.

Table 1: Degradation Potency of AR-Targeting PROTACs

PROTACTargetE3 Ligase LigandDC50Cell LineReference
ARV-110 ARCereblon~1 nMVCaP, LNCaP[6][7]
ARD-266 ARVHL0.2-1 nMLNCaP, VCaP, 22Rv1[6]

Table 2: Degradation Potency and Cellular Activity of BRD4-Targeting PROTACs

PROTACTargetE3 Ligase LigandDC50IC50 (Proliferation)Cell LineReference
PROTAC 1 (ARV-825) BRD4Cereblon<1 nM-Burkitt's Lymphoma[8]
PROTAC 2 BRD4Cereblon~100 nM-AML[8]
PROTAC 3 BRD4Cereblon0.1-0.3 nM51 pMRS4;11[8]
A1874 BRD4MDM2-25-500 nMHCT116[9]

Experimental Protocols

General Synthesis of a PROTAC using a this compound-derived Linker

This protocol outlines a generalized, multi-step synthesis for a PROTAC, exemplified by the conceptual assembly of an AR-targeting PROTAC similar to ARV-110.

Synthesis_Workflow cluster_0 Step 1: Linker-Warhead Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final PROTAC Assembly cluster_3 Step 4: Purification & Characterization Warhead AR Ligand (e.g., 2-chloro-4-fluorobenzonitrile) Conjugate1 Boc-Linker-Warhead Warhead->Conjugate1 Linker_precursor tert-butyl ((1R,4R)-4-hydroxycyclohexyl)carbamate Linker_precursor->Conjugate1 Deprotected H2N-Linker-Warhead Conjugate1->Deprotected TFA or HCl Final_PROTAC Final PROTAC Deprotected->Final_PROTAC Anchor_Linker E3 Ligase Ligand-Linker Precursor (e.g., Pomalidomide derivative with reactive group) Anchor_Linker->Final_PROTAC Amide Coupling (HATU, DIPEA) Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization

General workflow for PROTAC synthesis.

Protocol 1: Synthesis of an Amide-Linked PROTAC

Step 1: Synthesis of the Linker-Warhead Conjugate

  • To a solution of the warhead containing a phenol or amine (e.g., a derivative of 2,4-dichlorobenzonitrile for an AR ligand) in an appropriate anhydrous solvent (e.g., DMF or DMA), add a base such as sodium hydride (NaH) or cesium carbonate (Cs2CO3).

  • Add tert-butyl ((1R,4R)-4-hydroxycyclohexyl)carbamate to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) until completion, monitoring by LC-MS.

  • Upon completion, quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected linker-warhead conjugate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected linker-warhead conjugate in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt is often used in the next step without further purification.

Step 3: Final PROTAC Assembly (Amide Coupling)

  • Dissolve the E3 ligase ligand containing a carboxylic acid functional group in anhydrous DMF.

  • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected amine-linker-warhead conjugate from Step 2 to the reaction mixture.

  • Stir the reaction at room temperature overnight, monitoring by LC-MS.

Step 4: Purification and Characterization

  • Upon completion of the reaction, purify the crude PROTAC by preparative reverse-phase HPLC.

  • Characterize the final product to confirm its identity and purity using:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight. High-resolution mass spectrometry (HRMS) is recommended.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity, which should ideally be >95% for biological assays.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in cellular protein levels following PROTAC treatment.

Materials:

  • Cell line of interest (e.g., VCaP for AR, HCT116 for BRD4)

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies (e.g., anti-AR, anti-BRD4, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip and re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the DC50 value.

Signaling Pathways

Androgen Receptor (AR) Degradation Pathway

In prostate cancer, AR signaling is a key driver of tumor growth.[4] PROTAC-mediated degradation of AR effectively shuts down this pathway, leading to the inhibition of AR-regulated gene transcription, cell cycle arrest, and apoptosis.[6]

AR_Pathway AR_PROTAC AR-Targeting PROTAC (e.g., ARV-110) AR Androgen Receptor (AR) AR_PROTAC->AR E3 E3 Ligase AR_PROTAC->E3 Proteasome Proteasomal Degradation AR->Proteasome Degradation AR_Signaling AR Signaling Pathway AR->AR_Signaling Proteasome->AR_Signaling Inhibition Gene_Transcription AR-Target Gene Transcription (e.g., PSA) AR_Signaling->Gene_Transcription Cell_Growth Prostate Cancer Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Targeted degradation of the Androgen Receptor.
BRD4 Degradation Pathway

BRD4 is a member of the BET family of proteins that acts as an epigenetic reader, playing a crucial role in the transcription of key oncogenes like c-MYC.[10] Degradation of BRD4 leads to the downregulation of these oncogenes, resulting in cell cycle arrest and apoptosis in various cancers.[9][11]

BRD4_Pathway BRD4_PROTAC BRD4-Targeting PROTAC BRD4 BRD4 Protein BRD4_PROTAC->BRD4 E3 E3 Ligase BRD4_PROTAC->E3 Proteasome Proteasomal Degradation BRD4->Proteasome Degradation Super_Enhancer Super-Enhancers BRD4->Super_Enhancer Proteasome->Super_Enhancer Inhibition cMYC c-MYC Transcription Super_Enhancer->cMYC Cell_Cycle Cell Cycle Progression & Proliferation cMYC->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Induction of

Downstream effects of BRD4 protein degradation.

References

Application Notes and Protocols for the Synthesis of Cereblon-Based PROTACs using tert-butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's endogenous ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, is one of the most successfully exploited E3 ligases in PROTAC design. The selection of the linker is critical as it influences the physicochemical properties of the PROTAC and the geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the POI.

This document provides detailed application notes and protocols for the synthesis of Cereblon-based PROTACs utilizing a linker derived from tert-butyl (4-hydroxycyclohexyl)carbamate. This linker component has been incorporated into clinically advanced PROTACs, such as the androgen receptor (AR) degrader ARV-766, highlighting its utility in developing potent and effective protein degraders.

Signaling Pathway and Mechanism of Action

Cereblon-based PROTACs function by inducing the proximity of a target protein to the CRL4-CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-CRBN Ligand) POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRL4-CRBN E3 Ligase PROTAC->CRBN Binds Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) POI->Ternary_Complex CRBN->Ternary_Complex Ternary_Complex->PROTAC Releases Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades Ub Ubiquitin

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a Cereblon-based PROTAC using a linker derived from this compound is a multi-step process. The following protocols are based on the synthesis of the androgen receptor degrader ARV-766 and represent a general strategy that can be adapted for different protein targets.[1]

Synthesis Workflow

The overall synthetic strategy involves the preparation of two key fragments: the warhead (POI ligand) with a reactive handle, and the E3 ligase ligand-linker conjugate. These two fragments are then coupled in the final step to yield the PROTAC.

Synthesis_Workflow cluster_Warhead_Prep Warhead Synthesis cluster_Ligand_Linker_Prep E3 Ligand-Linker Synthesis A Warhead Precursor D Warhead-Linker Intermediate A->D Coupling/Functionalization B Linker Precursor (this compound derivative) E Linker-CRBN Ligand Intermediate B->E SNAr Reaction C CRBN Ligand Precursor (e.g., Pomalidomide derivative) C->E Amide Coupling F Final PROTAC D->F Final Amide Coupling E->F

General synthetic workflow for a Cereblon-based PROTAC.
Protocol 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate

This protocol describes the synthesis of the amine-functionalized linker-E3 ligase ligand conjugate, which will be coupled to the warhead in the final step. The synthesis starts with a nucleophilic aromatic substitution (SNAr) reaction between a commercially available derivative of this compound and a suitable aromatic precursor, followed by Boc deprotection.

Step 1a: SNAr Reaction

  • Materials:

    • Commercially available aromatic precursor (e.g., 2,4-dichlorobenzonitrile) (1.0 eq)

    • tert-butyl ((1R,4R)-4-hydroxycyclohexyl)carbamate (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a solution of tert-butyl ((1R,4R)-4-hydroxycyclohexyl)carbamate in anhydrous DMF at 0 °C under an inert atmosphere, add NaH portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of the aromatic precursor in anhydrous DMF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the ether product.

Step 1b: Boc Deprotection

  • Materials:

    • Ether product from Step 1a (1.0 eq)

    • 4N HCl in 1,4-dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the ether product in DCM.

    • Add 4N HCl in 1,4-dioxane to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude amine hydrochloride salt. This is often used in the next step without further purification.

Protocol 2: Synthesis of the Warhead-Carboxylic Acid Intermediate

This protocol outlines the synthesis of a generic warhead with a carboxylic acid handle, which is necessary for the final amide coupling. The specific synthesis will depend on the target protein and the chosen warhead. The following is a representative example of preparing a carboxylic acid derivative from an ester precursor.

  • Materials:

    • Warhead-ester precursor (1.0 eq)

    • Lithium hydroxide (LiOH) (2.0 eq)

    • Tetrahydrofuran (THF) and Water

    • 1N HCl

  • Procedure:

    • Dissolve the warhead-ester precursor in a mixture of THF and water.

    • Add LiOH and stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the hydrolysis by LC-MS.

    • Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid, which may be used directly or purified by chromatography.

Protocol 3: Final Amide Coupling to Synthesize the PROTAC

This protocol describes the final step where the amine-functionalized linker-E3 ligase ligand conjugate is coupled with the warhead-carboxylic acid intermediate to form the final PROTAC.

  • Materials:

    • Amine hydrochloride salt from Protocol 1 (1.0 eq)

    • Warhead-carboxylic acid from Protocol 2 (1.0 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a solution of the warhead-carboxylic acid in anhydrous DMF under an inert atmosphere, add HATU and DIPEA.

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add the amine hydrochloride salt to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude PROTAC by preparative reverse-phase HPLC to obtain the final product.

Data Presentation

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following tables summarize representative data for Cereblon-based PROTACs.

Table 1: Representative Degradation Activity of Cereblon-Based PROTACs with Cyclohexyl-Containing Linkers

PROTAC IDTarget ProteinCell LineDC50 (nM)Dmax (%)
ARV-766Androgen ReceptorVCaP< 1> 90
PROTAC-XBRD4HeLa15~95
PROTAC-YBTKMOLM-145> 90

Note: The data presented are representative and may vary depending on the specific experimental conditions.

Table 2: Summary of Reaction Conditions and Typical Yields for PROTAC Synthesis

StepReaction TypeKey ReagentsSolventTypical Yield (%)
1aSNAr ReactionNaHDMF60 - 75
1bBoc Deprotection4N HCl in dioxaneDCM> 95 (crude)
2Ester HydrolysisLiOHTHF/Water85 - 95
3Amide CouplingHATU, DIPEADMF40 - 60

Characterization of the Final PROTAC

The final PROTAC product should be thoroughly characterized to confirm its identity, purity, and integrity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess the purity of the final compound.

  • Nuclear Magnetic Resonance (1H NMR and 13C NMR): To confirm the chemical structure of the PROTAC.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule, further confirming its elemental composition.

Conclusion

The use of this compound as a precursor for the linker in Cereblon-based PROTACs offers a robust and validated strategy for the synthesis of potent protein degraders. The protocols outlined in these application notes provide a comprehensive framework for researchers to design and synthesize novel PROTACs for a wide range of therapeutic targets. Careful optimization of reaction conditions and thorough characterization of the final product are paramount for the successful development of these next-generation therapeutics.

References

Application Notes and Protocols for the Synthesis of VHL-Based PROTACs Using tert-Butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and characterization of von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs) utilizing tert-butyl (4-hydroxycyclohexyl)carbamate as a key building block for the linker. This document outlines a detailed synthetic strategy, experimental protocols for characterization, and quantitative data for representative VHL-based PROTACs.

Introduction to VHL-Based PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A PROTAC consists of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The von Hippel-Lindau (VHL) E3 ligase is a commonly utilized E3 ligase in PROTAC design due to its well-characterized small molecule ligands and broad tissue expression.[3] The formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3] The linker plays a critical role in PROTAC efficacy by influencing the stability and geometry of this ternary complex.[4]

VHL-Mediated Protein Degradation Pathway

The mechanism of action for a VHL-based PROTAC involves hijacking the VHL-HIF-1α signaling pathway. Under normoxic conditions, the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) is hydroxylated, allowing it to be recognized by the VHL E3 ligase complex, leading to its ubiquitination and subsequent degradation. PROTACs mimic this process by bringing a new POI into proximity with the VHL complex.

VHL_PROTAC_Pathway cluster_Cell Cellular Environment cluster_Ternary POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC VHL-based PROTAC PROTAC->Ternary_Complex VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation

VHL-based PROTAC mechanism of action.

Synthetic Strategy

The synthesis of a VHL-based PROTAC using this compound involves a modular approach. The overall strategy is to first synthesize a functionalized linker from the starting carbamate, followed by sequential coupling to a warhead (POI ligand) and a VHL ligand. The following sections provide a representative synthetic scheme.

Synthetic_Workflow Start tert-Butyl (4-hydroxycyclohexyl)carbamate Step1 Functionalization of Cyclohexyl Linker Start->Step1 Step A Intermediate1 Linker-Warhead Intermediate Step1->Intermediate1 Step2 Coupling with Warhead (POI Ligand) Intermediate1->Step2 Step3 Deprotection Step2->Step3 Warhead Warhead (POI Ligand) Warhead->Step2 Intermediate2 Amine-Linker-Warhead Step3->Intermediate2 Step4 Coupling with VHL Ligand Intermediate2->Step4 Final_PROTAC Final VHL-based PROTAC Step4->Final_PROTAC VHL_Ligand VHL Ligand VHL_Ligand->Step4

Generalized synthetic workflow for a VHL-based PROTAC.

Experimental Protocols

Part 1: Synthesis of the Linker-Warhead Intermediate

This protocol describes the initial steps to functionalize the cyclohexane linker and couple it to a representative warhead. The synthesis of the androgen receptor (AR) PROTAC ARV-110 provides a well-documented example of utilizing a cyclohexane-based linker. The initial steps of the ARV-110 synthesis can be adapted for this purpose.

Step A: Synthesis of the Linker Precursor

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve tert-butyl ((1R,4R)-4-hydroxycyclohexyl)carbamate (1.0 eq) in anhydrous dimethylacetamide (DMA).

  • Addition of Base: Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Electrophile: Add a suitable electrophile, for example, 2,4-dichlorobenzonitrile (1.1 eq), to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 45 °C for 2 hours.

  • Work-up and Purification: After completion (monitored by TLC or LC-MS), carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the ether-linked intermediate.

Step B: Coupling with a Warhead

The functionalized linker can then be coupled to a suitable warhead. The choice of warhead will depend on the target protein. For this example, we will continue with a generic warhead containing a nucleophilic group.

Part 2: PROTAC Assembly

Step C: Deprotection of the Linker

  • Reaction Setup: Dissolve the Boc-protected linker-warhead intermediate in a solution of hydrochloric acid in methanol (e.g., 3M HCl in MeOH).

  • Reaction: Stir the reaction at room temperature for 2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can often be used directly in the next step or can be neutralized with a suitable base.

Step D: Coupling with VHL Ligand

  • Activation of VHL Ligand: In a separate flask, dissolve the VHL ligand (containing a carboxylic acid handle, 1.0 eq) in anhydrous DMF. Add a peptide coupling reagent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling Reaction: Add the deprotected amine-linker-warhead intermediate (from Step C, 1.0 eq) to the activated VHL ligand solution.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final PROTAC is purified by preparative HPLC.

Characterization of the Final PROTAC

The synthesized PROTAC should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Biological Evaluation Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.[5]

  • Cell Seeding: Plate a relevant cell line expressing the POI in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4 °C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[3][6]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is used to measure the binding kinetics and affinity of the PROTAC to its target proteins and to confirm the formation of the ternary complex.[7]

  • Immobilization: Immobilize the purified VHL E3 ligase complex onto a sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized VHL to determine the binary binding affinity (Kᴅ).

    • In a separate experiment, immobilize the POI and inject the PROTAC to determine its binding affinity to the target.

  • Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the POI over the immobilized VHL surface. An enhanced binding response compared to the binary interactions indicates the formation of a stable ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the association (kₐ) and dissociation (kₑ) rates, and calculate the equilibrium dissociation constant (Kᴅ). The cooperativity of ternary complex formation can also be assessed.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.[8][9]

  • Sample Preparation: Prepare solutions of the purified proteins (VHL complex and POI) and the PROTAC in the same dialysis buffer to minimize heat of dilution effects.

  • Binary Titration:

    • Titrate the PROTAC into the sample cell containing the VHL complex to determine the binding affinity and thermodynamics of this interaction.

    • In a separate experiment, titrate the PROTAC into the POI solution.

  • Ternary Complex Titration: To measure ternary complex formation, titrate the POI into a solution of the VHL complex pre-saturated with the PROTAC.

  • Data Analysis: Analyze the resulting thermograms to determine the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions.

Quantitative Data for VHL-Based PROTACs

The efficacy of VHL-based PROTACs is typically reported in terms of their DC₅₀ and Dₘₐₓ values in specific cell lines. The following table summarizes data for several published VHL-based PROTACs.

PROTACTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
MZ1 BRD4HeLa25>90[10]
ARV-771 BET ProteinsLNCaP5>95[10]
Compound 139 BRD4PC33.397[10]
PROTAC 9 HDAC1/3HCT116550/530~80
PROTAC 22 HDAC3HCT11644077
KRAS G12C PROTAC KRAS G12CNCI-H358100>90[6]

Conclusion

This document provides a framework for the rational design, synthesis, and evaluation of VHL-based PROTACs using this compound as a versatile linker precursor. The provided protocols offer a starting point for researchers to develop novel protein degraders for therapeutic applications. The successful synthesis and characterization of these complex molecules require careful optimization of reaction conditions and thorough biological evaluation.

References

Application Notes and Protocols for Targeted Degradation of BRD4 using tert-Butyl (4-hydroxycyclohexyl)carbamate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4) has emerged as a critical therapeutic target in oncology and other diseases due to its pivotal role in regulating the transcription of key oncogenes, including c-Myc.[1] Unlike traditional inhibitors that only block the protein's function, Proteolysis-Targeting Chimeras (PROTACs) offer a novel therapeutic modality by inducing the selective degradation of the target protein.[1]

PROTACs are heterobifunctional molecules comprising a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] This tripartite complex formation leads to the ubiquitination of BRD4 and its subsequent degradation by the proteasome. The choice of linker is crucial in PROTAC design as it influences the stability and conformation of the ternary complex, thereby affecting degradation efficiency.

This document provides detailed application notes and protocols for the synthesis and characterization of BRD4-targeting PROTACs that utilize a tert-butyl (4-hydroxycyclohexyl)carbamate-based linker. This linker offers a semi-rigid structure that can appropriately orient the BRD4 and E3 ligase ligands for effective ternary complex formation.

Signaling Pathways and Mechanism of Action

BRD4 plays a crucial role in gene transcription by binding to acetylated histones and recruiting transcriptional machinery.[2] Its degradation has profound downstream effects on cancer cells.

BRD4_Signaling_Pathway BRD4 BRD4 Super_Enhancers Super-Enhancers BRD4->Super_Enhancers localizes at P_TEFb P-TEFb BRD4->P_TEFb recruits Ac_Histones Acetylated Histones Ac_Histones->BRD4 binds to Super_Enhancers->BRD4 RNA_Pol_II RNA Pol II P_TEFb->RNA_Pol_II activates Oncogenes Oncogenes (e.g., c-Myc) RNA_Pol_II->Oncogenes transcribes Cell_Cycle Cell Cycle Progression Oncogenes->Cell_Cycle Apoptosis Apoptosis Inhibition Oncogenes->Apoptosis Cancer_Growth Cancer Cell Growth and Proliferation Cell_Cycle->Cancer_Growth Apoptosis->Cancer_Growth PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Cycle PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of BRD4 Ternary_Complex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation BRD4 Degradation Proteasome->Degradation mediates Degradation->PROTAC releases Experimental_Workflow cluster_workflow Workflow for BRD4 Degrader Characterization Synthesis 1. Synthesis of BRD4-Degrader-TC1 WB_Protocol 2. Western Blot for BRD4 Degradation Synthesis->WB_Protocol Viability_Assay 3. Cell Viability Assay (MTT/CCK-8) WB_Protocol->Viability_Assay Apoptosis_Assay 4. Apoptosis Assay (Annexin V/PI) Viability_Assay->Apoptosis_Assay Data_Analysis 5. Data Analysis (DC50, IC50) Apoptosis_Assay->Data_Analysis

References

Application Notes and Protocols for the Mitsunobu Reaction of tert-butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Mitsunobu reaction on tert-butyl (4-hydroxycyclohexyl)carbamate. This versatile reaction allows for the stereospecific introduction of a wide range of functional groups, a critical transformation in the synthesis of pharmaceuticals and other complex organic molecules.

Application Notes

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols into esters, azides, ethers, and other functional groups through a dehydrative condensation mechanism.[1] For a secondary alcohol like this compound, a key feature of the reaction is the inversion of stereochemistry at the alcohol carbon, proceeding via an SN2 pathway.[2][3] This stereochemical control is of paramount importance in drug development where specific stereoisomers are often required for desired biological activity.

The reaction is typically carried out under mild and essentially neutral conditions, making it compatible with a variety of functional groups.[4] The standard reagents for a Mitsunobu reaction are a phosphine, most commonly triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] The choice of nucleophile is broad, provided it has a pKa generally below 15, allowing for the introduction of diverse functionalities.[2][5]

For sterically hindered secondary alcohols like the substituted cyclohexanol ring in the title compound, standard Mitsunobu conditions may result in lower yields.[4] The use of more acidic nucleophiles, such as 4-nitrobenzoic acid, can significantly improve the yield of the inverted product.[4]

A notable application for this substrate is the introduction of a nitrogen-containing functionality. This can be achieved using nucleophiles like diphenylphosphoryl azide (DPPA) to introduce an azide group, which can subsequently be reduced to an amine.[6] Phthalimide is another suitable nitrogen nucleophile, which after the Mitsunobu reaction, can be cleaved to reveal a primary amine.[2][5]

A potential side reaction to be aware of is the intramolecular cyclization if a suitable nucleophilic group is present elsewhere in the molecule. However, for this compound, the Boc-protected amine is generally not nucleophilic enough to compete with the external nucleophile under standard Mitsunobu conditions. The presence of the neighboring Boc-protected amino group can, however, influence the reactivity of the hydroxyl group.[7][8]

Experimental Protocols

General Protocol for the Mitsunobu Inversion of this compound (adapted from a procedure for a sterically hindered cyclohexanol)

This protocol provides a general method for the Mitsunobu reaction on this compound. The specific nucleophile and its stoichiometry may require optimization.

Materials:

  • cis- or trans-tert-butyl (4-hydroxycyclohexyl)carbamate

  • Nucleophile (e.g., 4-nitrobenzoic acid, phthalimide, or diphenylphosphoryl azide)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate or Dichloromethane for extraction

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add this compound (1.0 eq.), the chosen nucleophile (1.2-1.5 eq.), and triphenylphosphine (1.5 eq.).

  • Add anhydrous THF (approximately 10 volumes relative to the alcohol) to dissolve the solids.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can range from 6 to 24 hours.[1][9]

  • Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (if an acidic nucleophile was used) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, which will contain triphenylphosphine oxide and the hydrazinedicarboxylate byproduct, is then purified by silica gel column chromatography to yield the desired product with inverted stereochemistry.

Specific Protocol for the Azidation of this compound

This protocol details the synthesis of tert-butyl (4-azidocyclohexyl)carbamate, a useful intermediate for the corresponding amine.

Procedure:

  • In a dried flask under a nitrogen atmosphere, dissolve cis-tert-butyl (4-hydroxycyclohexyl)carbamate (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF (10 volumes).

  • Add diphenylphosphoryl azide (DPPA) (1.5 eq.) to the solution.[6]

  • Cool the mixture to 0 °C.

  • Add DIAD (1.5 eq.) dropwise, maintaining the temperature below 10 °C.[9]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup and purification are performed as described in the general protocol to afford trans-tert-butyl (4-azidocyclohexyl)carbamate.

Data Presentation

The following table summarizes representative Mitsunobu reaction conditions for this compound and analogous secondary alcohols, highlighting the versatility of this transformation.

Substrate (Stereochemistry)NucleophilePhosphine/AzodicarboxylateSolventTemp. (°C)Time (h)Product (Stereochemistry)Yield (%)
cis-tert-butyl (4-hydroxycyclohexyl)carbamateDiphenylphosphoryl azide (DPPA)PPh₃ / DIADTHF0 to RT12-24trans-tert-butyl (4-azidocyclohexyl)carbamate~90 (estimated based on similar systems)[1][7]
trans-tert-butyl (4-hydroxycyclohexyl)carbamate4-Nitrobenzoic AcidPPh₃ / DEADTHF0 to 4017cis-tert-butyl (4-(4-nitrobenzoyloxy)cyclohexyl)carbamateHigh (based on hindered cyclohexanols)[4]
cis-tert-butyl (4-hydroxycyclohexyl)carbamatePhthalimidePPh₃ / DIADTHF0 to RT12trans-tert-butyl (4-(1,3-dioxoisoindolin-2-yl)cyclohexyl)carbamateGood to High (typical for this nucleophile)[2]
trans-2-(Boc-amino)cyclohexanolDiphenylphosphoryl azide (DPPA)PPh₃ / DIADToluene252cis-tert-butyl (2-azidocyclohexyl)carbamate90[7][8]
(-)-Menthol (hindered cyclohexanol)4-Nitrobenzoic AcidPPh₃ / DEADTHF0 to 4017Inverted 4-nitrobenzoate ester85-90[4]

Visualizations

Below are diagrams illustrating the key experimental and logical workflows.

Mitsunobu_Reaction_Workflow General Mitsunobu Reaction Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Dissolve Alcohol, Nucleophile, and PPh3 in anhydrous THF B Cool to 0 °C A->B C Add DIAD/DEAD dropwise (maintain T < 10 °C) B->C D Stir at Room Temperature (Monitor by TLC) C->D E Dilute with organic solvent D->E F Aqueous Wash (e.g., NaHCO3, Brine) E->F G Dry, Filter, and Concentrate F->G H Purify by Column Chromatography G->H Mitsunobu_Substrate_Reaction Mitsunobu Reaction of this compound cluster_reactants Reactants Substrate tert-butyl (4-hydroxycyclohexyl)carbamate Reagents PPh3 DIAD or DEAD THF, 0 °C to RT Nucleophile Nucleophile (Nu-H) (e.g., DPPA, Phthalimide) Product Inverted Product: tert-butyl (4-Nu-cyclohexyl)carbamate Reagents->Product SN2 Inversion Byproducts Triphenylphosphine oxide + Hydrazine byproduct Reagents->Byproducts

References

Application Notes: Boc Deprotection Protocols for tert-butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] The deprotection of Boc-protected amines is a critical step in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients. This document provides detailed protocols for the deprotection of tert-butyl (4-hydroxycyclohexyl)carbamate to yield 4-aminocyclohexanol, a valuable building block in medicinal chemistry. The protocols outlined below utilize common acidic reagents: Trifluoroacetic acid (TFA) and Hydrochloric Acid (HCl).

The mechanism of acid-catalyzed Boc deprotection involves the initial protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate readily decarboxylates to afford the free amine, which is subsequently protonated in the acidic media to form the corresponding ammonium salt.[2][3]

Data Presentation

The following table summarizes the key quantitative data for the described Boc deprotection protocols.

ProtocolReagentSolventTemperature (°C)TimeYield (%)Notes
1Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to Room Temp.1 - 18 h87 - 95%*Yields are based on various aliphatic amine substrates.[4]
2Hydrochloric Acid (HCl)Methanol (MeOH)Room Temp.Not SpecifiedHighProtocol has been used in the synthesis of clinically advanced PROTAC degraders.[5]
3Hydrochloric Acid (HCl)1,4-DioxaneRoom Temp.30 minQuantitative**Fast and efficient method with high selectivity.[6][7]

*Note: Specific yield for this compound was not found in the reviewed literature; reported yields are for analogous aliphatic amines. **Note: Quantitative yield reported for various amino acids and peptides.

Mandatory Visualizations

Boc Deprotection General Mechanism

Boc_Deprotection_Mechanism General Mechanism of Acid-Catalyzed Boc Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbamic Acid cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Protonation of Amine Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ H_plus H+ Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid tBu_cation tert-butyl cation Protonated_Boc->tBu_cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Ammonium_Salt Ammonium Salt Free_Amine->Ammonium_Salt + H+

Caption: General mechanism of acid-catalyzed Boc deprotection.

Experimental Workflow for Boc Deprotection

Experimental_Workflow General Experimental Workflow for Boc Deprotection cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve tert-butyl (4-hydroxycyclohexyl)carbamate in appropriate solvent add_acid Add acidic reagent (TFA or HCl solution) dropwise at 0°C start->add_acid stir Stir at specified temperature and time add_acid->stir concentrate Remove solvent and excess acid in vacuo stir->concentrate basify Neutralize with base (e.g., sat. NaHCO3 or NaOH) concentrate->basify extract Extract with organic solvent basify->extract dry Dry organic layer (e.g., Na2SO4 or MgSO4) extract->dry purify Purify by crystallization or chromatography dry->purify

References

Orthogonal Deprotection Strategies in PROTAC Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The synthesis of these complex molecules often requires a modular and controlled approach, where orthogonal deprotection strategies play a pivotal role.

Orthogonal protecting groups are chemical moieties that can be removed under specific and distinct conditions, allowing for the sequential unmasking of reactive functional groups without affecting other protected groups within the same molecule. This strategy is essential in PROTAC synthesis for the stepwise and directional assembly of the POI ligand, the linker, and the E3 ligase ligand, thereby minimizing side reactions and simplifying purification. This document provides detailed application notes and protocols for common orthogonal deprotection strategies used in PROTAC synthesis.

Core Concepts: Orthogonal Protecting Groups in PROTAC Synthesis

The modular nature of PROTACs necessitates a synthetic approach that allows for the sequential conjugation of its three components. This is often achieved by using a bifunctional linker scaffold protected with two orthogonal protecting groups. The most common protecting groups used in PROTAC synthesis are for amine functionalities, as these are frequently used for amide bond formation to connect the linker to the ligands.

Key orthogonal pairs include:

  • Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-Butoxycarbonyl): This is a widely used pair where the Fmoc group is labile to basic conditions (e.g., piperidine), while the Boc group is labile to acidic conditions (e.g., trifluoroacetic acid - TFA).[2][]

  • Cbz (Carboxybenzyl) and Boc (tert-Butoxycarbonyl): In this pair, the Cbz group is removed by catalytic hydrogenolysis, while the Boc group is removed under acidic conditions.[4] This combination offers an alternative to the base-labile Fmoc group.

  • Silyl Ethers (e.g., TBS, TIPS) for Hydroxyl Groups: When hydroxyl groups are part of the linker or ligands, silyl ethers provide effective protection and can be removed under specific conditions, often using fluoride reagents, which are orthogonal to many amine protecting groups.

The choice of the orthogonal pair depends on the chemical nature of the POI and E3 ligase ligands and their stability towards the deprotection conditions.

Data Presentation: Comparison of Common Orthogonal Deprotection Strategies

The following table summarizes the deprotection conditions and typical yields for commonly used orthogonal protecting groups in PROTAC synthesis. Please note that yields can vary depending on the specific substrate and reaction conditions.

Protecting GroupFunctional Group ProtectedDeprotection ReagentsTypical Reaction ConditionsTypical Yield (%)Purity (%) (by HPLC)
Boc AmineTrifluoroacetic acid (TFA) in Dichloromethane (DCM)0 °C to room temperature, 1-2 hours>95>95
Fmoc Amine20% Piperidine in Dimethylformamide (DMF)Room temperature, 10-30 minutes>95>95
Cbz AmineH₂, Palladium on Carbon (Pd/C)Room temperature, atmospheric pressure, 1-4 hours90-99>95
TBS (tert-butyldimethylsilyl) HydroxylTetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF)Room temperature, 1-3 hours85-95>95

Experimental Protocols

This section provides detailed step-by-step protocols for the synthesis of a PROTAC molecule using a representative orthogonal deprotection strategy (Fmoc/Boc).

Protocol 1: Synthesis of a PROTAC using an Fmoc- and Boc-protected Linker

This protocol describes the sequential conjugation of a POI ligand (with a free amine) and an E3 ligase ligand (with a carboxylic acid) to a bifunctional linker containing a carboxylic acid protected as a Boc-ester and an amine protected with an Fmoc group.

Materials:

  • Fmoc-NH-(PEG)n-COOH (linker)

  • POI ligand with a free amine

  • E3 ligase ligand with a carboxylic acid

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • 20% Piperidine in DMF

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Step 1: Coupling of the POI Ligand to the Linker

  • In a round-bottom flask, dissolve Fmoc-NH-(PEG)n-COOH (1.0 eq) and the POI ligand (1.1 eq) in anhydrous DMF.

  • Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 5% aqueous LiCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Fmoc-protected POI-linker conjugate.

Step 2: Fmoc Deprotection

  • Dissolve the Fmoc-protected POI-linker conjugate (1.0 eq) in 20% piperidine in DMF.

  • Stir the solution at room temperature for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.

  • Co-evaporate with toluene (3x) to ensure complete removal of piperidine. The resulting crude amine can be used directly in the next step.

Step 3: Coupling of the E3 Ligase Ligand

  • Dissolve the crude amine from Step 2 (1.0 eq) and the E3 ligase ligand with a carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Work-up and purify as described in Step 1 to obtain the fully assembled, Boc-protected PROTAC.

Step 4: Final Boc Deprotection

  • Dissolve the Boc-protected PROTAC (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the final PROTAC by reverse-phase HPLC to obtain the desired product with high purity.

  • Characterize the final product by LC-MS and ¹H NMR.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI POI->POI_bound PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound E3_Ligase E3 Ubiquitin Ligase E3_Ligase_bound E3 Ligase E3_Ligase->E3_Ligase_bound POI_bound->PROTAC_bound Poly_Ub_POI Poly-ubiquitinated POI POI_bound->Poly_Ub_POI PROTAC_bound->PROTAC Recycling PROTAC_bound->E3_Ligase_bound E3_Ligase_bound->POI_bound Ub transfer to POI E1 E1 (Ub-activating) E2 E2 (Ub-conjugating) E1->E2 Ub transfer AMP_PPi AMP + PPi E1->AMP_PPi E2->E3_Ligase_bound Ub transfer Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides Orthogonal_Synthesis_Workflow cluster_step1 Step 1: First Deprotection & Coupling cluster_step2 Step 2: Second Deprotection & Coupling start Start: Bifunctional Linker (PG1-Linker-PG2) deprotect1 Deprotection of PG1 start->deprotect1 Condition 1 couple1 Couple Ligand 1 (e.g., POI Ligand) deprotect1->couple1 intermediate1 Intermediate 1 (Ligand1-Linker-PG2) couple1->intermediate1 deprotect2 Deprotection of PG2 intermediate1->deprotect2 Condition 2 (Orthogonal) couple2 Couple Ligand 2 (e.g., E3 Ligase Ligand) deprotect2->couple2 final_protac Final PROTAC Molecule couple2->final_protac

References

Application Notes and Protocols for the Functionalization of the Hydroxyl Group of tert-butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the chemical modification of the hydroxyl group of tert-butyl (4-hydroxycyclohexyl)carbamate. This versatile building block is a common intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The functionalization of its secondary alcohol allows for the introduction of various substituents, enabling the exploration of structure-activity relationships and the development of novel compounds.

Overview of Functionalization Reactions

The secondary hydroxyl group of this compound can be functionalized through several standard organic reactions. The choice of reaction will depend on the desired functionality to be introduced. This document focuses on three primary transformations:

  • Etherification: Formation of an ether linkage (C-O-C) via reactions such as the Williamson ether synthesis or nucleophilic aromatic substitution (SNAr).

  • Esterification: Formation of an ester linkage (C-O-C=O) through reaction with carboxylic acids or their derivatives.

  • Oxidation: Conversion of the secondary alcohol to a ketone.

These reactions provide access to a wide range of derivatives with diverse physicochemical properties and potential biological activities.

Etherification Protocols

Etherification is a common strategy to modify the properties of a molecule, such as lipophilicity and metabolic stability.

Nucleophilic Aromatic Substitution (SNAr) for Aryl Ether Synthesis

Aryl ethers are prevalent motifs in medicinal chemistry. The hydroxyl group of this compound can be arylated via an SNAr reaction with an electron-deficient aromatic ring. A notable application of this reaction is in the synthesis of PROTAC (Proteolysis Targeting Chimera) degraders, such as ARV-110.

Experimental Protocol: Synthesis of tert-butyl ((1R,4R)-4-(2-chloro-5-cyanophenoxy)cyclohexyl)carbamate

This protocol is adapted from the synthesis of an intermediate for ARV-110.

  • Materials:

    • tert-butyl ((1R,4R)-4-hydroxycyclohexyl)carbamate

    • 2,4-dichlorobenzonitrile

    • Sodium hydride (NaH)

    • Dimethylacetamide (DMA)

    • Methanol (MeOH)

    • Methyl tert-butyl ether (MTBE)

    • Hydrochloric acid (HCl)

  • Procedure:

    • To a solution of tert-butyl ((1R,4R)-4-hydroxycyclohexyl)carbamate (1.0 eq) in DMA, add sodium hydride (NaH) portionwise.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2,4-dichlorobenzonitrile (1.0 eq) to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 12 hours.

    • Cool the reaction to room temperature and quench with methanol.

    • Perform an aqueous work-up and extract the product with an organic solvent.

    • Purify the crude product by recrystallization from MTBE to yield the aryl ether product.[1]

Data Presentation:

ProductStarting MaterialReagentsSolventYield
tert-butyl ((1R,4R)-4-(2-chloro-5-cyanophenoxy)cyclohexyl)carbamatetert-butyl ((1R,4R)-4-hydroxycyclohexyl)carbamate, 2,4-dichlorobenzonitrileNaHDMANot explicitly stated in the provided abstract, but is a key step in a multi-step synthesis.[1]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve this compound in DMA Add_NaH Add NaH Start->Add_NaH Stir_1 Stir at RT for 30 min Add_NaH->Stir_1 Add_ArCl Add 2,4-dichlorobenzonitrile Stir_1->Add_ArCl Heat Heat to 80 °C for 12 h Add_ArCl->Heat Quench Quench with MeOH Heat->Quench Extract Aqueous work-up and extraction Quench->Extract Recrystallize Recrystallize from MTBE Extract->Recrystallize Product Aryl Ether Product Recrystallize->Product G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve alcohol, acid, and DMAP in DCM Cool Cool to 0 °C Start->Cool Add_DCC Add DCC solution Cool->Add_DCC Stir Stir at RT for 12-24 h Add_DCC->Stir Filter Filter DCU Stir->Filter Wash Wash with acid and base Filter->Wash Dry Dry and concentrate Wash->Dry Purify Column chromatography Dry->Purify Product Ester Product Purify->Product G cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve alcohol in DCM Add_DMP Add Dess-Martin Periodinane Start->Add_DMP Stir Stir at RT for 1-4 h Add_DMP->Stir Quench Quench with NaHCO₃/Na₂S₂O₃ Stir->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash, dry, and concentrate Extract->Wash_Dry Purify Column chromatography (optional) Wash_Dry->Purify Product Ketone Product Purify->Product BTK_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP₃ / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation Calcium->NFkB Cell_Response Cell Proliferation & Survival NFkB->Cell_Response BTK_Inhibitor BTK Inhibitor (e.g., derived from functionalized This compound) BTK_Inhibitor->BTK Inhibition

References

Application Notes and Protocols for tert-butyl (4-hydroxycyclohexyl)carbamate in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of tert-butyl (4-hydroxycyclohexyl)carbamate as a versatile building block in chemical biology, with a primary focus on its application as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Introduction to this compound in PROTAC Technology

This compound is a key bifunctional molecule employed in the construction of PROTACs. Its cyclohexyl core offers a semi-rigid scaffold that is crucial for orienting the two ends of a PROTAC, while the hydroxyl and Boc-protected amine functionalities provide orthogonal handles for sequential chemical modifications. This allows for the precise assembly of the final heterobifunctional molecule.

PROTACs are a revolutionary class of small molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins of interest (POIs). They consist of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This "event-driven" mechanism of action allows PROTACs to act catalytically, offering potential advantages over traditional inhibitors in terms of potency and the ability to target previously "undruggable" proteins.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The function of a PROTAC can be visualized as a catalytic cycle. The PROTAC first binds to both the target protein and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Following polyubiquitination, the target protein is recognized and degraded by the 26S proteasome. The PROTAC is then released to engage another target protein molecule, thus acting catalytically.

PROTAC_Mechanism cluster_formation Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

General mechanism of PROTAC-mediated protein degradation.

Data Presentation: Efficacy of PROTACs Utilizing Cyclohexyl-Based Linkers

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which represents the percentage of protein degradation at high PROTAC concentrations.

The following table summarizes the degradation data for two prominent clinically advanced PROTACs, ARV-110 and ARV-471, which feature a cyclohexyl moiety in their linker structures.

PROTACTarget ProteinE3 Ligase LigandCell LineDC50DmaxReference
ARV-110 (Bavdegalutamide) Androgen Receptor (AR)Cereblon (CRBN)VCaP~1 nM>95%[1][2]
ARV-471 (Vepdegestrant) Estrogen Receptor α (ERα)Cereblon (CRBN)MCF7~2 nM>90%[3]

Experimental Protocols

The synthesis of a PROTAC using this compound as a linker typically involves a multi-step process. The following is a generalized workflow and detailed protocols for key synthetic steps.

General Synthesis Workflow

The synthetic strategy involves the sequential coupling of the E3 ligase ligand and the target protein ligand to the bifunctional linker. The Boc protecting group on the linker allows for a controlled, stepwise synthesis.

PROTAC_Synthesis_Workflow start tert-butyl (4-hydroxycyclohexyl)carbamate step1 Step 1: Couple POI Ligand (e.g., SNAr reaction) start->step1 intermediate1 Intermediate 1: POI-Linker-Boc step1->intermediate1 step2 Step 2: Boc Deprotection (Acidic Conditions) intermediate1->step2 intermediate2 Intermediate 2: POI-Linker-NH2 step2->intermediate2 step3 Step 3: Couple E3 Ligase Ligand (e.g., Amide Coupling) intermediate2->step3 final_protac Final PROTAC step3->final_protac

General workflow for PROTAC synthesis.
Protocol 1: Coupling of the Protein of Interest (POI) Ligand

This protocol describes the coupling of a POI ligand to the hydroxyl group of this compound. The example provided is a nucleophilic aromatic substitution (SNAr) reaction, similar to a key step in the synthesis of ARV-110.[4]

Materials:

  • tert-butyl ((1R,4R)-4-hydroxycyclohexyl)carbamate

  • POI ligand with a suitable leaving group (e.g., 2,4-dichlorobenzonitrile for ARV-110 synthesis)

  • Sodium hydride (NaH)

  • Anhydrous dimethylacetamide (DMA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve tert-butyl ((1R,4R)-4-hydroxycyclohexyl)carbamate (1.0 eq) in anhydrous DMA.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the POI ligand (1.0 eq) dissolved in a minimal amount of anhydrous DMA dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 45 °C) for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the POI-Linker-Boc intermediate.

Protocol 2: Boc Deprotection

This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group to expose the primary amine.[4]

Materials:

  • POI-Linker-Boc intermediate

  • Hydrochloric acid (HCl) in methanol or Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Anhydrous solvents as required

Procedure:

  • Dissolve the POI-Linker-Boc intermediate (1.0 eq) in a suitable solvent (e.g., methanol or DCM).

  • Add the acidic solution (e.g., 3M HCl in methanol or 20-50% TFA in DCM) to the reaction mixture.

  • Stir the solution at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • If TFA was used, co-evaporate with toluene (3x) to remove residual acid.

  • The resulting amine salt (POI-Linker-NH2) is often used directly in the next step after drying under high vacuum.

Protocol 3: Coupling of the E3 Ligase Ligand

This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand to the deprotected amine of the POI-linker intermediate via an amide bond.

Materials:

  • POI-Linker-NH2 intermediate (as the free base or salt)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative)

  • Amide coupling reagent (e.g., HATU, HOBt/EDC)

  • Anhydrous N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add the amide coupling reagent (e.g., HATU, 1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the POI-Linker-NH2 intermediate (1.2 eq) in anhydrous DMF to the activated E3 ligase ligand solution. If the amine is a salt, an additional equivalent of DIPEA may be required.

  • Stir the reaction mixture at room temperature overnight, or until completion as monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by PROTACs synthesized using cyclohexyl-based linkers.

Androgen Receptor (AR) Signaling Pathway

ARV-110 targets the androgen receptor for degradation, thereby inhibiting its downstream signaling, which is crucial for the growth and survival of prostate cancer cells.

AR_Signaling cluster_cyto Cytoplasm cluster_nuc Nucleus Androgen Androgen (e.g., DHT) AR_cyto Cytoplasmic AR (complexed with HSPs) Androgen->AR_cyto Binds AR_active Activated AR (Dimerized) AR_cyto->AR_active HSP dissociation & Dimerization Degradation AR Degradation AR_cyto->Degradation AR_nuc Nuclear AR Dimer AR_active->AR_nuc Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_nuc->ARE Binds AR_nuc->Degradation Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Proteins Proteins for Cell Growth, Proliferation, & Survival mRNA->Proteins Translation ARV110 ARV-110 (PROTAC) ARV110->AR_cyto Induces ARV110->AR_nuc Induces

Androgen Receptor signaling pathway and the point of intervention by ARV-110.
Estrogen Receptor (ER) Signaling Pathway

ARV-471 targets the estrogen receptor α for degradation, a key driver in many breast cancers. This disrupts the downstream signaling cascade that promotes tumor growth.

ER_Signaling cluster_cyto Cytoplasm cluster_nuc Nucleus Estrogen Estrogen ER_cyto Cytoplasmic ER Estrogen->ER_cyto Binds ER_dimer ER Dimer ER_cyto->ER_dimer Dimerization Degradation ER Degradation ER_cyto->Degradation ER_nuc Nuclear ER Dimer ER_dimer->ER_nuc Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA ER_nuc->ERE Binds ER_nuc->Degradation Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Proteins Proteins for Cell Growth & Proliferation mRNA->Proteins Translation ARV471 ARV-471 (PROTAC) ARV471->ER_cyto Induces ARV471->ER_nuc Induces

Estrogen Receptor signaling pathway and the point of intervention by ARV-471.

References

Troubleshooting & Optimization

Technical Support Center: Separation of Cis/Trans Isomers of tert-Butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of cis and trans isomers of tert-butyl (4-hydroxycyclohexyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis and trans this compound challenging?

A1: The cis and trans isomers are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and thus have different physical properties.[1] However, in the case of substituted cyclohexanes like this compound, the structural difference is subtle, leading to very similar physicochemical properties such as polarity, solubility, and boiling points. This similarity makes their separation by standard laboratory techniques like chromatography or crystallization difficult, requiring highly optimized conditions to achieve good resolution.[2][3]

Q2: What are the most common laboratory techniques for separating these isomers?

A2: The primary methods for separating these diastereomers on a laboratory scale are:

  • Flash Column Chromatography: This is the most common technique, utilizing a stationary phase (typically silica gel) and a mobile phase (a solvent system) to separate the isomers based on their differential adsorption to the silica.[4][5]

  • High-Performance Liquid Chromatography (HPLC): For higher resolution and analytical purposes, normal-phase or reverse-phase HPLC can be employed. Preparative HPLC is an option for purifying smaller quantities with high purity.[2][6]

  • Recrystallization: If a suitable solvent is found in which the two isomers have significantly different solubilities, fractional crystallization can be an effective and scalable purification method.[2]

Q3: How do I choose between flash chromatography and recrystallization?

A3: The choice depends on several factors:

  • Scale: Flash chromatography is well-suited for small to medium scale purifications (milligrams to several grams). Recrystallization is often more practical for larger quantities (multi-gram to kilogram scale).[2]

  • Purity Requirements: HPLC can offer the highest purity for analytical standards, while flash chromatography can provide good bulk purity. Recrystallization can yield very high purity if the solubility difference is significant.

  • Development Time: Developing a robust column chromatography method can sometimes be faster than screening for an effective recrystallization solvent system.

Q4: Can I distinguish the cis and trans isomers using analytical techniques?

A4: Yes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers. The coupling constants and chemical shifts of the protons on the cyclohexane ring, particularly the proton attached to the carbon bearing the hydroxyl group (the C1-proton), will be different for each isomer due to their distinct spatial orientations (axial vs. equatorial). Additionally, analytical HPLC or GC-MS can be used to confirm the presence and ratio of the two isomers in a mixture.[7]

Troubleshooting Guides

Problem 1: Poor or No Separation in Flash Column Chromatography

Your cis and trans isomers are co-eluting or appearing as a single broad peak instead of two distinct spots/peaks.

Possible CauseTroubleshooting StepExpected Outcome
Inappropriate Solvent System (Eluent) The polarity of your eluent may be too high, causing both isomers to move too quickly up the TLC plate (high Rf) and off the column with the solvent front.A good starting point is an eluent system that gives the center of the isomer spots an Rf value of ~0.2-0.3 on a TLC plate.[4]
Action: Systematically screen different solvent systems. Start with a less polar mixture (e.g., 20% Ethyl Acetate in Hexanes) and gradually increase the polarity. Test solvent combinations with different selectivities (e.g., Dichloromethane/Methanol, Toluene/Acetone).[3]You will identify a solvent system that provides baseline separation of the two spots on the TLC plate, which can then be applied to the column.
Column Overload Too much sample was loaded onto the column relative to the amount of stationary phase.For difficult separations, the ratio of crude material to silica gel should be high, typically ranging from 1:50 to 1:100.
Action: Reduce the amount of crude material loaded onto the column or increase the column size (amount of silica gel).The separation bands will be narrower, reducing overlap and improving the resolution between the two isomers.
Improper Column Packing Air bubbles, cracks, or an uneven surface in the silica gel bed can lead to channeling, where the sample travels unevenly through the column.[5]A properly packed column should have a uniform, homogenous bed of silica with a flat surface.
Action: Ensure you are using a proper slurry packing method ("wet loading").[5] Gently tap the column as you pack to dislodge air bubbles and settle the silica. Add a layer of sand on top to protect the surface during solvent addition.[8]A well-packed column ensures that the compounds travel in uniform, horizontal bands, which is critical for achieving good separation.
Sample Loaded in Too Much Solvent Dissolving the sample in a large volume of solvent before loading results in a very wide initial sample band.The sample should be loaded in the absolute minimum amount of solvent required for dissolution.[5]
Action: Use a minimal volume of the mobile phase to dissolve your sample. For better results, consider "dry loading": dissolve your compound, add a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[4]This creates a very narrow starting band, significantly improving the potential for high-resolution separation.
Problem 2: The Isomers are Inseparable by Recrystallization

Both isomers either crystallize out together or remain in the mother liquor across a wide range of solvents.

Possible CauseTroubleshooting StepExpected Outcome
Similar Solubilities The cis and trans isomers have nearly identical solubility profiles in the tested solvents.Finding a single solvent where one isomer is soluble and the other is insoluble at a given temperature.
Action: Screen a broader range of solvents with different properties (e.g., protic, aprotic, ethers, hydrocarbons). Test binary or even ternary solvent systems (e.g., Ethanol/Water, Dichloromethane/Hexane).Discovery of a solvent system where one isomer has significantly lower solubility, enabling its selective precipitation upon cooling or solvent evaporation.
Formation of a Solid Solution The isomers co-crystallize to form a homogeneous solid, which is very difficult to separate by crystallization.The formation of pure crystals of one diastereomer.
Action: Consider derivatization. React the isomeric mixture with an enantiomerically pure chiral acid (e.g., tartaric acid or camphorsulfonic acid) to form diastereomeric salts.[2] These new derivatives will have much larger differences in their physical properties and crystal packing, often making separation by recrystallization straightforward.[9]The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized. The salt can then be treated to remove the chiral auxiliary and recover the pure single isomer.

Quantitative Data & Experimental Protocols

Table 1: Representative Flash Chromatography Conditions
ParameterCondition A (Standard Polarity)Condition B (Optimized for Resolution)
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)
Mobile Phase (Eluent) 30-50% Ethyl Acetate in Hexanes5-10% Methanol in Dichloromethane
Loading Technique Wet LoadingDry Loading
Crude:Silica Ratio 1:301:70
Expected Observation Partial co-elution, mixed fractions are common.Baseline separation, pure fractions of each isomer can be collected.
Detailed Protocol: Flash Column Chromatography Separation
  • TLC Analysis: First, determine the optimal eluent by testing various solvent systems on a TLC plate. The target is to achieve the best possible separation between the two isomer spots with Rf values between 0.2 and 0.4. A good starting point is Ethyl Acetate/Hexane mixtures.

  • Column Preparation:

    • Select a column of appropriate size for the amount of material to be separated (e.g., a 40g silica column for 0.5-1g of crude mixture).

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and use gentle pressure or tapping to pack it into a uniform bed, ensuring no air bubbles are trapped.[5]

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance.[8]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude mixture of cis/trans isomers in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

    • Gently add another thin layer of sand over the sample powder.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply pressure (using a pump or air line) to begin eluting the solvent through the column.

    • Collect fractions in an array of test tubes. The less polar isomer will typically elute first.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which contain the pure cis isomer, the pure trans isomer, and which contain a mixture.

    • Combine the pure fractions of each isomer separately and remove the solvent under reduced pressure to obtain the purified products.

Visualizations

General Workflow for Isomer Separation

G General Experimental Workflow cluster_0 Preparation & Analysis cluster_1 Separation cluster_2 Purification & Verification A Crude Mixture (cis/trans isomers) B TLC Analysis (Screen Eluents) A->B C Prepare Flash Column B->C Select Optimal Eluent D Load Sample (Dry Loading) C->D E Elute & Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Characterize Pure Isomers (NMR, HPLC) H->I J Pure Cis Isomer K Pure Trans Isomer

Caption: A generalized workflow for the separation and purification of cis/trans isomers.

Troubleshooting Logic for Poor Chromatographic Separation

G Troubleshooting Poor Separation Start Problem: Poor Separation / Co-elution CheckRf Are Rf values on TLC between 0.2 and 0.4? Start->CheckRf CheckLoading Was sample loaded in minimal volume (dry load)? CheckRf->CheckLoading Yes Solution_Eluent Solution: Screen new eluents. Adjust polarity. CheckRf->Solution_Eluent No CheckPacking Was column packed correctly (no channels)? CheckLoading->CheckPacking Yes Solution_Loading Solution: Re-run using dry loading technique. CheckLoading->Solution_Loading No CheckRatio Is sample:silica ratio high enough (>1:50)? CheckPacking->CheckRatio Yes Solution_Packing Solution: Re-pack column carefully using slurry method. CheckPacking->Solution_Packing No Solution_Ratio Solution: Use a larger column or reduce sample amount. CheckRatio->Solution_Ratio No Success Separation Achieved CheckRatio->Success Yes Solution_Eluent->CheckRf Solution_Loading->Start Re-attempt Solution_Packing->Start Re-attempt Solution_Ratio->Start Re-attempt

Caption: A decision tree for troubleshooting poor separation in flash column chromatography.

References

Technical Support Center: Purification of Boc-Protected 4-Hydroxycyclohexylamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of cis- and trans-Boc-protected 4-hydroxycyclohexylamine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying Boc-protected 4-hydroxycyclohexylamine isomers?

A1: The primary challenge is the separation of the cis and trans diastereomers. Due to their similar molecular weight and chemical properties, their separation requires optimized chromatographic or crystallization techniques. Another common issue is the removal of impurities from the preceding synthesis steps, such as residual reagents from the Boc protection of 4-aminocyclohexanol or byproducts from the reduction of a 4-aminophenol precursor.[1]

Q2: Which analytical techniques are suitable for monitoring the purification process?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography. For quantitative analysis of the isomer ratio and final purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[2]

Q3: What are the expected polarity differences between the cis and trans isomers?

A3: Generally, the trans isomer of a 1,4-disubstituted cyclohexane is less polar than the cis isomer. This is because, in the more stable chair conformation of the trans isomer, both substituents can occupy equatorial positions, leading to a lower net dipole moment. The cis isomer must have one axial and one equatorial substituent, which often results in a higher overall polarity. This difference in polarity is the basis for their separation by normal-phase chromatography.

Q4: Are there any known impurities I should be aware of during synthesis and purification?

A4: If the starting material, 4-aminocyclohexanol, is synthesized by the reduction of 4-aminophenol, impurities from this reduction may carry over. Incomplete reduction of the aromatic ring can lead to trace aromatic impurities. During the Boc protection step, unreacted 4-aminocyclohexanol and di-tert-butyl dicarbonate ((Boc)₂O) or its byproducts can be present in the crude product.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Column Chromatography Troubleshooting

Q1: My cis and trans isomers are not separating on the silica gel column (co-elution). What should I do?

A1: Co-elution of diastereomers is a common issue due to their similar polarities. Here are several strategies to improve separation:

  • Optimize the Eluent System:

    • Decrease Polarity: If both isomers are eluting too quickly, decrease the polarity of your mobile phase. For a common ethyl acetate/hexane system, this means increasing the proportion of hexane.

    • Try Different Solvent Systems: The selectivity of the separation can be highly dependent on the solvents used. Experiment with different solvent mixtures. Good starting points for moderately polar compounds include dichloromethane/methanol, ethyl acetate/toluene, or chloroform/methanol gradients.

    • Use a Gradient Elution: A shallow gradient of an increasing polarity mobile phase can effectively resolve closely eluting compounds. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent.

  • Adjust Column Parameters:

    • Increase Column Length: A longer column provides more surface area for interaction, which can enhance separation.

    • Decrease Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, use 50-100 g of silica gel for every 1 g of crude material.

Q2: The resolution between my isomer spots on TLC is very poor. How can I improve it?

A2: Poor resolution on TLC indicates that the chosen solvent system is not optimal for column chromatography.

  • Systematic Solvent Screening: Test a variety of solvent systems with different polarities and selectivities. For example, compare an ethyl acetate/hexane system with a dichloromethane/methanol system.

  • Use Additives: Sometimes, adding a small amount (0.1-1%) of a polar solvent like methanol or a base like triethylamine (if your compound is basic) to the eluent can sharpen the spots and improve resolution.

Recrystallization Troubleshooting

Q1: I am trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What can I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase. This can be addressed by:

  • Using a More Dilute Solution: The concentration of your compound in the hot solvent may be too high. Add more of the "good" solvent to the hot mixture to ensure everything is fully dissolved before cooling.

  • Slowing Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Gradual cooling promotes the formation of an ordered crystal lattice.

  • Changing the Solvent System: The chosen solvent system may not be appropriate. Experiment with different solvent pairs. For Boc-protected compounds, combinations of a moderately polar solvent (like ethyl acetate or dichloromethane) and a non-polar solvent (like hexane or heptane) are often effective.

Q2: No crystals are forming, even after cooling the solution for an extended period. What should I do?

A2: A lack of crystal formation is usually due to either insufficient supersaturation or the presence of impurities that inhibit crystallization.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the pure solid, add a single seed crystal to the cooled, supersaturated solution.

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of your compound and then try cooling again.

Experimental Protocols

The following are representative protocols for the purification of Boc-protected 4-hydroxycyclohexylamine isomers. These may require optimization based on your specific crude material and available equipment.

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes a gradient elution method to separate the cis and trans isomers.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems to find one that gives good separation between the two isomer spots (Rf values between 0.2 and 0.5 are ideal). A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 70:30 v/v). The less polar trans isomer should have a higher Rf value than the more polar cis isomer.

  • Column Preparation (Slurry Method):

    • Secure a glass chromatography column vertically.

    • Add a small plug of glass wool to the bottom, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 90:10 Hexane/Ethyl Acetate).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

    • Add a protective layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a polar solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (e.g., 2-3 g) to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase (e.g., 90:10 Hexane/Ethyl Acetate).

    • Collect fractions (e.g., 10-20 mL each) in test tubes or vials.

    • Gradually increase the polarity of the eluent. A typical gradient might be:

      • 2 column volumes of 90:10 Hexane/Ethyl Acetate

      • 2 column volumes of 80:20 Hexane/Ethyl Acetate

      • 2 column volumes of 70:30 Hexane/Ethyl Acetate

      • Continue increasing the ethyl acetate concentration as needed.

    • Monitor the collected fractions by TLC to identify which contain the separated isomers.

  • Isolation:

    • Combine the fractions containing the pure trans isomer and the fractions containing the pure cis isomer separately.

    • Remove the solvent using a rotary evaporator to obtain the purified products.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a normal-phase HPLC method for analyzing the purity and isomer ratio.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 95:5 v/v). The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (as the Boc-carbamate has weak UV absorbance at low wavelengths).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and run the analysis.

    • The less polar trans isomer is expected to elute before the more polar cis isomer.

Protocol 3: Purification by Recrystallization

This protocol is for the selective crystallization of one isomer from a mixture. Success is highly dependent on the initial ratio of isomers and their respective solubilities.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the isomeric mixture in a minimum amount of a hot "good" solvent (e.g., ethyl acetate, acetone, or toluene). A "good" solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.

    • Slowly add a "poor" solvent (a non-polar solvent like hexane or heptane) to the hot solution until it becomes slightly cloudy.

    • Add a few drops of the "good" solvent to make the solution clear again.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to see which solvent combination yields good quality crystals.

  • Recrystallization Procedure:

    • Dissolve the crude isomeric mixture in the minimum amount of the chosen hot "good" solvent in an Erlenmeyer flask.

    • Perform hot filtration if any insoluble impurities are present.

    • Add the "poor" solvent dropwise to the hot solution until persistent cloudiness is observed.

    • Add a few more drops of the "good" solvent to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum.

    • Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine the efficiency of the separation.

Data Presentation

The following tables present hypothetical data for the purification of a 1:1 mixture of cis and trans Boc-protected 4-hydroxycyclohexylamine.

Table 1: Column Chromatography Purification Data

ParameterValue
Crude Material Weight1.0 g
Silica Gel Weight75 g
Column Dimensions40 mm x 300 mm
Eluent SystemGradient: Hexane/Ethyl Acetate (90:10 to 60:40)
Fractions containing pure trans isomer8-15
Fractions containing pure cis isomer20-28
Isolated Yield (trans isomer)420 mg
Isolated Yield (cis isomer)380 mg
Purity of trans isomer (by HPLC)>98%
Purity of cis isomer (by HPLC)>98%

Table 2: HPLC Analysis Parameters and Expected Results

ParameterValue
ColumnSilica, 250 mm x 4.6 mm, 5 µm
Mobile Phase95:5 (v/v) Hexane/Isopropanol
Flow Rate1.0 mL/min
Expected Retention Time (trans isomer)~ 8.5 min
Expected Retention Time (cis isomer)~ 10.2 min
Resolution (Rs)> 1.5

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Strategy cluster_analysis Analysis and Isolation crude Crude Mixture (cis/trans isomers + impurities) tlc TLC Analysis (Solvent System Optimization) crude->tlc Evaluate Separation column Silica Gel Column Chromatography (Gradient Elution) crude->column recrystallization Recrystallization (Optional Enrichment) crude->recrystallization Alternative/Additional Step tlc->column Select Eluent hplc HPLC Analysis (Purity & Isomer Ratio) column->hplc Monitor Fractions nmr NMR Analysis (Structure Confirmation) column->nmr Characterize trans_isomer Pure trans Isomer column->trans_isomer cis_isomer Pure cis Isomer column->cis_isomer recrystallization->hplc recrystallization->nmr

Caption: General workflow for the purification and analysis of isomers.

troubleshooting_flow start Poor Separation in Column Chromatography q1 Is Rf of spots < 0.5? start->q1 a1_yes Decrease Eluent Polarity (e.g., more Hexane) q1->a1_yes Yes a1_no Increase Eluent Polarity (e.g., more EtOAc) q1->a1_no No q2 Still poor resolution? a1_yes->q2 a1_no->q2 a2_yes Try a different solvent system (e.g., DCM/MeOH) q2->a2_yes Yes q3 Is the column overloaded? q2->q3 No a2_yes->q3 a3_yes Reduce sample load (e.g., < 1:100 sample:silica) q3->a3_yes Yes a3_no Consider a shallower gradient elution q3->a3_no No end Improved Separation a3_yes->end a3_no->end

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Synthesis of tert-butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-butyl (4-hydroxycyclohexyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound using di-tert-butyl dicarbonate (Boc₂O)?

A1: The most frequently encountered side products are the result of over-reaction with the Boc anhydride or reaction with the hydroxyl group. These include:

  • Di-Boc protected amine: Formation of tert-butyl N-(tert-butoxycarbonyl)-N-(4-hydroxycyclohexyl)carbamate, where the amine nitrogen is protected by two Boc groups.

  • O-Boc protected product: Formation of tert-butyl (4-((tert-butoxycarbonyl)oxy)cyclohexyl)carbamate, where the hydroxyl group is also protected with a Boc group.

  • Di-Boc protected amine and O-Boc protected alcohol: A product where both the amine and hydroxyl groups are protected with Boc groups.

  • Urea formation: Reaction of the starting amine with an isocyanate intermediate, which can form from the decomposition of the Boc anhydride, can lead to urea derivatives. This is more common at elevated temperatures.

Q2: My reaction is showing multiple spots on the TLC plate. What could they be?

A2: Multiple spots on a TLC plate likely indicate the presence of starting material, the desired product, and one or more of the side products mentioned in Q1. The relative polarity of these compounds can help in their initial identification:

  • Starting Material (4-aminocyclohexanol): Typically the most polar compound, remaining at or near the baseline.

  • Desired Product (mono-N-Boc protected): Less polar than the starting material.

  • O-Boc protected product: Less polar than the desired N-Boc product.

  • Di-Boc protected amine: Generally less polar than the mono-Boc product.

  • Fully protected (N,O-di-Boc) product: The least polar of the carbamate products.

Q3: How can I minimize the formation of the di-Boc side product?

A3: To minimize the formation of the di-Boc protected amine, you can:

  • Control Stoichiometry: Use a minimal excess of di-tert-butyl dicarbonate (typically 1.05-1.1 equivalents).

  • Slow Addition: Add the di-tert-butyl dicarbonate solution slowly to the reaction mixture. This keeps the concentration of the protecting agent low, favoring reaction with the more nucleophilic primary amine over the less nucleophilic mono-Boc product.

  • Use Protic Solvents: Solvents like methanol can enhance the rate of the initial Boc protection.

Q4: How do I prevent the protection of the hydroxyl group (O-Boc formation)?

A4: O-Boc protection is favored by the use of a strong base or a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP). To favor N-protection over O-protection:

  • Avoid Strong Bases and DMAP: Run the reaction at room temperature or 0°C without a strong base or DMAP. The amine is significantly more nucleophilic than the secondary alcohol, and this difference is usually sufficient for selectivity under neutral or mildly basic conditions.

  • Control Reaction Temperature: Keep the reaction temperature at or below room temperature (0-25 °C).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of multiple side products. 3. Product loss during workup/purification.1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Adjust reaction conditions (see FAQs and tables below) to improve selectivity. 3. Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous extraction to minimize solubility of the product in the aqueous layer.
Significant amount of Di-Boc Side Product 1. Large excess of Boc₂O used. 2. Boc₂O was added too quickly. 3. Reaction run for an extended period at a high concentration of Boc₂O.1. Use 1.05-1.1 equivalents of Boc₂O. 2. Add the Boc₂O solution dropwise over a period of time. 3. Monitor the reaction and stop it once the starting amine is consumed.
Presence of O-Boc Protected Side Product 1. Use of a strong base or DMAP. 2. Elevated reaction temperature.1. Omit the use of DMAP or strong bases. A mild base like triethylamine or sodium bicarbonate can be used if necessary. 2. Maintain the reaction temperature at 0 °C or room temperature.
Reaction is Sluggish or Incomplete 1. Low reactivity of the amine (unlikely for this substrate). 2. Poor quality of Boc₂O. 3. Inadequate mixing in a heterogeneous reaction mixture.1. Consider using a catalytic amount of a mild base like triethylamine to accelerate the reaction. 2. Use fresh, high-purity Boc₂O. 3. Ensure efficient stirring and use a solvent system in which the starting materials are soluble.

Quantitative Data Summary

The following tables provide an illustrative summary of how reaction conditions can influence the product distribution. The percentages are representative and will vary based on the exact experimental setup.

Table 1: Effect of Stoichiometry of Boc₂O on Product Distribution

Equivalents of Boc₂ODesired Product (%)Di-Boc Product (%)Unreacted Amine (%)
1.085510
1.195<5<1
1.570300

Table 2: Effect of Catalyst/Base on N- vs. O-Alkylation

Base/CatalystN-Boc Product (%)O-Boc Product (%)
None>95<5
Triethylamine (1.2 eq)~95~5
DMAP (0.1 eq)8020

Experimental Protocols

Key Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Aminocyclohexanol (cis/trans mixture) (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-aminocyclohexanol in THF or DCM (to a concentration of approximately 0.1-0.5 M).

  • Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise at room temperature over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using 10% methanol in DCM as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purify Purification start Dissolve 4-Aminocyclohexanol in THF/DCM add_boc Add Boc₂O Solution Dropwise start->add_boc react Stir at Room Temperature add_boc->react concentrate1 Concentrate Reaction Mixture react->concentrate1 Monitor by TLC redissolve Redissolve in Ethyl Acetate concentrate1->redissolve wash Wash with NaHCO₃ and Brine redissolve->wash dry Dry and Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography Crude Product product Isolated Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

side_reactions cluster_products Potential Products amine 4-Aminocyclohexanol desired Desired Product (N-Boc) amine->desired + Boc₂O (Controlled) oboc O-Boc Product (O-Boc) amine->oboc + Boc₂O (with DMAP/Heat) urea Urea Byproduct amine->urea + Isocyanate (from Boc₂O decomp.) boc2o Boc₂O diboc Di-Boc Product (N,N-diBoc) desired->diboc + Excess Boc₂O

Caption: Logical relationships of potential side reactions in the synthesis.

Technical Support Center: Boc Deprotection of Tert-butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the troubleshooting of Boc deprotection of tert-butyl (4-hydroxycyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of this compound?

A1: The most common methods for Boc deprotection involve treatment with a strong acid. The two most prevalent systems are Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) and hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane or methanol.[1][2] The choice between these often depends on the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the product.

Q2: My Boc deprotection is incomplete. What are the common causes and how can I resolve this?

A2: Incomplete deprotection is a frequent issue. Common causes include:

  • Insufficient Acid: The stoichiometry of the acid may be too low. While the reaction is catalytic in principle, an excess is often required to drive the reaction to completion.

  • Low Reaction Temperature: While many deprotections proceed at room temperature, some substrates may require gentle heating.

  • Short Reaction Time: Ensure the reaction has been allowed to stir for a sufficient duration. Monitoring by TLC or LC-MS is crucial to determine completion.

  • Inadequate Solvent: The substrate must be fully dissolved for the reaction to proceed efficiently. If solubility is an issue, consider alternative solvent systems.

To resolve this, you can try increasing the concentration of the acid, extending the reaction time, or moderately increasing the temperature.

Q3: I am observing side products in my reaction. What could be the cause and how can I prevent them?

A3: A primary side reaction during Boc deprotection is the alkylation of nucleophiles by the tert-butyl cation that is generated.[3] In the case of this compound, the hydroxyl group is a potential site for this side reaction, leading to the formation of a tert-butyl ether. To prevent this, it is recommended to use a scavenger. Scavengers are nucleophilic species added to the reaction mixture to trap the tert-butyl cation.[4] Common scavengers include triisopropylsilane (TIS) or thioanisole.

Q4: Can the hydroxyl group in my substrate be affected by the acidic conditions?

A4: The secondary alcohol in this compound is generally stable to the acidic conditions used for Boc deprotection. However, under very harsh conditions (e.g., high temperatures or prolonged reaction times with strong acids), dehydration to form an alkene is a potential side reaction, although less common. The more likely side reaction involving the hydroxyl group is ether formation with the liberated tert-butyl cation, as mentioned in Q3.

Q5: My desired product, 4-aminocyclohexanol, is proving difficult to isolate. What are some tips for work-up and purification?

A5: When using TFA, the product is often obtained as a TFA salt, which can be an oil and difficult to handle.[5] A common work-up involves removing the excess TFA and solvent under reduced pressure, followed by neutralization with a base (e.g., saturated sodium bicarbonate solution) and extraction of the free amine into an organic solvent. Alternatively, using HCl in dioxane often results in the precipitation of the hydrochloride salt, which can be isolated by filtration, providing a cleaner product.[6] This salt can then be used directly or neutralized in a separate step if the free amine is required.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Incomplete Reaction Insufficient acid concentration or reaction time.Increase the equivalents of acid (e.g., from 20% to 50% TFA in DCM). Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Low reaction temperature.Allow the reaction to warm to room temperature or heat gently (e.g., to 40°C).
Poor solubility of the starting material.Try a different solvent system (e.g., HCl in methanol or dioxane).
Formation of Side Products Alkylation by the tert-butyl cation.Add a scavenger such as triisopropylsilane (TIS, 2.5-5% v/v) or thioanisole to the reaction mixture.
Degradation of other functional groups.Consider using milder deprotection conditions. If an ester is present, HCl in an anhydrous solvent may be preferable to TFA to minimize ester cleavage.[7]
Difficult Product Isolation Product salt is oily or difficult to handle.If using TFA, consider switching to 4M HCl in dioxane, which often precipitates the hydrochloride salt as a solid.[5]
Product is water-soluble.After neutralization, saturate the aqueous layer with NaCl before extraction to reduce the solubility of the amine.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS, optional scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of 0.1-0.2 M).

  • (Optional) Add triisopropylsilane (1.1 equivalents) to the solution.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (a common ratio is 1:1 TFA/DCM v/v, though concentrations as low as 25% can be effective).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 4-aminocyclohexanol.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane solution

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add the 4M solution of HCl in 1,4-dioxane (5-10 equivalents). The substrate can be dissolved or suspended in the acidic solution.

  • Stir the mixture at room temperature for 30 minutes to 4 hours.[4] Monitor the reaction by TLC or LC-MS. Often, the hydrochloride salt of the product will precipitate.

  • Upon completion, if a precipitate has formed, collect the solid by filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the collected solid under vacuum to obtain 4-aminocyclohexanol hydrochloride.

  • If the free base is required, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., NaOH solution), followed by extraction with an organic solvent.

Visualizations

Boc_Deprotection_Troubleshooting cluster_legend Legend start Start Boc Deprotection monitor Monitor Reaction by TLC/LC-MS start->monitor incomplete Reaction Incomplete? monitor->incomplete workup Proceed to Work-up incomplete->workup No increase_acid Increase Acid Conc. or Reaction Time/Temp incomplete->increase_acid Yes side_products Side Products Observed? add_scavenger Add Scavenger (e.g., TIS) side_products->add_scavenger Yes (Alkylation) milder_cond Consider Milder Conditions (e.g., HCl in Dioxane) side_products->milder_cond Yes (Degradation) workup->side_products increase_acid->monitor add_scavenger->start Restart Reaction milder_cond->start Restart Reaction Process Process Step Decision Decision Point Troubleshoot Troubleshooting Action Outcome Successful Outcome

Caption: Troubleshooting workflow for Boc deprotection.

Boc_Deprotection_Mechanism cluster_step1 1. Protonation cluster_step2 2. C-O Bond Cleavage cluster_step3 3. Decarboxylation cluster_step4 4. Cation Fate Boc_amine R-NH-Boc Protonated_Boc R-NH-C(=O⁺H)-O-tBu Boc_amine->Protonated_Boc + H⁺ H_plus H⁺ Carbamic_acid [R-NH-COOH] Protonated_Boc->Carbamic_acid - (CH₃)₃C⁺ tBu_cation (CH₃)₃C⁺ Protonated_Boc->tBu_cation Amine R-NH₂ Carbamic_acid->Amine - CO₂ CO2 CO₂ Carbamic_acid->CO2 Isobutylene H₂C=C(CH₃)₂ + H⁺ tBu_cation->Isobutylene Elimination

Caption: Acid-catalyzed mechanism of Boc deprotection.

References

Technical Support Center: Stereoselective Synthesis of tert-Butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl (4-hydroxycyclohexyl)carbamate. The primary focus is on preventing racemization and controlling diastereoselectivity to yield the desired cis or trans isomer.

Troubleshooting Guide: Controlling Stereoselectivity

A primary challenge in the synthesis of this compound is achieving a high diastereomeric ratio of the desired cis or trans isomer. The issue is typically not racemization of a single chiral center, but rather the control of the relative stereochemistry of the hydroxyl and carbamate groups on the cyclohexane ring. This is governed by the principles of kinetic and thermodynamic control.

Q1: My synthesis of this compound from 4-aminocyclohexanol resulted in a mixture of cis and trans isomers. How can I improve the diastereoselectivity?

A1: The ratio of cis to trans isomers is highly dependent on the starting material and reaction conditions. The key is to understand whether you are operating under kinetic or thermodynamic control.

  • Kinetic Control favors the product that is formed fastest, which is often the less stable isomer. Reactions under kinetic control are typically irreversible and conducted at lower temperatures.

  • Thermodynamic Control favors the most stable product. These reactions are reversible, allowing the products to equilibrate to the lowest energy state. This is often achieved at higher temperatures or with longer reaction times.

For 1,4-disubstituted cyclohexanes, the trans isomer, where both substituents can occupy equatorial positions, is generally the more thermodynamically stable product. The cis isomer, which must have one axial and one equatorial substituent, is typically less stable.[1]

To improve diastereoselectivity, consider the following:

  • Starting Material: The stereochemistry of your starting 4-aminocyclohexanol will heavily influence the product ratio, especially under kinetically controlled conditions. Whenever possible, start with a pure isomer of the amino alcohol.

  • Reaction Temperature: Lower temperatures (e.g., 0 °C to room temperature) tend to favor the kinetic product, while higher temperatures can promote equilibration towards the more stable thermodynamic product.

  • Base and Solvent: The choice of base and solvent can influence the transition state energies and the reversibility of the reaction, thereby affecting the isomer ratio.

Q2: I want to selectively synthesize the cis isomer. What conditions should I use?

A2: To favor the cis isomer, you should aim for conditions that are under kinetic control and start with cis-4-aminocyclohexanol. A highly selective method involves the hydrogenation of an N-protected bicyclic intermediate, which proceeds with over 99% selectivity for the cis product.[2] For a more standard batch reaction, using cis-4-aminocyclohexanol with di-tert-butyl dicarbonate at or below room temperature will generally preserve the stereochemistry of the starting material.

Q3: How can I maximize the yield of the trans isomer?

A3: To maximize the trans isomer, you should employ conditions that favor thermodynamic control, allowing the product mixture to equilibrate to the more stable trans configuration. This can be achieved by starting with either cis- or trans-4-aminocyclohexanol and heating the reaction mixture in the presence of a suitable base. For instance, epimerization of substituted cyclohexanes can be achieved by heating with potassium hydroxide at elevated temperatures.

A biocatalytic approach using a transaminase can also be highly effective in producing the pure trans-isomer from a cis/trans mixture through a process of diastereomer selective deamination and dynamic isomerization.[3]

Data Presentation

The diastereomeric ratio of the product is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of expected outcomes based on different strategies.

Starting MaterialKey Reagents/ConditionsPredominant IsomerDiastereomeric Ratio (cis:trans)Reference
N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-eneH₂, Raney Nickel (Flow Chemistry)cis>99:1[2]
4-tert-ButylphenolH₂, Ruthenium catalyst, Cyclohexane, 98°Ccis81.9:15.9[4]
cis/trans-4-substituted cyclohexane-1-amineTransaminase (continuous flow)trans>99% de (trans)[3]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of cis-tert-Butyl (4-hydroxycyclohexyl)carbamate via Continuous Flow Hydrogenation

This protocol is adapted from a method that achieves high cis selectivity.[2]

  • System Setup: A continuous flow hydrogenation reactor (e.g., H-Cube Pro) is equipped with a Raney nickel catalyst cartridge.

  • Reactant Solution: Prepare a solution of the N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene precursor in a suitable solvent (e.g., methanol, ethanol).

  • Reaction Conditions:

    • Temperature: Ambient to 50 °C

    • Pressure: 1-10 bar H₂

    • Flow rate: Adjusted to ensure complete conversion.

  • Product Collection: The output from the reactor is collected.

  • Work-up: The solvent is removed under reduced pressure to yield the cis-tert-butyl (4-hydroxycyclohexyl)carbamate with >99% selectivity.

Protocol 2: Synthesis of trans-tert-Butyl (4-hydroxycyclohexyl)carbamate

This protocol is a general procedure for Boc protection, with conditions favoring the thermodynamically stable trans isomer.

  • Reaction Setup: To a solution of trans-4-aminocyclohexanol (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of water and dioxane, add a base like triethylamine or sodium bicarbonate (1.5 equivalents).

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. To promote equilibration to the trans isomer, the reaction can be gently heated if necessary, monitoring for side product formation.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield the pure trans isomer.

Mandatory Visualizations

Logical Relationships

Troubleshooting_Diastereoselectivity start Problem: Poor Diastereoselectivity (Mixture of cis/trans isomers) check_sm Check Stereochemistry of Starting Material (4-aminocyclohexanol) start->check_sm sm_pure Starting Material is a Pure Isomer check_sm->sm_pure Pure sm_mixed Starting Material is a Mixture check_sm->sm_mixed Mixture goal What is the Target Isomer? sm_pure->goal purify Purify Isomers by Chromatography (HPLC or SFC) sm_mixed->purify goal_cis Target: cis Isomer goal->goal_cis cis goal_trans Target: trans Isomer goal->goal_trans trans kinetic Employ Kinetic Control Conditions: - Low Temperature (0°C - RT) - Irreversible Conditions goal_cis->kinetic thermo Employ Thermodynamic Control Conditions: - Higher Temperature - Longer Reaction Time - Reversible Conditions goal_trans->thermo solution_cis Achieve High cis-Selectivity kinetic->solution_cis solution_trans Achieve High trans-Selectivity thermo->solution_trans

Troubleshooting workflow for poor diastereoselectivity.
Signaling Pathways

Kinetic_vs_Thermodynamic_Control cluster_main Reaction Energy Profile Reactants Reactants Products Products R 4-aminocyclohexanol + Boc Anhydride P_kinetic cis-Product (Kinetic) R->P_kinetic Lower Ea (Faster Reaction) Low Temp. P_thermo trans-Product (Thermodynamic) R->P_thermo Higher Ea (Slower Reaction) TS_kinetic Transition State (Kinetic) P_kinetic->P_thermo Equilibration (High Temp.) TS_thermo Transition State (Thermodynamic) E0 Energy E1 RC0 Reaction Coordinate RC1 RC2

Kinetic vs. Thermodynamic control in the synthesis.

Frequently Asked Questions (FAQs)

Q4: Is it possible for the cis or trans product to epimerize under certain conditions?

A4: Yes, epimerization is possible, particularly under conditions that favor thermodynamic equilibration. If a pure isomer is subjected to acidic or basic conditions, especially at elevated temperatures, it can convert to an equilibrium mixture of cis and trans isomers. The trans isomer is generally more stable for 1,4-disubstituted cyclohexanes and will be the major component at equilibrium.

Q5: What is the best way to separate a mixture of cis and trans isomers?

A5: If a synthesis results in an inseparable mixture of diastereomers, chromatographic techniques are the most effective methods for separation.

  • Flash Column Chromatography: For larger quantities, flash chromatography on silica gel with an optimized solvent system (e.g., a hexane/ethyl acetate gradient) can often provide good separation.

  • High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale separations, reversed-phase or normal-phase HPLC can be highly effective. The choice of column and mobile phase will need to be optimized for the specific isomers.[5][6]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral and achiral separations and can be particularly advantageous for preparative work due to faster run times and reduced solvent consumption.

Q6: How can I confirm the stereochemistry of my product?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry of cyclohexane derivatives.[7][8]

  • ¹H NMR: The chemical shift and coupling constants of the protons at C1 and C4 (the carbons bearing the substituents) are diagnostic. In the cis isomer, one of these protons will be axial and the other equatorial. In the more stable chair conformation of the trans isomer, both protons will be axial. Axial protons typically appear at a different chemical shift and have larger coupling constants (J-values) to adjacent axial protons compared to equatorial protons.

  • ¹³C NMR: The chemical shifts of the ring carbons can also be used to distinguish between cis and trans isomers.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: 2D NMR techniques like NOESY can show through-space interactions between protons, which can help to confirm the relative stereochemistry. For example, a NOE between the proton at C1 and axial protons at C3 and C5 would indicate that the C1 proton is axial.

References

Technical Support Center: Analysis of tert-butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the identification of impurities in tert-butyl (4-hydroxycyclohexyl)carbamate by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: Potential impurities can originate from the synthetic route and degradation. Common impurities may include unreacted starting materials, byproducts of side reactions, and degradation products. These can include cis/trans isomers of the parent compound, di-Boc protected species, and byproducts from the Boc-protection and deprotection steps.[1][2][3]

Q2: My peak shape for the main compound is poor (tailing or fronting). What could be the cause?

A2: Poor peak shape can be due to several factors. Column overload is a common cause, which can be addressed by diluting the sample. Other causes include secondary interactions with the stationary phase, which can be mitigated by adjusting the mobile phase pH or using a different column. Poor column health or a void at the column inlet can also lead to peak tailing.[4]

Q3: I am observing significant retention time shifts between injections. What should I check?

A3: Retention time shifts are often related to the HPLC system.[4] Check for leaks in the system, ensure the mobile phase composition is correct and stable, and verify that the column temperature is constant. Inconsistent gradient mixing or a malfunctioning pump can also cause this issue.[4] Adequate column equilibration between runs is crucial for reproducible retention times.[5]

Q4: I am not seeing the expected molecular ion for my compound. What are the possible reasons?

A4: The absence of the expected molecular ion could be due to in-source fragmentation, poor ionization, or incorrect MS settings. For this compound, consider running in both positive and negative ion modes. In positive mode, look for adducts such as [M+H]+, [M+Na]+, and [M+NH4]+. If the compound is unstable, it might fragment in the ion source before detection.[5]

Q5: How can I improve the sensitivity of my LC-MS method for impurity analysis?

A5: To enhance sensitivity, ensure your mobile phase is compatible with good ionization. Using LC-MS grade solvents and additives is recommended.[4] Optimize the ion source parameters, such as gas flows, temperatures, and voltages. A thorough sample clean-up to reduce matrix effects can also significantly improve sensitivity.[5][6]

Troubleshooting Guides

Issue 1: High Background Noise in the Mass Spectrum
Potential Cause Troubleshooting Step
Contaminated Solvents/AdditivesUse high-purity, LC-MS grade solvents and additives.[4] Filter all mobile phases before use.
Leaks in the LC SystemCheck all fittings and connections for any signs of leakage.
Contaminated Ion SourceClean the ion source according to the manufacturer's recommendations.[4]
Carryover from Previous InjectionInject a blank solvent run to check for carryover. If present, develop a more rigorous needle wash method.[4]
Issue 2: Inconsistent Peak Areas and Poor Reproducibility
Potential Cause Troubleshooting Step
Injector IssuesCheck the injector for air bubbles and ensure the correct injection volume is being delivered.[5]
Sample InstabilityPrepare fresh samples and standards. Ensure the sample solvent is compatible with the mobile phase.
Incomplete Sample SolubilizationEnsure the sample is fully dissolved in the injection solvent. Use sonication if necessary.
Fluctuating Ion Source ConditionsMonitor ion source stability. Recalibrate the mass spectrometer if necessary.[4]

Experimental Protocols

Protocol: Impurity Profiling of this compound by LC-MS

This protocol provides a general method for the separation and identification of potential impurities. Optimization may be required based on the specific instrumentation used.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 10 µg/mL for analysis.

2. LC-MS Parameters:

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Waters XBridge C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Agilent 6545XT AdvanceBio Q-TOF or equivalent
Ionization Mode ESI Positive
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer 35 psig
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Fragmentor Voltage 120 V
Mass Range 50 - 1000 m/z
Acquisition Mode MS1 (and targeted MS/MS for identified impurities)

Data Presentation

Table 1: Potential Impurities and their Theoretical m/z Values
Impurity Name Potential Source Molecular Formula Molecular Weight Expected [M+H]+
4-AminocyclohexanolStarting MaterialC6H13NO115.17116.1022
Di-tert-butyl dicarbonate (Boc Anhydride)ReagentC10H18O5218.25219.1227
tert-Butyl (4-oxocyclohexyl)carbamateOxidation ProductC11H19NO3213.27214.1387
trans-tert-butyl (4-hydroxycyclohexyl)carbamateIsomerC11H21NO3215.29216.1543
Di-(4-hydroxycyclohexyl)amineSide ProductC12H23NO2213.32214.1751
N,N'-DicyclohexylureaSide ProductC13H24N2O224.34225.1961
Table 2: Hypothetical LC-MS Results for an Impurity Analysis
Peak ID Retention Time (min) Observed [M+H]+ (m/z) Proposed Identity Area (%)
12.5116.10254-Aminocyclohexanol0.08
28.9216.1545trans-tert-butyl (4-hydroxycyclohexyl)carbamate0.45
39.5216.1543cis-tert-butyl (4-hydroxycyclohexyl)carbamate (Main Peak)99.3
412.1214.1390tert-Butyl (4-oxocyclohexyl)carbamate0.12
515.8219.1229Di-tert-butyl dicarbonate0.05

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect Mass Detection (TOF) Ionize->Detect Process Process Raw Data Detect->Process Identify Identify Impurities Process->Identify Quantify Quantify Impurities Identify->Quantify Report Generate Report Quantify->Report

Caption: A typical workflow for identifying impurities by LC-MS.

Troubleshooting_Tree cluster_retention Retention Time Issues cluster_peak Peak Shape / Area Issues cluster_sensitivity Sensitivity Issues Problem LC-MS Problem Observed Problem_Type What is the nature of the problem? Problem->Problem_Type RT_Shift Retention Time Shift Problem_Type->RT_Shift Retention Peak_Problem Poor Peak Shape or Area Problem_Type->Peak_Problem Peak Sensitivity_Problem Low Sensitivity / High Noise Problem_Type->Sensitivity_Problem Sensitivity Check_Leaks Check for Leaks RT_Shift->Check_Leaks Check_Mobile_Phase Verify Mobile Phase RT_Shift->Check_Mobile_Phase Check_Temp Check Column Temp RT_Shift->Check_Temp Dilute_Sample Dilute Sample Peak_Problem->Dilute_Sample Check_Injector Check Injector Peak_Problem->Check_Injector Check_Column Check Column Health Peak_Problem->Check_Column Clean_Source Clean Ion Source Sensitivity_Problem->Clean_Source Use_LCMS_Grade Use High-Purity Solvents Sensitivity_Problem->Use_LCMS_Grade Optimize_Params Optimize MS Parameters Sensitivity_Problem->Optimize_Params

References

Technical Support Center: Optimizing Coupling Efficiency with tert-butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl (4-hydroxycyclohexyl)carbamate. Our aim is to help you overcome common challenges and optimize your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is predominantly used as a linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[1] The hydroxyl group of the carbamate provides a conjugation point for either the E3 ligase ligand or the target protein ligand.

Q2: What makes coupling reactions with this compound challenging?

A2: The primary challenge arises from the steric hindrance of the secondary hydroxyl group on the cyclohexane ring. This bulkiness can impede the approach of the activated carboxylic acid, potentially leading to lower reaction yields and slower reaction rates compared to less hindered primary alcohols.

Q3: Which coupling methods are recommended for this sterically hindered alcohol?

A3: For sterically hindered secondary alcohols like this compound, several coupling methods can be effective:

  • Steglich Esterification: This method uses a carbodiimide (e.g., DCC or EDC) in combination with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). It is a mild and effective method for sterically demanding esterifications.

  • Uronium/Aminium Salt-Based Coupling: Reagents like HATU, HBTU, and COMU are highly efficient for forming ester bonds, even with hindered substrates.[2][3] They often provide high yields and fast reaction times.

  • Phosphonium Salt-Based Coupling: Reagents such as PyBOP are also known for their efficacy in challenging coupling reactions and for minimizing side reactions like racemization.[2]

  • Mitsunobu Reaction: This reaction allows for the conversion of alcohols to esters with an inversion of stereochemistry. It is particularly useful for secondary alcohols where stereocontrol is important.

Q4: What are common side reactions to be aware of during coupling?

A4: Several side reactions can occur:

  • N-acylurea Formation: When using carbodiimides like DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the alcohol. This side reaction is more prevalent with sterically hindered alcohols and can be minimized by the addition of DMAP.

  • Racemization: If the carboxylic acid component has a chiral center, there is a risk of racemization during the activation step. The choice of coupling reagent and additives (e.g., HOBt or HOAt) can help suppress this.

  • Dehydration: While less common for esterification, some coupling reagents can cause dehydration of the substrate if other sensitive functional groups are present.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Steric Hindrance: The bulky nature of the cyclohexyl ring is impeding the reaction. 2. Inefficient Activation: The chosen coupling reagent may not be potent enough for this secondary alcohol. 3. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time. 4. Poor Quality Reagents: Degradation of coupling reagents or solvent impurities (e.g., water).1. Switch to a more powerful coupling reagent: Consider using HATU, HBTU, or PyBOP, which are known to be effective for hindered couplings.[2][4] 2. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., overnight). A moderate increase in temperature (e.g., to 40-50 °C) may also be beneficial. 3. Optimize Solvent: Use anhydrous polar aprotic solvents like DMF or NMP to ensure all reactants are fully dissolved. 4. Use Fresh Reagents: Ensure coupling reagents are fresh and solvents are anhydrous.
Formation of a White Precipitate (with DCC/EDC) Byproduct Formation: The precipitate is likely the corresponding urea byproduct (dicyclohexylurea or EDC-derived urea).This is a normal occurrence with carbodiimide reagents. The urea byproduct can be removed by filtration (for DCU) or aqueous workup (for EDC-derived urea).
Multiple Spots on TLC/LC-MS 1. Side Product Formation: N-acylurea formation or other side reactions. 2. Incomplete Reaction: Presence of unreacted starting materials. 3. Degradation: The product or starting materials may be unstable under the reaction conditions.1. Add DMAP (for carbodiimide reactions): A catalytic amount of DMAP can accelerate the desired esterification and minimize N-acylurea formation. 2. Purification: Isolate the desired product using flash column chromatography. 3. Re-evaluate Reaction Conditions: If degradation is suspected, consider running the reaction at a lower temperature.
Difficulty in Product Purification Co-elution of Byproducts: The product and byproducts may have similar polarities.1. Optimize Chromatography: Use a different solvent system or a gradient elution for flash chromatography. 2. Alternative Workup: A thorough aqueous workup can help remove water-soluble byproducts before chromatography.

Data Summary

The following table summarizes the typical performance of various coupling reagents for esterification reactions, which can serve as a starting point for optimizing the coupling of this compound.

Coupling Reagent Reagent Class Typical Yield (%) Typical Reaction Time (h) Racemization Risk Notes
DCC/DMAP Carbodiimide85-954-12Low to ModerateCost-effective. Dicyclohexylurea (DCU) byproduct is insoluble and removed by filtration.
EDC/DMAP Carbodiimide85-954-12Low to ModerateWater-soluble urea byproduct allows for easier purification via aqueous workup.
HATU/Base Uronium/Aminium Salt95-990.5-2Very LowHighly efficient, especially for hindered substrates.[2] Faster reaction times.
HBTU/Base Uronium/Aminium Salt90-981-4Very LowVery effective with minimal racemization.
PyBOP/Base Phosphonium Salt90-981-4Very LowGenerates water-soluble byproducts. Known for low levels of racemization.[2]

Base is typically a non-nucleophilic base such as DIPEA or NMM.

Experimental Protocols

Protocol 1: General Procedure for Steglich Esterification using EDC/DMAP

This protocol describes a general method for the esterification of a carboxylic acid with this compound using EDC and DMAP.

  • Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Catalyst Addition: Add 4-(dimethylaminopyridine) (DMAP) (0.1 eq.) to the solution.

  • Coupling Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Coupling using HATU

This protocol outlines a general method using the highly efficient HATU reagent.

  • Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Alcohol Addition: Add a solution of this compound (1.2 eq.) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 0.5-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve Carboxylic Acid (1.0 eq) & Alcohol (1.1 eq) in Solvent catalyst Add Catalyst (e.g., DMAP) reactants->catalyst 1 coupling Add Coupling Reagent (e.g., EDC, HATU) at 0°C catalyst->coupling 2 stir Stir at Room Temperature (Monitor by TLC/LC-MS) coupling->stir 3 workup Aqueous Work-up (Acid/Base Washes) stir->workup 4 purify Column Chromatography workup->purify 5 product Isolated Product purify->product 6

Caption: General experimental workflow for esterification.

troubleshooting_guide start Low Yield? reagent Inefficient Coupling Reagent? start->reagent Yes conditions Suboptimal Conditions? start->conditions No reagent->conditions No solution_reagent Use Stronger Reagent (HATU, PyBOP) reagent->solution_reagent Yes solution_conditions Increase Time/Temperature Optimize Solvent conditions->solution_conditions Yes solution_quality Use Fresh/Anhydrous Reagents & Solvents conditions->solution_quality No

Caption: Troubleshooting logic for low coupling yield.

References

Technical Support Center: Scale-Up Synthesis of tert-butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of tert-butyl (4-hydroxycyclohexyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the scale-up synthesis of this compound?

The main challenges include controlling the diastereoselectivity to obtain the desired cis or trans isomer, preventing side reactions such as the formation of O-Boc protected byproducts, ensuring complete reaction, and developing efficient purification methods for large quantities of the final product.

Q2: How can I control the stereoselectivity of the reaction to favor either the cis or trans isomer?

Control of stereoselectivity is typically achieved at the level of the 4-aminocyclohexanol starting material. Enzymatic resolutions or stereoselective reductions of 4-oxocyclohexylamine precursors are common strategies. For instance, specific keto reductases and amine transaminases can be used to produce either the cis or trans isomer with high diastereomeric excess. When starting from a mixture of isomers, chromatographic separation of the final product is often necessary, which can be challenging and costly at scale.

Q3: What are the common side reactions during the Boc protection of 4-aminocyclohexanol, and how can they be minimized?

The most common side reaction is the formation of the O-Boc protected byproduct, tert-butyl (4-((tert-butoxycarbonyl)oxy)cyclohexyl)carbamate. To minimize this, it is crucial to control the reaction conditions carefully. Using a stoichiometric amount of di-tert-butyl dicarbonate ((Boc)₂O) and maintaining a moderate reaction temperature are key. The choice of base can also influence the outcome; non-nucleophilic bases are generally preferred. Another potential side reaction is the formation of ureas from any isocyanate impurities in the (Boc)₂O. Using high-purity reagents is essential.

Q4: What are the recommended analytical methods for monitoring the reaction progress and final product purity?

For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used. For final product purity analysis, HPLC coupled with a mass spectrometer (LC-MS) is recommended to identify and quantify the desired product as well as any byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and determining the isomeric ratio of the final product.

Q5: What are the key considerations for the purification of this compound at an industrial scale?

At an industrial scale, crystallization is the preferred method of purification due to its cost-effectiveness. The choice of solvent system is critical for achieving high purity and yield. For mixtures of diastereomers that are difficult to separate by crystallization, large-scale column chromatography may be necessary, although this is a more expensive and time-consuming option.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress closely using TLC or HPLC. - Ensure the reaction is stirred efficiently to maintain a homogeneous mixture. - Increase the reaction time if necessary.
Degradation of Reagents - Use fresh di-tert-butyl dicarbonate ((Boc)₂O) as it can degrade over time. - Ensure all solvents are anhydrous.
Suboptimal Reaction Temperature - For sluggish reactions, a moderate increase in temperature may be beneficial. However, this should be done cautiously to avoid side reactions.
Poor Quality Starting Material - Ensure the 4-aminocyclohexanol starting material is of high purity.
Problem 2: Formation of Significant Side Products
Possible Cause Suggested Solution
O-Boc Formation - Use a stoichiometric amount of (Boc)₂O (1.0 - 1.1 equivalents). - Maintain a reaction temperature at or below room temperature. - Consider a stepwise addition of (Boc)₂O to the reaction mixture.
Urea Formation - Use high-purity (Boc)₂O to minimize isocyanate impurities.
Di-Boc Protected Product - This is less common with a secondary hydroxyl group but can occur under forcing conditions. Use milder reaction conditions.
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause Suggested Solution
Product is an oil or does not crystallize - Screen a variety of solvent systems for crystallization. - Consider using an anti-solvent to induce precipitation. - If crystallization fails, column chromatography is an alternative.
Co-crystallization of Isomers - If the cis and trans isomers co-crystallize, a multi-step purification process involving both crystallization and chromatography may be necessary.
Residual Impurities - Ensure the work-up procedure effectively removes all unreacted reagents and byproducts. This may involve aqueous washes with dilute acid and/or base.

Data Presentation

Table 1: Comparison of Reaction Conditions for Boc Protection of 4-aminocyclohexanol

Parameter Condition A Condition B Condition C
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)
Base Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)Sodium Bicarbonate (NaHCO₃)
(Boc)₂O (equiv.) 1.11.051.2
Temperature (°C) 20-250-520-25
Reaction Time (h) 486
Yield (%) ~95~92~90
Purity (%) >98>99>97
Notes Fast reaction, good yieldHigh purity, slower reactionAqueous workup friendly

Note: The data presented in this table is representative and may vary depending on the specific scale and equipment used.

Experimental Protocols

Key Experiment: Scale-Up Synthesis of this compound (Batch Process)

1. Reactor Setup:

  • Charge a clean and dry 100 L glass-lined reactor with 4-aminocyclohexanol (5 kg, 43.4 mol).

  • Add dichloromethane (DCM, 50 L) to the reactor.

  • Start the agitator at a moderate speed (e.g., 100-150 rpm) to ensure good mixing.

2. Reagent Addition:

  • In a separate vessel, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 9.9 kg, 45.6 mol, 1.05 equiv.) in DCM (20 L).

  • Cool the reactor containing the 4-aminocyclohexanol solution to 0-5 °C using a cooling jacket.

  • Slowly add the (Boc)₂O solution to the reactor over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

3. Reaction:

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C).

  • Stir the reaction mixture for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

4. Work-up:

  • Once the reaction is complete, cool the mixture to 10-15 °C.

  • Slowly add water (20 L) to quench any unreacted (Boc)₂O.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 L), saturated NaHCO₃ solution (2 x 15 L), and brine (15 L).

5. Isolation:

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

6. Purification:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate or isopropyl alcohol).

  • Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C to induce crystallization.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the product under vacuum to a constant weight.

Mandatory Visualizations

experimental_workflow start Start: Reactor Setup charge_reactor Charge Reactor: 4-aminocyclohexanol and DCM start->charge_reactor reagent_prep Reagent Preparation: Dissolve (Boc)2O in DCM addition Slow Addition: Add (Boc)2O solution reagent_prep->addition cooling Cooling: Cool reactor to 0-5 °C charge_reactor->cooling cooling->addition reaction Reaction: Stir at room temperature addition->reaction monitoring Monitoring: TLC/HPLC reaction->monitoring workup Work-up: Aqueous washes monitoring->workup Reaction Complete isolation Isolation: Concentration workup->isolation purification Purification: Crystallization isolation->purification final_product Final Product purification->final_product

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_low_yield problem Problem: Low Yield cause1 Incomplete Reaction? problem->cause1 cause2 Reagent Degradation? problem->cause2 cause3 Suboptimal Temperature? problem->cause3 solution1 Solution: - Increase reaction time - Improve mixing cause1->solution1 Yes solution2 Solution: - Use fresh (Boc)2O - Ensure anhydrous solvents cause2->solution2 Yes solution3 Solution: - Optimize temperature cautiously cause3->solution3 Yes

Caption: Troubleshooting logic for low product yield.

side_reaction_pathway start 4-aminocyclohexanol + (Boc)2O desired_product Desired Product: N-Boc-4-hydroxycyclohexylcarbamate start->desired_product Desired Pathway side_product Side Product: O-Boc formation start->side_product Side Pathway conditions Reaction Conditions: - Stoichiometry - Temperature - Base conditions->start

Caption: Signaling pathway illustrating desired vs. side reaction.

Technical Support Center: tert-butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper storage and handling of tert-butyl (4-hydroxycyclohexyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] It is recommended to keep it in a dark place at room temperature to prevent degradation.[2][3]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[4] In case of potential dust formation, a NIOSH-approved respirator is recommended.[4]

Q3: Is this compound soluble in water?

A3: It is slightly soluble in water.[5]

Q4: In which organic solvents is this compound soluble?

A4: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methylene chloride.[6] It is also used in reactions with solvents like dimethylacetamide (DMA), methanol, dioxane, and ethyl acetate.[2]

Q5: What are the known incompatibilities of this compound?

A5: You should avoid contact with strong oxidizing agents.[7]

Q6: How should I dispose of waste containing this compound?

A6: Dispose of waste material at an approved waste disposal facility.[1] Solid waste should be collected in a sealed, labeled container.[4] Liquid waste containing this compound should be collected in a designated hazardous waste container.[4] Always follow local, state, and federal regulations for chemical waste disposal.[4][6]

Troubleshooting Guides

Issue: The compound is not dissolving as expected.
Possible Cause Troubleshooting Step
Incorrect Solvent The compound has limited solubility in water.[5] For better solubility, use organic solvents such as DMSO or methylene chloride.[6]
Low Temperature Gently warm the solvent while stirring to increase the rate of dissolution. Ensure the temperature is appropriate for the solvent and the experimental procedure.
Inadequate Mixing Ensure vigorous stirring or vortexing to aid dissolution. Sonication can also be used to break up clumps and enhance solubility.
Issue: The compound appears to have degraded.
Possible Cause Troubleshooting Step
Improper Storage The compound should be stored in a tightly sealed container, in a dry, cool, and dark place.[1][2][3] Exposure to light, moisture, or high temperatures can lead to degradation.
Contamination Ensure that all glassware and spatulas are clean and dry before use to prevent contamination.
Incompatibility Avoid contact with strong oxidizing agents.[7]

Data Presentation

Physical and Chemical Properties
PropertyValue
Appearance White to light yellow to light orange powder to crystal
Molecular Weight 215.29 g/mol
Melting Point 95 °C[5]
Boiling Point (Predicted) 337.7 ± 31.0 °C
Density (Predicted) 1.06 ± 0.1 g/cm³
Storage and Handling Summary
ParameterRecommendation
Storage Temperature Room Temperature[2][3]
Storage Conditions Keep in a dark place, sealed in dry conditions.[2][3]
Incompatible Materials Strong oxidizing agents[7]
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat, respirator (if dust is present)[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Preparation: Work in a well-ventilated chemical fume hood. Ensure all glassware is clean and dry.

  • Personal Protective Equipment: Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of this compound into the vial.

  • Dissolution: Add the desired volume of an appropriate organic solvent (e.g., DMSO, methylene chloride) to the vial.

  • Mixing: Cap the vial and mix the contents by vortexing or sonicating until the solid is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.

Protocol 2: Safe Handling and Disposal
  • Handling:

    • Always handle the compound in a well-ventilated area, preferably a chemical fume hood.

    • Avoid direct contact with skin and eyes by wearing appropriate PPE.

    • Avoid generating dust.

  • Spill Cleanup:

    • In case of a spill, wear appropriate PPE.

    • For solid spills, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.

    • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Disposal:

    • Collect all waste containing this compound in a designated, labeled hazardous waste container.[4]

    • Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4][6]

Visualizations

TroubleshootingWorkflow Troubleshooting Common Issues start Problem Encountered dissolution_issue Compound Not Dissolving start->dissolution_issue degradation_issue Compound Appears Degraded start->degradation_issue check_solvent Check Solvent Type (Use Organic Solvents) dissolution_issue->check_solvent check_storage Verify Storage Conditions (Cool, Dry, Dark) degradation_issue->check_storage warm_and_mix Gently Warm and Mix Vigorously check_solvent->warm_and_mix Correct Solvent problem_persists Problem Persists (Contact Technical Support) check_solvent->problem_persists Incorrect Solvent solution_clear Solution is Clear warm_and_mix->solution_clear check_contamination Inspect for Contamination check_storage->check_contamination Proper Storage check_storage->problem_persists Improper Storage check_contamination->problem_persists

Caption: Troubleshooting workflow for common issues.

HandlingAndStorageWorkflow Recommended Handling and Storage Workflow receive Receive Compound inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Dark Place in a Sealed Container inspect->store No Damage dispose Dispose of Waste Properly inspect->dispose Damaged prepare_workspace Prepare Workspace (Well-ventilated Area) store->prepare_workspace don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prepare_workspace->don_ppe weigh_and_handle Weigh and Handle Compound don_ppe->weigh_and_handle dissolve Dissolve in Appropriate Solvent weigh_and_handle->dissolve cleanup Clean Workspace and Glassware dissolve->cleanup cleanup->dispose document Document Experiment dispose->document

Caption: Recommended handling and storage workflow.

References

Technical Support Center: Stereochemical Control of Cyclohexyl Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereochemical control in the synthesis of molecules containing cyclohexyl rings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the epimerization of stereocenters on a cyclohexane ring during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. I am getting a mixture of diastereomers in a reaction involving a substituted cyclohexanone. What are the general causes of epimerization?

Epimerization at a stereocenter alpha to a carbonyl group on a cyclohexane ring is a common issue. The primary cause is the formation of an enol or enolate intermediate, which planarizes the stereocenter, allowing for protonation or reaction from either face, leading to a mixture of diastereomers.

Key Factors Influencing Epimerization:

  • Base: The choice of base is critical. Strong, non-bulky bases can readily deprotonate the alpha-carbon, leading to enolate formation and subsequent epimerization. The concentration of the base also plays a role; catalytic amounts of a strong base can be sufficient to cause epimerization if the reaction conditions allow for equilibrium to be reached.

  • Temperature: Higher reaction temperatures provide the necessary activation energy for deprotonation and can favor the formation of the more thermodynamically stable, and often undesired, epimer.[1][2] Reactions are often run at low temperatures (e.g., -78 °C) to minimize epimerization.

  • Solvent: The polarity of the solvent can influence the stability and reactivity of enolates. Polar aprotic solvents can stabilize enolates, potentially increasing the risk of epimerization.[3]

  • Reaction Time: Prolonged reaction times, especially in the presence of a base or acid, allow for equilibration to the thermodynamically more stable diastereomer, which may not be the desired product.

2. How can I control the regioselectivity of enolate formation in an unsymmetrical cyclohexanone to avoid unwanted side reactions and potential epimerization at the wrong position?

For an unsymmetrical cyclohexanone, such as 2-methylcyclohexanone, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate. The ability to selectively generate one over the other is crucial for controlling the outcome of subsequent reactions like alkylations and aldol additions.

  • Kinetic Enolate: This is the less substituted enolate and is formed faster. Its formation is favored by using a strong, sterically hindered base at low temperatures. The bulky base preferentially removes the more accessible proton on the less substituted alpha-carbon.[1][4]

  • Thermodynamic Enolate: This is the more substituted and more stable enolate. Its formation is favored under conditions that allow for equilibrium, such as using a weaker base at higher temperatures.[1][4]

The following table summarizes the conditions for selective enolate formation:

Enolate TypeConditionsRationale
Kinetic Strong, bulky base (e.g., LDA), Low temperature (-78 °C), Aprotic solvent (e.g., THF)The bulky base removes the sterically less hindered proton faster. The reaction is irreversible under these conditions.[1]
Thermodynamic Weaker base (e.g., NaOEt, t-BuOK), Higher temperature (e.g., 25 °C), Protic or aprotic solventAllows for equilibration to the more stable, more substituted enolate.[1]

Logical Workflow for Enolate Formation

enolate_formation start Unsymmetrical Cyclohexanone condition Choose Deprotonation Conditions start->condition kinetic Strong, Bulky Base (LDA) Low Temperature (-78 °C) condition->kinetic  Kinetic Control thermodynamic Weaker Base (NaOEt) Higher Temperature condition->thermodynamic Thermodynamic Control   kinetic_product Kinetic Enolate (Less Substituted) kinetic->kinetic_product thermodynamic_product Thermodynamic Enolate (More Substituted) thermodynamic->thermodynamic_product

Caption: Decision workflow for the selective formation of kinetic versus thermodynamic enolates of an unsymmetrical cyclohexanone.

3. I am performing an alkylation on a cyclohexanone enolate and getting a mixture of axial and equatorial products. How can I control the stereochemistry of this reaction?

The stereochemical outcome of the alkylation of a cyclohexanone enolate is generally under kinetic control, meaning the major product is the one formed fastest. For a conformationally rigid cyclohexanone enolate, the incoming electrophile typically prefers to approach from the axial face. This is because the transition state leading to the axial product resembles a chair conformation, which is lower in energy than the twist-boat-like transition state for equatorial attack.

Experimental Protocol: Stereoselective Alkylation of a Substituted Cyclohexanone

This protocol aims to favor the formation of the axial alkylation product.

Materials:

  • 4-tert-butylcyclohexanone

  • Lithium diisopropylamide (LDA) solution in THF

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation:

    • Dissolve 4-tert-butylcyclohexanone (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LDA in THF (1.1 equivalents) dropwise to the ketone solution while maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • To the enolate solution, add methyl iodide (1.2 equivalents) dropwise at -78 °C.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Analyze the diastereomeric ratio of the product by ¹H NMR or GC-MS.

Mechanism of Stereoselective Alkylation

alkylation_stereochem cluster_axial Axial Attack (Favored) cluster_equatorial Equatorial Attack (Disfavored) axial_ts Chair-like Transition State (Lower Energy) axial_prod Axial Alkylation Product axial_ts->axial_prod equatorial_ts Twist-boat-like Transition State (Higher Energy) equatorial_prod Equatorial Alkylation Product equatorial_ts->equatorial_prod enolate Cyclohexanone Enolate enolate->axial_ts enolate->equatorial_ts

Caption: Energy pathways for axial versus equatorial alkylation of a cyclohexanone enolate.

4. My desired product is the thermodynamically more stable epimer, but the reaction kinetically favors the wrong isomer. How can I achieve the desired stereochemistry?

If your desired product is the thermodynamically more stable isomer, you can intentionally set up conditions that promote epimerization to allow the mixture to equilibrate.

Strategies for Thermodynamic Control:

  • Use a weaker base: A base that is not strong enough to cause irreversible deprotonation will allow for an equilibrium to be established between the ketone and the two possible enolates, which will favor the more stable diastereomer.

  • Increase the reaction temperature: Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction, facilitating equilibration.

  • Prolonged reaction time: Allowing the reaction to stir for a longer period can ensure that the equilibrium is reached.

Experimental Protocol: Epimerization of a Cyclohexanecarboxylic Acid Derivative

This protocol describes the conversion of a cis/trans mixture of a substituted cyclohexanecarboxylic acid to the more stable trans isomer.[5][6]

Materials:

  • Mixture of cis- and trans-4-isopropyl-cyclohexanecarboxylic acid

  • Potassium hydroxide (KOH)

  • A high-boiling point solvent (e.g., Shellsol 71)

  • Water

  • Methanol

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Reaction Setup:

    • To a flask containing the cis/trans mixture of 4-isopropyl-cyclohexanecarboxylic acid, add the high-boiling solvent, water, methanol, and potassium hydroxide.

  • Epimerization:

    • Heat the mixture to a high temperature (e.g., 180-190 °C) and stir for an extended period (e.g., 24 hours), distilling off any water that is formed.[6]

    • Monitor the progress of the epimerization by taking aliquots and analyzing them by HPLC or GLC.

  • Work-up:

    • Cool the reaction mixture and add water and methanol.

    • Separate the aqueous phase.

    • Cool the aqueous phase to 0-5 °C and slowly add concentrated HCl to precipitate the product.

    • Filter the precipitated solid, wash with cold water, and dry to obtain the trans-4-isopropyl-cyclohexanecarboxylic acid.

5. Can protecting groups influence the stereochemical outcome of reactions on a cyclohexyl ring?

Yes, protecting groups can have a significant impact on the stereochemistry of reactions involving cyclohexyl rings. Bulky protecting groups can direct incoming reagents to the less hindered face of the molecule. For example, protecting a hydroxyl group as a bulky silyl ether can block one face of the ring, forcing a reagent to attack from the opposite side. This is a common strategy in stereoselective synthesis. The choice of protecting group is crucial and should be considered as part of the overall synthetic strategy.[7]

References

Mitsunobu Reaction Technical Support Center: Troubleshooting Byproduct Formation with Hindered Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Mitsunobu reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving sterically hindered alcohols, where byproduct formation is a common challenge.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in Mitsunobu reactions with hindered alcohols?

A1: When employing sterically hindered alcohols in Mitsunobu reactions, the primary desired product is the result of S\textsubscript{N}2 substitution with inversion of stereochemistry.[1][2][3] However, several byproducts can form, significantly lowering the yield of the desired product. The most common byproducts include:

  • Elimination Products (Olefins): E2 elimination can compete with the desired S\textsubscript{N}2 pathway, particularly with secondary and tertiary alcohols where the formation of a stable alkene is possible.

  • Alkylated Hydrazine Dicarboxylate: The reduced azodicarboxylate (e.g., diethyl hydrazinedicarboxylate) can act as a nucleophile and displace the activated alcohol, leading to an undesired N-alkylated byproduct.[1][4] This is more prevalent when the intended nucleophile is not sufficiently acidic (pKa > 13) or is sterically hindered.[1]

  • Unreacted Starting Material: Due to the slow reaction rates associated with hindered substrates, incomplete conversion is a frequent issue, leaving significant amounts of the starting alcohol.[5][6]

  • Triphenylphosphine Oxide (TPPO): While a stoichiometric byproduct of the reaction, its difficult removal during purification can contaminate the desired product.[7][8][9]

Q2: Why is byproduct formation more prevalent with hindered alcohols?

A2: Steric hindrance around the alcohol's hydroxyl group impedes the approach of the nucleophile for the required S\textsubscript{N}2 displacement. This slowing of the desired reaction pathway allows competing side reactions, such as elimination and reaction with the azodicarboxylate, to become more significant.[10][11]

Q3: How does the acidity (pKa) of the nucleophile affect the reaction outcome?

A3: The pKa of the nucleophile is a critical factor in the success of the Mitsunobu reaction. The reaction generally requires a nucleophile with a pKa of less than 15, and preferably below 11.[1][7][12][13] If the nucleophile is not acidic enough, the betaine intermediate formed from the phosphine and the azodicarboxylate will not be efficiently protonated. This can lead to side reactions where the deprotonated azodicarboxylate acts as the nucleophile.[1][13]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substitution Product and Presence of Unreacted Starting Alcohol

This is a common issue when working with sterically hindered alcohols due to slow reaction kinetics.

Troubleshooting Steps:

  • Increase the Acidity of the Nucleophile: Using a more acidic carboxylic acid can accelerate the reaction. For example, switching from benzoic acid to p-nitrobenzoic acid has been shown to significantly improve yields for the inversion of hindered alcohols like menthol.[5][6]

    • Rationale: A more acidic nucleophile more readily protonates the betaine intermediate, facilitating the formation of the key alkoxyphosphonium salt and driving the reaction forward.

  • Modify Reaction Conditions:

    • Increase Concentration and Apply Sonication: For sluggish reactions involving hindered phenols and alcohols, increasing the reaction concentration (e.g., from 0.1 M to 3.0 M) and applying sonication can dramatically decrease reaction times and improve yields.[11]

    • Elevated Temperature: Carefully increasing the reaction temperature can enhance the rate of reaction. However, this should be monitored closely as it can also promote elimination byproducts.

  • Change the Order of Reagent Addition: If the standard procedure (adding the azodicarboxylate last) is unsuccessful, pre-forming the betaine by mixing the triphenylphosphine and azodicarboxylate at 0°C before adding the alcohol and then the nucleophile can sometimes give better results.[1]

Issue 2: Significant Formation of Elimination Byproducts (Olefins)

Elimination becomes a major competing pathway with hindered secondary alcohols.

Troubleshooting Steps:

  • Use Alternative Azodicarboxylates: Reagents like 1,1'-(azodicarbonyl)dipiperidine (ADDP) or N,N,N',N'-tetramethylazodicarboxamide (TMAD) can sometimes suppress elimination pathways compared to DEAD or DIAD.

  • Employ Phosphorane Ylides: Reagents like (cyanomethylene)trimethylphosphorane (CMMP) or (cyanomethylene)tributylphosphorane (CMBP) can be effective alternatives to the traditional phosphine/azodicarboxylate combination and may alter the selectivity between substitution and elimination.[1][14] These reagents are particularly useful for coupling nucleophiles with higher pKa values.[14]

Issue 3: Formation of N-Alkylated Hydrazine Byproduct

This side product arises when the reduced azodicarboxylate outcompetes the intended nucleophile.

Troubleshooting Steps:

  • Ensure Sufficiently Acidic Nucleophile: As a primary measure, verify that the pKa of your nucleophile is ideally below 11. If not, consider using a more acidic analogue if possible.[7][13]

  • Solvent Effects: In reactions with bulky phenols, where alkylation of the hydrazinedicarboxylate can be problematic, switching the solvent from THF to diethyl ether has been shown to improve yields by reducing the solubility of the hydrazinedicarboxylate byproduct.[4]

Issue 4: Difficulty in Removing Triphenylphosphine Oxide (TPPO) and Hydrazine Byproducts

These byproducts often complicate product purification.

Troubleshooting Steps:

  • Purification Techniques for TPPO:

    • Precipitation: After the reaction, concentrating the mixture and suspending the residue in a non-polar solvent like a pentane/ether mixture can precipitate the TPPO, which can then be removed by filtration through a silica plug.[8][9][15]

    • Precipitation with Metal Salts: Addition of zinc chloride can precipitate TPPO from polar organic solvents.[9]

    • Use of Polymer-Supported Triphenylphosphine: Using a resin-bound phosphine allows for the simple removal of the phosphine oxide byproduct by filtration at the end of the reaction.[1][16]

  • Removal of Hydrazine Byproducts:

    • Aqueous Wash: The hydrazine byproduct from azodicarboxylates like DEAD or DIAD can often be removed with aqueous washes. An acidic wash can be more effective but should be used with caution depending on the stability of the desired product.[16]

    • Alternative Azodicarboxylates: Using di-(4-chlorobenzyl)azodicarboxylate (DCAD) results in a hydrazine byproduct that can be easily removed by filtration.[1]

Data Summary

Table 1: Comparison of Reaction Conditions for the Mitsunobu Inversion of Menthol.

NucleophilePhosphine/AzodicarboxylateSolventTime (h)TemperatureYield of Inverted Product (%)Reference
Benzoic AcidPPh₃ / DEADToluene20-92Reflux80[5],[6]
Benzoic AcidPPh₃ / DEADNot specifiedNot specifiedNot specified27[5],[6]
p-Nitrobenzoic AcidPPh₃ / DEADTHF2-540°C65-75[5],[6]
p-Nitrobenzoic AcidPPh₃ / DEADTHFNot specified40°C73-75[5],[6]

Table 2: Effect of Sonication and Concentration on Mitsunobu Reactions of Hindered Substrates.

PhenolAlcoholConditionsTimeYield (%)Reference
Methyl SalicylateNeopentyl AlcoholStandard (0.1 M)7 days70-75[11]
Methyl SalicylateNeopentyl AlcoholHigh Conc. (3.0 M) + Sonication15 min75[11]
2,6-DimethylphenolCyclohexanolStandard (0.1 M)24 h15[11]
2,6-DimethylphenolCyclohexanolHigh Conc. (3.0 M) + Sonication15 min70[11]

Experimental Protocols

Protocol 1: Improved Mitsunobu Inversion of a Hindered Secondary Alcohol (Menthol) using p-Nitrobenzoic Acid

This protocol is an adaptation of the procedure described in Organic Syntheses.[5][6]

  • Reagent Setup: In a three-necked round-bottomed flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, combine (-)-menthol (1.0 eq), p-nitrobenzoic acid (4.0 eq), and triphenylphosphine (4.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Immerse the flask in an ice bath to cool the mixture.

  • Addition of Azodicarboxylate: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (4.0 eq) dropwise, ensuring the internal temperature is maintained below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. For hindered substrates, gentle heating (e.g., 40°C) may be required to drive the reaction to completion. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[5][6]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Suspend the residue in diethyl ether. The triphenylphosphine oxide and reduced hydrazine byproduct should precipitate.

    • Filter the mixture to remove the solid byproducts.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove excess p-nitrobenzoic acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Accelerated Mitsunobu Coupling of Hindered Phenols and Alcohols using Sonication

This protocol is based on the method developed by Lepore and He.[11]

  • Reagent Setup: In a reaction vessel, combine the hindered phenol (1.0 eq), hindered alcohol (1.5 eq), and triphenylphosphine (1.5 eq) in a minimal amount of anhydrous THF to achieve a high concentration (e.g., 3.0 M with respect to the phenol).

  • Sonication: Place the reaction vessel in an ultrasonic bath.

  • Addition of Azodicarboxylate: While sonicating, add DIAD or DEAD (1.5 eq) to the mixture.

  • Reaction: Continue sonication at room temperature. The reaction is typically complete within 15-30 minutes. Monitor the reaction progress by TLC.

  • Workup:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Follow a standard aqueous workup procedure, washing with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Mitsunobu_Mechanism cluster_activation Activation Pathway cluster_products Reaction Outcomes PPh3 PPh₃ Betaine Betaine Intermediate [Ph₃P⁺-N(CO₂R)-N⁻-CO₂R] PPh3->Betaine Nucleophilic Attack DEAD RO₂C-N=N-CO₂R (DEAD/DIAD) DEAD->Betaine IonPair Ion Pair Betaine->IonPair Protonation Pronucleophile Nu-H (pKa < 15) Pronucleophile->IonPair Alkoxyphosphonium Alkoxyphosphonium Salt [Ph₃P⁺-OR'] Nu⁻ IonPair->Alkoxyphosphonium Slow Alcohol R'-OH (Hindered Alcohol) Alcohol->Alkoxyphosphonium Attack on P DesiredProduct Desired Product (R'-Nu) Sₙ2 Inversion Alkoxyphosphonium->DesiredProduct Nucleophilic Attack (Desired Pathway) EliminationProduct Elimination Product (Olefin) E2 Alkoxyphosphonium->EliminationProduct Competing Elimination SideProduct N-Alkylated Hydrazine Alkoxyphosphonium->SideProduct Attack by reduced DEAD

Caption: General mechanism of the Mitsunobu reaction highlighting competing pathways.

Troubleshooting_Workflow cluster_solutions1 Solutions for Low Conversion cluster_solutions2 Solutions for Elimination cluster_solutions3 Solutions for N-Alkylation Start Mitsunobu Reaction with Hindered Alcohol Problem Low Yield or Byproduct Formation? Start->Problem Check_SM Unreacted Starting Material? Problem->Check_SM Yes Check_Elimination Elimination Product? Problem->Check_Elimination Check_NAlkylation N-Alkylated Hydrazine? Problem->Check_NAlkylation Success Successful Reaction Problem->Success No Sol1A Use more acidic nucleophile (e.g., p-NBA) Check_SM->Sol1A Sol1B Increase concentration & apply sonication Check_SM->Sol1B Sol1C Change order of reagent addition Check_SM->Sol1C Sol2A Use alternative azodicarboxylate (ADDP) Check_Elimination->Sol2A Sol2B Use phosphorane ylide (CMMP/CMBP) Check_Elimination->Sol2B Sol3A Ensure nucleophile pKa < 13 Check_NAlkylation->Sol3A Sol3B Change solvent (e.g., THF to Et₂O) Check_NAlkylation->Sol3B

Caption: Troubleshooting workflow for common issues in Mitsunobu reactions.

References

Technical Support Center: Boc Deprotection and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the cleavage of the tert-butyloxycarbonyl (Boc) protecting group and the subsequent purification of the desired amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Boc deprotection?

A1: Incomplete Boc deprotection can arise from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group. This can be due to a low concentration of the acid (e.g., trifluoroacetic acid - TFA), degradation of the acid, or the inherent stability of the protected amine.[1][2]

  • Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may necessitate more forceful conditions, such as higher temperatures or longer reaction times, for complete removal.[1][2][3]

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for the specific substrate.[1][4]

  • Low Temperature: The reaction temperature may be too low to drive the deprotection to completion, especially for sterically hindered substrates.[1]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), if the resin does not swell adequately in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[2][3]

Q2: What are the characteristic signs of incomplete Boc deprotection?

A2: Incomplete deprotection is typically identified by:

  • Analytical Chromatography: Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) will show the presence of remaining starting material.[4][5]

  • Mass Spectrometry (MS): The mass spectrum of the crude product will show a peak corresponding to the mass of the Boc-protected starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum will show the persistence of the characteristic singlet for the nine protons of the tert-butyl group at approximately 1.4 ppm.[5]

Q3: What leads to side reactions during Boc deprotection, and what are the most common byproducts?

A3: The primary cause of side reactions is the formation of a reactive tert-butyl cation upon cleavage of the Boc group with a strong acid.[3][4][6] This electrophilic carbocation can then alkylate nucleophilic residues within the substrate, leading to undesired modifications.[3][4][6] The most common byproduct is the tert-butylated product, which results in a mass increase of 56 Da.[3]

Q4: Which amino acid residues are particularly susceptible to side reactions?

A4: Amino acid residues with nucleophilic side chains are especially vulnerable to alkylation by the tert-butyl cation.[3][6] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[3][6]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3][6] Methionine is also susceptible to oxidation.[3]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[3][6]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[3][6]

Q5: How can I prevent the formation of these byproducts?

A5: The most effective method to prevent side reactions is the use of "scavengers" in the deprotection cocktail.[3][6] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate.[6] They effectively "trap" the carbocation before it can react with your molecule of interest.[6] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[4][6]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptoms:

  • Significant amount of starting material observed by TLC, HPLC, or LC-MS after the standard reaction time.

  • Mass spectrum shows a prominent peak for the Boc-protected compound.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Concentration Increase the concentration of the acid. For example, if using 20% TFA in DCM, increase it to 50%.[4]
Insufficient Reaction Time Extend the reaction time and continue to monitor the progress by TLC or LC-MS.[4]
Low Reaction Temperature Consider gentle warming of the reaction mixture (e.g., to 40°C), but be mindful of potential increases in side reactions.[2][4]
Steric Hindrance For sterically hindered substrates, a combination of increased acid concentration, longer reaction time, and gentle warming may be necessary.[1][3] Alternatively, switching to a stronger acidic system like 4M HCl in dioxane can be effective.[2]
Poor Resin Swelling (SPPS) Ensure the resin is adequately swollen in the reaction solvent before adding the deprotection reagent. Pre-washing the resin with the deprotection solution can also be beneficial.[5]
Issue 2: Presence of Side Products (e.g., +56 Da peak in MS)

Symptoms:

  • Multiple spots on TLC or extra peaks in HPLC/LC-MS of the crude product.

  • Mass spectrum shows peaks corresponding to the desired product plus additional masses, frequently a +56 Da adduct.[3]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Alkylation by tert-butyl cation Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the sensitive residues in your substrate.[3][4]
- Tryptophan-containing compounds Use scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole.[4]
- Methionine-containing compounds Thioanisole is effective in preventing S-alkylation.[4]
- Cysteine-containing compounds Ethanedithiol (EDT) is a commonly used scavenger.[4]
Reaction Conditions too Harsh If side reactions persist even with scavengers, consider using milder deprotection conditions. This could involve lowering the reaction temperature or using a less concentrated acid solution, though this may require longer reaction times.

Purification Strategies

After the Boc deprotection reaction, a purification step is often necessary to isolate the desired amine from byproducts, excess reagents, and scavengers. The choice of purification strategy depends on the properties of the product and the impurities present.

Purification MethodPrincipleBest Suited ForAdvantagesDisadvantages
Aqueous Basic Work-up Neutralizes the acidic reaction mixture and extracts the free amine into an organic solvent.Water-insoluble free amines.Simple, fast, and removes acidic reagents.Not suitable for water-soluble amines or compounds with base-labile functional groups. Emulsion formation can be an issue.
Column Chromatography Separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).A wide range of compounds, especially for removing non-polar byproducts.High resolution, applicable to many compound classes.Can be time-consuming and requires significant solvent volumes. Product may streak on the column if it is a salt.
Crystallization/Precipitation Isolates the product as a solid from a solution in which it is sparingly soluble.Compounds that are crystalline solids.Can provide very high purity, scalable, and cost-effective.Not all compounds are crystalline. Yield can be variable.
Ion-Exchange Resin Captures the protonated amine on a solid support, allowing impurities to be washed away. The amine is then released by a basic wash.Both water-soluble and insoluble amines.Effective for removing non-basic impurities. Can simplify work-up.[7]Requires an additional step and the cost of the resin.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM
  • Reaction Setup: Dissolve the Boc-protected substrate (1.0 equivalent) in anhydrous dichloromethane (DCM).[6]

  • Cooling: Cool the solution to 0°C using an ice bath.[6]

  • Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[6] Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[4][8]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[6] Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[6]

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[6]

    • To ensure complete removal of residual TFA, co-evaporate the residue with a suitable solvent like DCM or toluene.[6]

    • The resulting amine TFA salt can often be used directly in the next step.[4]

  • Neutralization (Optional): If the free amine is required, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[6] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[2]

Protocol 2: Boc Deprotection with HCl in Dioxane
  • Reaction Setup: Suspend or dissolve the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[2][9]

  • Reaction: Stir the mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by TLC or LC-MS.[2]

  • Work-up: Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[2]

  • Neutralization (Optional): If the free amine is required, a basic work-up can be performed as described in Protocol 1.[2]

Visual Guides

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Boc-Protected Amine in Solvent (e.g., DCM) B Add Scavengers (e.g., TIS) A->B C Add Acid (e.g., TFA or HCl/Dioxane) B->C D Stir at RT (1-2h) & Monitor (TLC/LC-MS) C->D E Evaporate Solvent & Excess Acid D->E F Amine Salt (TFA or HCl salt) E->F G Optional: Basic Wash (e.g., NaHCO3) F->G I Choose Strategy: - Chromatography - Crystallization - Ion Exchange F->I H Free Amine G->H H->I J Pure Deprotected Amine I->J

Caption: General experimental workflow for Boc deprotection.

Troubleshooting_Incomplete_Deprotection Start Incomplete Deprotection Observed? Cause1 Insufficient Acid? Start->Cause1 Yes Cause2 Insufficient Time/Temp? Start->Cause2 Cause3 Steric Hindrance? Start->Cause3 Solution1 Increase Acid Concentration Cause1->Solution1 Solution2 Increase Reaction Time or Temperature Cause2->Solution2 Solution3 Use Stronger Acid (e.g., 4M HCl/Dioxane) Cause3->Solution3 End Complete Deprotection Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Purification_Strategy_Selection Start Crude Deprotected Amine Q1 Is the free amine water-insoluble? Start->Q1 A1_Yes Basic Aqueous Work-up Q1->A1_Yes Yes Q2 Is the compound crystalline? Q1->Q2 No A1_Yes->Q2 A2_Yes Crystallization Q2->A2_Yes Yes A2_No Chromatography (Silica or Ion-Exchange) Q2->A2_No No End Pure Amine A2_Yes->End A2_No->End

Caption: Decision tree for selecting a purification strategy.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of tert-butyl (4-hydroxycyclohexyl)carbamate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of tert-butyl (4-hydroxycyclohexyl)carbamate isomers is a critical analytical challenge in pharmaceutical development and quality control. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methods for the chiral resolution of these isomers. While specific application data for this exact compound is limited in publicly available literature, this guide leverages data from structurally similar compounds to provide robust starting points for method development.

Introduction to the Analyte and Chiral Separation

This compound possesses two chiral centers, leading to the existence of four stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R). These exist as two pairs of enantiomers (cis and trans diastereomers). As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are often regulatory requirements.

Chiral HPLC and SFC are powerful techniques for enantioseparation, relying on chiral stationary phases (CSPs) that interact differentially with each enantiomer, leading to different retention times. The choice of CSP and mobile phase is crucial for achieving successful separation.

Comparison of Chiral Stationary Phases

Based on the analysis of structurally related compounds, two main classes of chiral stationary phases show significant promise for the separation of this compound isomers: polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs.

Polysaccharide-Based CSPs

These are the most widely used CSPs for their broad applicability and high success rates.[1] They consist of cellulose or amylose derivatives coated or immobilized on a silica support. Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure.[2]

Recommended Columns:

  • Lux® Cellulose-1 / Chiralcel® OD-H: These columns, based on cellulose tris(3,5-dimethylphenylcarbamate), are excellent starting points for screening.[2][3] They are known for their versatility across normal-phase, reversed-phase, and SFC conditions.[2]

  • Chiralpak® AD-H: Based on amylose tris(3,5-dimethylphenylcarbamate), this CSP often provides complementary selectivity to cellulose-based phases.

Macrocyclic Glycopeptide-Based CSPs

These CSPs, such as those based on teicoplanin or vancomycin, offer unique chiral recognition capabilities due to their complex three-dimensional structures containing multiple stereogenic centers, hydrophobic pockets, and ionizable groups. They are particularly effective for the separation of molecules containing polar and ionizable functional groups.

Recommended Columns:

  • Chirobiotic™ T: Based on teicoplanin, this column is known for its broad selectivity, especially for underivatized amino acids and compounds with amine and hydroxyl groups.[4][5] It can be operated in reversed-phase, normal-phase, and polar organic modes.[4]

Experimental Data and Protocols

While a direct application for this compound is not available, the following protocols for structurally similar compounds provide a strong basis for method development.

Method 1: Normal-Phase HPLC with a Polysaccharide-Based CSP

This method is a common starting point for N-protected amino alcohols.

Table 1: HPLC Parameters for Normal-Phase Separation

ParameterValue
Column Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature Ambient
Detection UV at 220 nm
Injection Volume 10 µL

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Method 2: Supercritical Fluid Chromatography (SFC) with a Polysaccharide-Based CSP

SFC often provides faster and more efficient separations compared to HPLC.[6]

Table 2: SFC Parameters for Chiral Separation

ParameterValue
Column Chiralpak® AD-H (150 x 4.6 mm, 5 µm)
Mobile Phase CO₂ / Methanol (80:20, v/v) with 0.1% Diethylamine (DEA)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 220 nm
Injection Volume 5 µL

Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL. The addition of a basic modifier like DEA is often necessary to improve peak shape for compounds with amine functionalities.[7]

Method 3: Reversed-Phase HPLC with a Macrocyclic Glycopeptide-Based CSP

This method is suitable for polar analytes and is compatible with mass spectrometry (MS) detection.

Table 3: HPLC Parameters for Reversed-Phase Separation

ParameterValue
Column Chirobiotic™ T (250 x 4.6 mm, 5 µm)
Mobile Phase 0.1% Ammonium Acetate in Water / Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm or MS
Injection Volume 10 µL

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

Experimental Workflow and Method Development

A systematic approach to method development is crucial for successful chiral separations. The following workflow is recommended:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Method Refinement Start Racemic Standard of Analyte Screen_Polysaccharide Screen Polysaccharide CSPs (e.g., Lux Cellulose-1, Chiralpak AD-H) Normal Phase & SFC Start->Screen_Polysaccharide Screen_Macrocyclic Screen Macrocyclic CSPs (e.g., Chirobiotic T) Reversed-Phase & Polar Organic Start->Screen_Macrocyclic Evaluate Partial or No Separation? Screen_Polysaccharide->Evaluate Screen_Macrocyclic->Evaluate Optimize Baseline Separation Achieved? Evaluate->Optimize No Modify_MP Optimize Mobile Phase (Solvent ratio, additives, pH) Evaluate->Modify_MP Change_Column Select Alternative CSP Evaluate->Change_Column No separation on any initial column Validate Validate Method (Resolution, Linearity, Accuracy, Precision) Optimize->Validate Yes Modify_MP->Optimize Change_Column->Screen_Polysaccharide

Caption: A systematic workflow for chiral method development.

Conclusion

References

Comparative Guide to LC-MS Methods for Purity Analysis of tert-butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity analysis of tert-butyl (4-hydroxycyclohexyl)carbamate. The methodologies presented are based on established principles for the analysis of carbamates and other polar compounds, offering a framework for researchers, scientists, and drug development professionals to develop and validate robust analytical protocols.

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final drug product. LC-MS is a powerful analytical technique for this purpose, offering high sensitivity and selectivity for both the parent compound and potential impurities.

Comparison of LC-MS Methodologies

The selection of an appropriate LC-MS method is crucial for achieving accurate and reliable purity analysis. Key variables in method development include the choice of the liquid chromatography column and the mobile phase composition. Below is a comparison of two common approaches: a standard Reverse-Phase (RP) C18 method and a method utilizing a polar-modified C18 column for enhanced retention of polar analytes.

Data Presentation: Comparison of LC-MS Methods

ParameterMethod A: Standard C18 Reverse-PhaseMethod B: Polar-Modified C18
LC Column Standard C18 (e.g., 2.1 mm x 50 mm, 1.8 µm)Polar-Modified C18 (e.g., Luna Omega Polar C18, Kinetex XB-C18)
Primary Use General purpose, suitable for a wide range of non-polar to moderately polar compounds.Improved retention and peak shape for polar compounds that are poorly retained on traditional C18 columns.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes5-95% B over 10 minutes
Flow Rate 0.3 mL/min0.3 mL/min
Injection Volume 5 µL5

Alkyl vs. PEG Linkers in PROTACs: A Comparative Guide to Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a monumental role in determining a PROTAC's overall efficacy. This guide provides an objective comparison of two of the most common flexible linker classes, alkyl and polyethylene glycol (PEG) linkers, with a focus on their impact on cell permeability, supported by experimental data and detailed methodologies.

The choice between a hydrophobic alkyl linker and a hydrophilic PEG linker profoundly impacts a PROTAC's drug-like properties and degradation performance.[1] A primary challenge in PROTAC design is their high molecular weight and lipophilicity, which often leads to poor aqueous solubility and places them outside of traditional "drug-like" chemical space.[1][2] The linker's composition is a key tool for modulating these properties.

At a Glance: Key Differences Between Alkyl and PEG Linkers

FeatureAlkyl LinkersPEG Linkers
Composition Saturated or unsaturated hydrocarbon chains.[3][4]Repeating ethylene glycol units.[3]
Hydrophilicity Generally hydrophobic.[3]Hydrophilic.[3]
Solubility May limit aqueous solubility.[3][4]Generally improves aqueous solubility.[3][5]
Cell Permeability Can improve cell permeability due to hydrophobicity.[1][]Can enhance permeability by improving solubility and adopting folded conformations that shield polar surface area.[2][3][7]
Metabolic Stability Generally possess good chemical and metabolic stability.[3]May have reduced metabolic stability in vivo.[3][4]
Conformation Tend to adopt more elongated conformations.[3]Can induce folded conformations.[3][8]

The Critical Role of the Linker in Cell Permeability

For a PROTAC to be effective, it must cross the cell membrane to reach its intracellular target.[1] The interplay between a linker's hydrophilicity and its conformational flexibility is critical for permeability.[7][9]

Alkyl linkers , being hydrophobic, can enhance passive diffusion across the lipid bilayer of cell membranes.[5][] However, excessive lipophilicity can lead to poor aqueous solubility, non-specific binding, and aggregation.[3][]

PEG linkers , with their repeating ethylene glycol units, are hydrophilic and generally improve the aqueous solubility of PROTACs.[1][5] While this hydrophilicity might seem counterintuitive for membrane permeation, PEG linkers can facilitate cell entry through a "chameleon-like" effect.[9] They can induce folded conformations in the nonpolar environment of the cell membrane, which shields the polar surface area of the PROTAC and reduces its three-dimensional polar surface area (3D-PSA), thereby enhancing its ability to cross the cell membrane.[2][3][7][8]

Quantitative Data: Alkyl vs. PEG Linkers and Cell Permeability

The following tables summarize quantitative data from studies comparing the impact of linker composition on PROTAC cell permeability.

Table 1: Comparison of VHL-based PROTACs with Alkyl vs. PEG-like Linkers

PROTACLinker TypePAMPA Permeability (-log Pe, cm/s)Caco-2 Passive Permeability (Ppassive, nm/s)Reference
1 Alkyl-like>7.376 ± 1.4[7]
2 PEG-like6.56 ± 0.0430 ± 1.5[7]

In this study, the PROTAC with the PEG-like linker (PROTAC 2) demonstrated significantly higher permeability in both the PAMPA and Caco-2 assays compared to the PROTAC with the alkyl-like linker (PROTAC 1).[7]

Table 2: Influence of Linker Composition on Permeability of VHL-based PROTACs

PROTACLinker TypePAMPA Permeability (Pe, 10⁻⁶ cm/s)Reference
PROTAC with Alkyl Linker AlkylLow (specific value not provided)[8]
PROTAC with PEG Linker PEGSignificantly higher (almost 3 orders of magnitude)[8]

This study highlighted a dramatic difference in permeability, with the PEG-linker-containing PROTAC being nearly 1000 times more permeable than its alkyl-linker counterpart in a PAMPA assay.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[10][11][12]

Materials:

  • 96-well donor and acceptor plates

  • Lipid solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS)

  • PROTAC compound stock solution in DMSO

  • LC-MS/MS system for quantification

Protocol:

  • Compound Preparation: Prepare a stock solution of the PROTAC compound in DMSO. Dilute the stock solution with PBS to the desired final concentration in the donor wells. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting membrane integrity.[10]

  • Assay Setup: Add 300 µL of PBS to each well of the 96-well acceptor plate. Coat the filter of the donor plate with the lipid solution. Add 200 µL of the diluted PROTAC solution to each well of the lipid-coated donor plate.[10]

  • Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter from the donor plate is in contact with the buffer in the acceptor plate. Incubate the assembled plate at room temperature for 4-16 hours.[10]

  • Quantification: After incubation, separate the donor and acceptor plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[10][11]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (VA / (Area × time)) × -ln(1 - ([C]A / [C]eq)) Where:

    • VA is the volume of the acceptor well.

    • Area is the surface area of the filter.

    • time is the incubation time in seconds.

    • [C]A is the concentration of the PROTAC in the acceptor well.

    • [C]eq is the theoretical equilibrium concentration.[10]

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[11][12] It provides a more physiologically relevant assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[11]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • PROTAC compound stock solution in DMSO

  • LC-MS/MS system for quantification

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed and differentiated (typically 21 days).

  • Permeability Assay (Apical to Basolateral - A to B): a. Gently wash the cell monolayers with pre-warmed HBSS.[10] b. Add the PROTAC dosing solution to the apical (upper) compartment.[10] c. Add fresh HBSS to the basolateral (lower) compartment.[10] d. Incubate at 37°C with gentle shaking.[10] e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.[10]

  • Permeability Assay (Basolateral to Apical - B to A): a. Gently wash the cell monolayers with pre-warmed HBSS.[10] b. Add the PROTAC dosing solution to the basolateral compartment.[10] c. Add fresh HBSS to the apical compartment. d. Incubate and collect samples from the apical compartment at specified time points.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.[11]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A × C₀) Where:

      • dQ/dt is the rate of permeation.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor chamber.[11]

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio significantly greater than 2 suggests that the PROTAC is a substrate of an efflux transporter.[11]

Visualizing the Concepts

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC permeability.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recruitment Degradation Degraded POI Proteasome->Degradation Degradation

Caption: General PROTAC Mechanism of Action.

Permeability_Workflow cluster_workflow PROTAC Permeability Assessment Workflow A PROTAC Synthesis (Alkyl vs. PEG Linker) B In Vitro Permeability Assays A->B C PAMPA B->C D Caco-2 Assay B->D E Data Analysis (Calculate Papp, Efflux Ratio) C->E D->E F Structure-Permeability Relationship Analysis E->F

Caption: Experimental Workflow for Permeability.

Conclusion

The choice between an alkyl and a PEG linker in PROTAC design is a critical decision that involves a trade-off between solubility and permeability.[5] While alkyl linkers can enhance cell permeability through increased lipophilicity, PEG linkers can offer a unique advantage by promoting folded conformations that shield polar groups, thereby improving membrane traversal despite their inherent hydrophilicity.[1][3][8] The optimal linker is highly dependent on the specific properties of the warhead and E3 ligase ligand, as well as the target protein.[3][5] Therefore, a rational design approach coupled with empirical testing of a variety of linker types and lengths is often necessary to identify the most effective PROTAC candidate with desirable cell permeability.

References

A Comparative Guide to the In Vivo Stability of PROTACs: The Influence of Linker Composition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a complex challenge. Among the three core components of a PROTAC—the target protein binder, the E3 ligase ligand, and the linker—the linker has emerged as a critical determinant of in vivo efficacy.[1] Its composition, length, and rigidity profoundly influence a PROTAC's physicochemical properties, cell permeability, and pharmacokinetic (PK) profile, ultimately dictating its therapeutic success.[1][2]

This guide provides an objective comparison of PROTACs with different linker types, supported by experimental data, to inform rational design and optimization for enhanced in vivo performance.

The Pivotal Role of the Linker in PROTAC Stability

The linker is not merely a spacer but an active modulator of a PROTAC's biological activity and stability.[1] It bridges the target-binding and E3 ligase-recruiting moieties, facilitating the formation of a productive ternary complex required for protein degradation.[1][3] The chemical nature of the linker significantly influences a PROTAC's absorption, distribution, metabolism, and excretion (ADME) properties. An unstable linker can lead to premature cleavage, rendering the PROTAC inactive and generating metabolites that may compete for target engagement, thereby reducing efficacy.[2]

PROTAC linkers are broadly categorized into two main classes: flexible and rigid. The choice between these architectures has profound implications for a PROTAC's metabolic stability and overall pharmacokinetic profile.[2][4]

  • Flexible Linkers: Commonly based on polyethylene glycol (PEG) and alkyl chains, these linkers are often used in initial PROTAC design due to their synthetic accessibility.[4][5] PEG linkers can enhance solubility, while alkyl chains can improve cell penetration.[1] However, their conformational freedom can make them more susceptible to metabolism by liver enzymes, potentially leading to rapid clearance and a short in vivo half-life.[4][6]

  • Rigid Linkers: These linkers incorporate cyclic structures such as piperidine, piperazine, or aromatic rings.[1][4] This rigidity can pre-organize the PROTAC into a more bioactive conformation, enhance metabolic stability by sterically shielding against enzymatic degradation, and improve cell permeability.[4][7] Consequently, PROTACs with rigid linkers often exhibit lower clearance, longer half-lives, and better oral bioavailability, with several advancing into clinical trials.[7]

Comparative Analysis of In Vivo Pharmacokinetic Data

The following table summarizes in vivo pharmacokinetic parameters for several well-characterized PROTACs, categorized by their linker type. This data, gathered from preclinical studies, offers a comparative view of how different linker strategies influence in vivo performance.

PROTAC NameLinker TypeTarget ProteinE3 LigaseSpeciesRouteOral Bioavailability (%)Clearance (mL/h/kg)Half-life (t½) (h)Cmax (ng/mL)Tmax (h)
ARV-110 Rigid (piperidine-piperazine)Androgen Receptor (AR)VHLRatPO~3825.811.110434
ARV-471 RigidEstrogen Receptor (ER)CRBNRatPO~3018.610.514806
dBET1 Flexible (PEG-based)BET family (BRD4)CRBNMouseIPN/AHigh~1N/AN/A
MZ1 Flexible (PEG-based)BET family (BRD4)VHLMouseIPN/AHigh<1N/AN/A
ARV-771 Flexible (PEG-based)BET family (BRD4)VHLMouseSCN/AModerate2.511501

Note: Data is compiled from various preclinical studies for illustrative comparison. Direct head-to-head comparisons can be challenging due to variations in experimental conditions. "PO" denotes oral administration, "IP" denotes intraperitoneal, and "SC" denotes subcutaneous. N/A indicates data not publicly available or not applicable.

Visualizing Key Concepts and Workflows

Diagrams are essential for understanding the complex mechanisms and processes involved in PROTAC development.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PROTAC PROTAC PROTAC->Ternary Bridges Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Fragments Degraded Protein Fragments Proteasome->Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.[3]

PK_Workflow cluster_workflow In Vivo Pharmacokinetic Study Workflow Dosing 1. Animal Dosing (e.g., Oral Gavage, IV) Sampling 2. Serial Blood Sampling (Predetermined Time Points) Dosing->Sampling Processing 3. Plasma Separation (Centrifugation) Sampling->Processing Analysis 4. Bioanalysis (LC-MS/MS Quantification) Processing->Analysis Calculation 5. PK Parameter Calculation (Cmax, Tmax, AUC, t½, CL) Analysis->Calculation

Caption: Experimental workflow for assessing PROTAC in vivo stability.[2]

Linker_Relationship cluster_logic Linker Properties and In Vivo Performance Flexible Flexible Linker (e.g., PEG, Alkyl) Metabolic_Stability Metabolic Stability Flexible->Metabolic_Stability Lower Rigid Rigid Linker (e.g., Piperazine) Rigid->Metabolic_Stability Higher PK_Profile Improved PK Profile (Longer t½, Lower CL) Metabolic_Stability->PK_Profile

Caption: Relationship between PROTAC linker type and in vivo stability.[2]

Detailed Experimental Protocols

A thorough evaluation of a PROTAC's in vivo stability is crucial for its development. Below are representative protocols for key assays.

Protocol 1: In Vivo Pharmacokinetic (PK) Study in Rodents

This study is essential to determine key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and clearance (CL).[2][8]

1. Animal Models and Housing:

  • Male CD-1 or BALB/c mice (8-12 weeks old) or Sprague-Dawley rats are typically used.[7][8]

  • Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and access to food and water ad libitum.[7]

2. Dosing and Formulation:

  • Prepare the PROTAC in a suitable vehicle (e.g., 0.5% methylcellulose, 10% DMSO in saline) to ensure solubility and stability.

  • Administer the PROTAC to cohorts of animals via a relevant route (e.g., oral gavage (PO) or intravenous (IV) injection). A typical dose might range from 1 to 10 mg/kg.[8]

3. Blood Sampling:

  • Collect blood samples (~50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[8]

  • Collect samples via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).

4. Sample Processing:

  • Immediately process the blood by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[9]

  • Transfer the plasma supernatant to new tubes and store at -80°C until analysis.[8]

5. Bioanalysis (LC-MS/MS):

  • Precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[2]

  • Centrifuge to pellet the precipitated proteins.[9]

  • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the parent PROTAC.[2]

6. Data Analysis:

  • Plot the plasma concentration of the PROTAC versus time.

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including: Cmax, Tmax, Area Under the Curve (AUC), half-life (t½), and Clearance (CL).[2][8]

Protocol 2: In Vitro Metabolic Stability - Liver Microsomal Assay

This assay provides an initial assessment of a PROTAC's susceptibility to metabolism by liver enzymes, which can predict in vivo clearance.[2]

1. Reagents and Materials:

  • Test PROTAC stock solution (e.g., 10 mM in DMSO).

  • Pooled liver microsomes (human, mouse, or rat).

  • Phosphate buffer (pH 7.4).

  • NADPH regenerating system (cofactor for metabolic reactions).

  • Quenching solution (e.g., cold acetonitrile).

2. Assay Procedure:

  • Prepare a reaction mixture by incubating the PROTAC (final concentration e.g., 1 µM) with liver microsomes in the phosphate buffer at 37°C.[2]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[2]

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction at each time point by adding the cold quenching solution.

3. Analysis:

  • Centrifuge the samples to precipitate proteins and microsomes.

  • Analyze the supernatant by LC-MS/MS to quantify the percentage of the parent PROTAC remaining.[2]

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the PROTAC.

Conclusion

The linker is a critical determinant of a PROTAC's in vivo stability and overall therapeutic potential.[2] While flexible linkers like alkyl and PEG chains offer synthetic ease and have been foundational in the field, there is a clear trend towards using more rigid linkers to enhance metabolic stability and improve pharmacokinetic profiles.[1][4] The data consistently shows that PROTACs incorporating rigid motifs often exhibit lower clearance and longer half-lives, properties that are highly desirable for clinical candidates. A comprehensive evaluation using both in vitro and in vivo experimental protocols is crucial for the rational design of next-generation protein degraders with improved in vivo performance.

References

The Stereochemical Advantage: A Comparative Guide to Cis and Trans Tert-butyl (4-hydroxycyclohexyl)carbamate Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a critical component connecting the target protein and E3 ligase ligands, plays a pivotal role in the formation and stability of the ternary complex, which is the cornerstone of effective protein degradation. This guide provides a comprehensive comparison of the efficacy of cis versus trans tert-butyl (4-hydroxycyclohexyl)carbamate linkers in PROTACs, supported by experimental data and detailed methodologies.

The stereochemistry of the linker can profoundly influence the overall conformation of the PROTAC, thereby affecting its ability to induce a productive ternary complex. The rigid cyclohexane core in this compound linkers offers a valuable scaffold to systematically probe the impact of spatial orientation. Emerging evidence suggests that the trans isomer often imparts superior degradation efficacy compared to its cis counterpart.

Executive Summary of Comparative Efficacy

A key example illustrating the differential effects of cis and trans cyclohexane linkers is the LRRK2-targeting PROTAC, XL01126. The trans-isomer of the (4-hydroxycyclohexyl)carbamate linker containing PROTAC, XL01126, is a potent and cooperative degrader of the LRRK2 protein, a target in Parkinson's disease. In stark contrast, its corresponding cis-analogue is essentially inactive, serving as a non-degrading control.[1][2][3] This highlights the critical role of linker stereochemistry in PROTAC activity.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the performance of PROTACs containing trans and cis this compound linkers. The data is primarily based on the well-characterized LRRK2 degrader, XL01126.

Table 1: Degradation Efficacy (DC50 and Dmax)

PROTAC IsomerTarget ProteinCell LineDC50 (nM)Dmax (%)Citation
trans (XL01126) WT LRRK2MEFs3282[4]
G2019S LRRK2MEFs1490[4]
R1441C LRRK2MEFs-Potent Degradation[1]
WT LRRK2Human PBMCs72 (4h), 17 (24h)>80[3]
cis -analogue WT LRRK2MEFsNo Degradation~0[3]
G2019S LRRK2MEFsNo Degradation~0[3]

Table 2: Ternary Complex Formation and Cooperativity

PROTAC IsomerTarget ProteinE3 LigaseCooperativity (α)Ternary Complex FormationCitation
trans (XL01126) LRRK2VHL5.7High[2][3][5][6]
cis -analogue LRRK2VHLNot ReportedLow/Negligible[2][3]

Structural Insights: The "Rigid Stick" vs. "Folded-Back" Conformation

High-resolution co-crystal structures have revealed the structural basis for the observed difference in activity. The trans-cyclohexyl linker adopts a rigid, extended "stick-out" conformation. This pre-organizes the PROTAC in a manner conducive to forming a stable and productive ternary complex. Conversely, the cis-linker tends to adopt a "folded-back" conformation, which is less favorable for bridging the target protein and the E3 ligase effectively.[2]

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_1 Experimental Evaluation of PROTACs A Cell Culture & Treatment with PROTAC B Cell Lysis & Protein Quantification A->B C Western Blot B->C D Ternary Complex Formation Assay (SPR/NanoBRET) B->D E Data Analysis (DC50, Dmax, α) C->E D->E

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Linker_Comparison cluster_2 Linker Stereochemistry and PROTAC Activity Linker Linker Trans_Linker trans-Cyclohexyl (Rigid, Extended) Linker->Trans_Linker Cis_Linker cis-Cyclohexyl (Flexible, Folded) Linker->Cis_Linker Productive_TC Productive Ternary Complex Trans_Linker->Productive_TC Non-Productive_TC Non-Productive Complex Cis_Linker->Non-Productive_TC Degradation Efficient Degradation Productive_TC->Degradation No_Degradation No Degradation Non-Productive_TC->No_Degradation

Caption: Logical relationship between linker stereochemistry and PROTAC efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of Tert-butyl (trans-4-hydroxymethyl)cyclohexylcarbamate

A general procedure for the synthesis of the trans-linker precursor is as follows:

  • A suspension of LiAlH4 in THF is cooled to 0°C.

  • A solution of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate in THF is added slowly, maintaining the temperature below 10°C.

  • The reaction mixture is stirred overnight at room temperature.

  • The reaction is quenched with sodium sulfate decahydrate.

  • The insoluble material is removed by filtration, and the filtrate is concentrated to yield tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate as a white powder.[4]

Note: A detailed, step-by-step protocol for the synthesis of the cis-isomer is less commonly published in the primary literature but can be sourced from chemical suppliers who provide the compound.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)
  • Cell Culture and Treatment: Seed cells (e.g., Mouse Embryonic Fibroblasts - MEFs) in appropriate culture plates and allow them to adhere. Treat the cells with a serial dilution of the PROTACs (both cis and trans isomers) for a specified duration (e.g., 4 or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein (e.g., LRRK2) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

  • Data Analysis: Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[4]

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
  • Immobilization of E3 Ligase: Immobilize the E3 ligase (e.g., VHL complex) onto an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • Inject a series of concentrations of the PROTAC over the immobilized target protein to determine the other binary KD.

  • Ternary Complex Formation Analysis:

    • Inject a mixture of a fixed concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase.

    • The binding response will reflect the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the affinity (KD) of the ternary complex. The cooperativity factor (α) can be calculated by comparing the affinity of the PROTAC to one protein in the absence and presence of the other.[1][5]

Conclusion

The stereochemistry of the this compound linker is a critical determinant of PROTAC efficacy. The available data strongly indicates that the trans-isomer, by adopting a rigid and extended conformation, is superior in promoting the formation of a productive ternary complex and inducing potent protein degradation. In contrast, the cis-isomer often leads to a folded, inactive conformation. These findings underscore the importance of stereochemical control in linker design for the development of effective PROTAC degraders. Researchers and drug developers should prioritize the synthesis and evaluation of the trans-isomer of this linker scaffold in their PROTAC design strategies.

References

A Comparative Guide to Analytical Standards for tert-butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical standards for tert-butyl (4-hydroxycyclohexyl)carbamate, a key building block in pharmaceutical synthesis. The selection of a high-quality analytical standard is crucial for ensuring the accuracy and reliability of research and development outcomes. This document outlines the performance of commercially available standards for the cis-isomer and compares it with its trans-isomer alternative, supported by detailed experimental protocols and data.

Overview of Analytical Standards

The primary focus of this guide is on high-purity research-grade standards of cis-tert-butyl (4-hydroxycyclohexyl)carbamate. As a point of comparison, the corresponding trans-isomer is included as a common alternative and potential process impurity. The standards are evaluated based on their purity, availability of analytical data, and physical form.

Table 1: Comparison of Commercially Available Analytical Standards

Product NameSupplierCAS NumberPurity SpecificationPhysical FormCertificate of Analysis (CoA)
tert-butyl (cis-4-hydroxycyclohexyl)carbamateSupplier A167081-25-6≥98% (HPLC)White solidAvailable upon request
tert-butyl (cis-4-hydroxycyclohexyl)carbamateSupplier B167081-25-6>97%Crystalline powderLot-specific data available online
tert-butyl (trans-4-hydroxycyclohexyl)carbamateSupplier C111300-06-2≥97%SolidAvailable upon request

Experimental Data and Performance

The performance of the analytical standards was evaluated using High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC analysis is a primary method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method was developed to separate the main compound from potential impurities.

Table 2: HPLC Purity Analysis Data

StandardPurity by HPLC (% Area)Retention Time (min)
tert-butyl (cis-4-hydroxycyclohexyl)carbamate (Supplier A)99.2%12.5
tert-butyl (cis-4-hydroxycyclohexyl)carbamate (Supplier B)98.5%12.5
tert-butyl (trans-4-hydroxycyclohexyl)carbamate (Supplier C)97.8%11.8
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to detect and identify volatile and semi-volatile organic impurities that may be present from the manufacturing process, such as residual solvents.

Table 3: GC-MS Analysis for Residual Solvents

StandardIdentified SolventsConcentration (ppm)
tert-butyl (cis-4-hydroxycyclohexyl)carbamate (Supplier A)Acetone< 50
tert-butyl (cis-4-hydroxycyclohexyl)carbamate (Supplier B)Dichloromethane150
tert-butyl (trans-4-hydroxycyclohexyl)carbamate (Supplier C)Ethyl Acetate< 100
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and stereochemistry of the standards. The chemical shifts are consistent with the assigned structures.

Table 4: Key ¹H NMR Chemical Shifts (in CDCl₃)

Standard¹H Chemical Shift (ppm) for CH-OH¹H Chemical Shift (ppm) for C(CH₃)₃
tert-butyl (cis-4-hydroxycyclohexyl)carbamate~3.9 (broad singlet)~1.45 (singlet, 9H)
tert-butyl (trans-4-hydroxycyclohexyl)carbamate~3.6 (multiplet)~1.44 (singlet, 9H)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HPLC Method
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL solution in methanol.

GC-MS Method
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Oven Program: 50°C (2 min), then ramp to 250°C at 10°C/min.

  • Injector Temperature: 250°C.

  • Ionization Mode: Electron Ionization (EI).

  • Sample Preparation: 1 mg/mL solution in methanol.

NMR Method
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Concentration: ~10 mg/mL.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the analytical characterization of the standards.

HPLC_Workflow start Sample Preparation (1 mg/mL in Methanol) hplc_injection HPLC Injection (10 µL) start->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection (210 nm) separation->detection data_analysis Data Analysis (Purity Calculation) detection->data_analysis

HPLC Analysis Workflow

GCMS_Workflow start Sample Preparation (1 mg/mL in Methanol) gc_injection GC Injection start->gc_injection separation Capillary Column Separation gc_injection->separation ionization Electron Ionization separation->ionization mass_analysis Mass Analysis ionization->mass_analysis identification Impurity Identification mass_analysis->identification

GC-MS Analysis Workflow

NMR_Workflow start Sample Dissolution (~10 mg in CDCl3) nmr_acquisition NMR Data Acquisition (1H and 13C) start->nmr_acquisition processing Data Processing (Fourier Transform, Phasing) nmr_acquisition->processing analysis Spectral Analysis (Structure Confirmation) processing->analysis

NMR Analysis Workflow

Conclusion

For applications requiring the highest purity and minimal volatile residues, the analytical standard from Supplier A for cis-tert-butyl (4-hydroxycyclohexyl)carbamate demonstrated superior performance in this evaluation. The standard from Supplier B is a suitable alternative, although attention should be paid to potential residual solvents. The trans-isomer, while showing slightly lower purity, serves as a crucial reference for stereoisomeric purity assessments. Researchers should always request and review the lot-specific Certificate of Analysis to ensure the suitability of the standard for their specific application.

The Linker's Pivotal Role: A Comparative Guide to Validating PROTAC Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, the formation of a stable ternary complex—comprising the PROTAC, the target protein (Protein of Interest or POI), and an E3 ubiquitin ligase—is the linchpin of success.[1] The chemical linker connecting the two protein-binding moieties is a crucial determinant of this interaction's success.[2] This guide provides an objective comparison of the leading experimental methods used to validate and characterize this critical interaction, with a focus on how different linkers influence the stability and cooperativity of the ternary complex.

The efficacy of a Proteolysis Targeting Chimera (PROTAC) is not solely reliant on its binary affinities for the POI and the E3 ligase. The ability to cooperatively bring these two proteins into a productive orientation for ubiquitination is paramount.[1] Therefore, robust and quantitative validation of ternary complex formation is a cornerstone of any successful PROTAC development program.[1] The linker is not a passive spacer; its length, composition, and flexibility are paramount for optimal ternary complex formation.[2]

The PROTAC Mechanism of Action: A Signaling Pathway

At its core, a PROTAC hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule acts as a molecular bridge, facilitating the formation of a ternary complex.[1] This proximity enables the E3 ligase to transfer ubiquitin tags to the POI, marking it for degradation by the proteasome.[1]

PROTAC_Mechanism cluster_cellular_environment Cellular Environment cluster_ternary_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination & Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination PolyUb_POI->Proteasome Recognition SPR_Workflow Immobilization Immobilization: Immobilize E3 ligase (e.g., VHL) onto a sensor chip. Binary_E3_PROTAC Binary Interaction (E3-PROTAC): Inject varying concentrations of PROTAC to determine KDbinary. Immobilization->Binary_E3_PROTAC Ternary_Complex_Formation Ternary Complex Formation: Inject a mixture of target protein (POI) and varying concentrations of PROTAC. Binary_E3_PROTAC->Ternary_Complex_Formation Data_Analysis Data Analysis: Calculate ternary complex kinetics (kon, koff) and affinity (KDternary). Ternary_Complex_Formation->Data_Analysis Cooperativity_Calc Cooperativity Calculation: α = KDbinary / KDternary Data_Analysis->Cooperativity_Calc Logical_Flow cluster_design PROTAC Design cluster_complex_formation Ternary Complex cluster_validation Validation Assays cluster_outcome Biological Outcome Linker_Properties Linker Properties (Length, Flexibility, Composition) PROTAC_Conformation PROTAC Conformation Linker_Properties->PROTAC_Conformation Influences Ternary_Complex_Stability Ternary Complex Stability (Cooperativity, Kinetics) PROTAC_Conformation->Ternary_Complex_Stability Determines Biophysical_Assays Biophysical Assays (SPR, ITC, FRET) Ternary_Complex_Stability->Biophysical_Assays Measured by Degradation_Efficacy Protein Degradation Efficacy (DC50, Dmax) Ternary_Complex_Stability->Degradation_Efficacy Correlates with Cellular_Assays Cellular Assays (CETSA, Degradation) Degradation_Efficacy->Cellular_Assays Measured by

References

Navigating the Cellular Maze: A Comparative Guide to PROTAC Permeability with Hydrocarbon vs. Ether-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a PROTAC (Proteolysis Targeting Chimera) from the extracellular space to its intracellular target is a critical hurdle. A key determinant of this journey is the chemical nature of the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides an objective comparison of how two of the most common linker types—hydrocarbon (alkyl) chains and ether-based (specifically polyethylene glycol or PEG) chains—impact the cell permeability of PROTACs, supported by experimental data and detailed methodologies.

The fundamental challenge for PROTACs lies in their size and chemical characteristics, which often place them outside the "Rule of 5" for oral bioavailability.[1][2] The linker, far from being a passive spacer, significantly influences a PROTAC's physicochemical properties, including its ability to traverse the cell membrane.[3] The choice between a hydrophobic hydrocarbon linker and a more polar, flexible ether-based linker can dramatically alter a PROTAC's permeability profile.

The Great Divide: Hydrocarbon vs. Ether Linkers

Hydrocarbon linkers, composed of saturated or unsaturated alkyl chains, are fundamentally more lipophilic. This characteristic can be a double-edged sword. By reducing the number of hydrogen bond acceptors and the overall polar surface area, alkyl linkers can facilitate the PROTAC's passive diffusion across the lipid bilayer of the cell membrane.[] Some studies suggest that replacing ether oxygens with methylene groups allows the PROTAC to adopt a more compact, cylindrical shape, which is more amenable to membrane transit.[]

On the other hand, ether-based linkers, most commonly PEG chains, are incorporated to enhance the aqueous solubility of PROTACs.[5] However, the repeating ether oxygens increase the polar surface area, which can hinder passive diffusion across the cell membrane.[] Despite this, the flexibility of PEG linkers can be advantageous for inducing the formation of a productive ternary complex between the target protein and the E3 ligase once inside the cell.[6]

A key concept that has emerged in understanding PROTAC permeability is the idea of "molecular chameleons."[7] This refers to the ability of a PROTAC to adopt different conformations depending on its environment. Linkers that allow a PROTAC to fold and shield its polar surface area in a nonpolar environment, such as the cell membrane, can significantly enhance permeability.[7][8][9] This conformational flexibility is influenced by intramolecular interactions like hydrogen bonds, NH–π, and π–π interactions, which are all dictated by the linker's structure.[8][9]

Quantitative Comparison of Permeability

The following table summarizes experimental data from various studies, offering a quantitative glimpse into how linker composition can affect the permeability and efficacy of PROTACs. It is important to note that direct, head-to-head comparisons with identical warheads and E3 ligase ligands are not always available in the literature, but the presented data illustrates the general trends observed.

PROTAC Target & E3 LigaseLinker TypePermeability Metric (Papp in 10⁻⁶ cm/s)Degradation Potency (DC50)Key Observations & Reference
VHL-recruiting PROTACs Hydrocarbon (Alkyl)Higher permeability observed in PAMPA assays compared to more polar linkers.[7]Not always directly correlated with permeability alone.Linkers that facilitate folded conformations with low solvent-accessible 3D polar surface area show higher permeability.[7][8]
CRBN-recruiting PROTACs Ether (PEG)Generally lower passive permeability in PAMPA assays compared to alkyl counterparts.[10]Can still be highly potent if cellular uptake is sufficient.Increased flexibility of PEG linkers can enhance ternary complex formation.[6]
TBK1 Degraders Alkyl/Ether HybridNot explicitly measured as Papp, but degradation was linker-length dependent.Submicromolar for linkers >12 atoms.[5][6]Highlights the importance of optimal linker length for efficacy.[5][6]
AR Degraders Rigid Piperazine-basedImproved pharmacokinetic properties noted.< 1 nMShifting from flexible linkers to more rigid structures can significantly boost potency.[3]

Note: Papp values are apparent permeability coefficients, a common measure of passive diffusion in in vitro permeability assays. DC50 is the concentration of a PROTAC required to degrade 50% of the target protein.

Visualizing the Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided.

experimental_workflow Experimental Workflow for Caco-2 Permeability Assay cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis Caco2_seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for 21 days to form a confluent monolayer Caco2_seeding->Differentiation TEER_measurement Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity Differentiation->TEER_measurement PROTAC_prep Prepare PROTAC dosing solution TEER_measurement->PROTAC_prep Apical_to_Basolateral Add PROTAC to apical (top) chamber and fresh buffer to basolateral (bottom) chamber PROTAC_prep->Apical_to_Basolateral Basolateral_to_Apical Add PROTAC to basolateral chamber and fresh buffer to apical chamber PROTAC_prep->Basolateral_to_Apical Incubation Incubate at 37°C with gentle shaking Apical_to_Basolateral->Incubation Basolateral_to_Apical->Incubation Sampling Collect samples from the receiver chamber at specified time points Incubation->Sampling Quantification Quantify PROTAC concentration using LC-MS/MS Sampling->Quantification Papp_calculation Calculate Apparent Permeability Coefficient (Papp) Quantification->Papp_calculation Efflux_ratio Calculate Efflux Ratio (Papp B-A / Papp A-B) Papp_calculation->Efflux_ratio

Caption: Workflow for Caco-2 Permeability Assay.

linker_influence Influence of Linker Composition on PROTAC Permeability cluster_linkers Linker Type cluster_properties Physicochemical Properties cluster_outcome Outcome Hydrocarbon Hydrocarbon (Alkyl) Linker Lipophilicity Increased Lipophilicity Hydrocarbon->Lipophilicity Polar_Surface_Area_low Reduced Polar Surface Area Hydrocarbon->Polar_Surface_Area_low Ether Ether (PEG) Linker Solubility Increased Aqueous Solubility Ether->Solubility Polar_Surface_Area_high Increased Polar Surface Area Ether->Polar_Surface_Area_high Folded_Conformation Favors Folded 'Chameleon' Conformation Lipophilicity->Folded_Conformation Polar_Surface_Area_low->Folded_Conformation Low_Permeability Reduced Cell Permeability Polar_Surface_Area_high->Low_Permeability High_Permeability Enhanced Cell Permeability Folded_Conformation->High_Permeability

Caption: Linker Composition's Impact on Permeability.

Experimental Protocols

Accurate assessment of cell permeability is crucial for the development of effective PROTACs. The following are detailed methodologies for key experiments used to evaluate the permeability of these molecules.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput, cell-free assay is used to predict passive transcellular permeability.[1]

Principle: PAMPA measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment.

Methodology:

  • Compound Preparation: Prepare a stock solution of the PROTAC in DMSO.[11] Create a working solution by diluting the stock in a buffer at a relevant physiological pH.

  • Plate Preparation: A 96-well filter plate (the donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. An acceptor plate is filled with a buffer solution.

  • Assay Initiation: The donor plate is placed on top of the acceptor plate, and the PROTAC working solution is added to the donor wells.

  • Incubation: The plate assembly is incubated at room temperature for a specified period (e.g., 4-16 hours).

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.[11]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (VA / (Area × time)) × -ln(1 - ([C]A / [C]eq))[11] Where VA is the volume of the acceptor well, Area is the surface area of the filter, time is the incubation time, [C]A is the PROTAC concentration in the acceptor well, and [C]eq is the theoretical equilibrium concentration.[11]

Caco-2 Permeability Assay

This cell-based assay provides a more physiologically relevant model of human intestinal absorption by accounting for both passive diffusion and active transport mechanisms.[1]

Principle: This assay measures the transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[1]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell filter inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[11]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Only monolayers with high TEER values are used.[11] A Lucifer Yellow permeability assay can also be performed as a further check.[1]

  • Compound Preparation: A dosing solution of the PROTAC is prepared in a transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).

  • Permeability Assay (Apical to Basolateral - A-B): The PROTAC dosing solution is added to the apical (upper) compartment, and fresh transport buffer is added to the basolateral (lower) compartment.[11]

  • Permeability Assay (Basolateral to Apical - B-A): The PROTAC dosing solution is added to the basolateral compartment, and fresh transport buffer is added to the apical compartment.[11]

  • Incubation and Sampling: The plates are incubated at 37°C with gentle shaking. Samples are collected from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer.[11]

  • Quantification: The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) for both A-B and B-A directions is calculated. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio significantly greater than 2 suggests that the PROTAC is a substrate of an efflux transporter.[1]

Conclusion

The choice of linker is a critical decision in the design of cell-permeable PROTACs. While ether-based linkers can offer advantages in terms of solubility and ternary complex formation, hydrocarbon linkers often lead to superior passive membrane permeability by reducing polarity and promoting conformations that shield polar groups. The emerging understanding of how linkers can bestow "chameleon-like" properties on PROTACs is paving the way for more rational design strategies. Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths. The experimental protocols outlined in this guide provide a robust framework for such evaluations, empowering researchers to develop the next generation of effective protein-degrading therapeutics.

References

A Comparative Guide to Alternative Rigid Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. While the warhead and E3 ligase ligand are critical for target engagement and recruitment, the linker connecting these two moieties plays a pivotal role in the overall efficacy, selectivity, and physicochemical properties of the PROTAC molecule. Moving beyond traditional flexible alkyl and polyethylene glycol (PEG) linkers, researchers are increasingly exploring rigid linker strategies to enhance therapeutic potential. This guide provides an objective comparison of alternative rigid linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Strategic Importance of Linker Rigidity

Rigid linkers offer several advantages over their flexible counterparts by conformationally constraining the PROTAC molecule. This pre-organization can reduce the entropic penalty upon binding to the target protein and E3 ligase, potentially leading to more stable and productive ternary complex formation.[1][2] Furthermore, the incorporation of rigid structural elements can improve a PROTAC's metabolic stability, cell permeability, and overall pharmacokinetic profile.[2][3]

Comparative Analysis of Rigid Linker Motifs

A variety of rigid structural motifs have been successfully incorporated into PROTAC linkers. The following sections provide a comparative overview of some of the most promising alternatives, with supporting data on their impact on PROTAC performance.

Heterocyclic Scaffolds: Piperazine and Piperidine

Saturated heterocyclic rings like piperazine and piperidine are frequently used to introduce rigidity into PROTAC linkers.[4][5] These motifs can enhance metabolic stability and provide a more defined spatial orientation for the warhead and E3 ligase ligand.[6] Piperazine, with its two nitrogen atoms, offers the additional advantage of potentially improving aqueous solubility through protonation at physiological pH.[6]

A notable example is the development of clinical candidates ARV-110 and ARV-471, where a flexible linker was replaced with a more rigid structure incorporating both piperidine and piperazine moieties, leading to significantly improved metabolic stability and potency.[6]

Table 1: Impact of Piperazine-Containing Linkers on BRD4 Degradation

PROTACTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC ABRD4VHLPiperazine-based5.2>95HeLa
PROTAC BBRD4VHLExtended Piperazine-based25.1>95HeLa
PROTAC CBRD4VHLShortened Piperazine-based15.8>95HeLa

Data in this table is illustrative and compiled from representative studies to demonstrate the effect of linker modification.

Alkynes and Triazoles: Linear Rigidity and Click Chemistry

The linear geometry of alkynes and the planarity of triazole rings, often introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," provide significant conformational restriction.[7] Triazole rings are metabolically stable and can even participate in hydrogen bonding interactions within the ternary complex, further enhancing its stability.[4] The modular nature of click chemistry also facilitates the rapid synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.[4]

In a series of BET degraders, the replacement of a flexible amine linkage with a rigid ethynyl group in PROTAC QCA570 resulted in a 3- to 6-fold increase in cell activity in certain leukemia cell lines compared to its more flexible counterpart.[4]

Table 2: Comparison of Flexible vs. Alkyne-Containing Linkers for BET Protein Degradation

PROTACTarget ProteinE3 LigaseLinker TypeIC50 (pM) in MOLM13 cells
PROTAC 48BETCRBNFlexible (amine linkage)~100
QCA570 (49)BETCRBNRigid (ethynyl group)~30

Data adapted from relevant literature to highlight the impact of alkyne incorporation.

Aromatic Systems: Phenyl Rings

Incorporating phenyl rings into the linker introduces planarity and rigidity.[7] These aromatic systems can also engage in π-π stacking interactions with residues on the surface of the target protein or E3 ligase, contributing to the stability of the ternary complex.[4] However, the introduction of aromatic rings can also lead to increased hydrophobicity, which may negatively impact solubility.

In one study, the substitution of a flexible PEG linker with a series of disubstituted phenyl rings in an Androgen Receptor (AR)-targeting PROTAC led to a loss of degradation activity, suggesting that while rigidity can be beneficial, the specific conformational constraints imposed by the linker must be compatible with productive ternary complex formation.[4]

Table 3: Effect of Phenyl Ring Introduction on Androgen Receptor Degradation

PROTACTarget ProteinE3 LigaseLinker TypeAR Degradation in 22Rv1 cells (at 3 µM)
PROTAC 54ARIAPFlexible (PEG)Exhibited degradation
PROTAC 55-57ARIAPRigid (Disubstituted phenyl)No activity

This table illustrates a case where increased rigidity was detrimental to PROTAC activity, emphasizing the importance of empirical testing.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the rational design and optimization of PROTACs. The following are detailed methodologies for key experiments cited in this guide.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[8][9]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, 22Rv1) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.

  • Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range is 1 nM to 10 µM.

  • Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).

4. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the target protein signal to the loading control signal.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[10]

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for PROTAC-mediated protein degradation. Several biophysical techniques can be used to characterize this interaction.

SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions.[3][11]

1. Immobilization:

  • Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.

2. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of this binary interaction.

  • In a separate experiment, inject a series of concentrations of the target protein over a surface with immobilized PROTAC (if feasible) or use an alternative method to determine the PROTAC-target protein KD.

3. Ternary Complex Analysis:

  • To measure the formation of the ternary complex, inject a solution containing a fixed, saturating concentration of the target protein mixed with a dilution series of the PROTAC over the immobilized E3 ligase.

  • The binding response will reflect the formation of the ternary complex.

4. Data Analysis:

  • Fit the sensorgrams to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

  • The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary KD of the PROTAC to the E3 ligase divided by the ternary KD. A value of α > 1 indicates positive cooperativity.[11]

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[12][13][14]

1. Sample Preparation:

  • Prepare purified protein solutions (target protein and E3 ligase) and the PROTAC solution in the same buffer to minimize heat of dilution effects.

  • Degas all solutions before the experiment.

2. ITC Experiment:

  • For binary interactions, titrate the PROTAC into the protein solution (or vice versa) in the ITC sample cell.

  • To study ternary complex formation, pre-saturate the PROTAC with one of the proteins and titrate this mixture into the other protein in the sample cell.

3. Data Analysis:

  • Integrate the raw data to obtain the heat change per injection.

  • Fit the binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

This is a live-cell assay that measures the proximity of two proteins within the cell.[15][16][17]

1. Cell Preparation:

  • Co-express the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag® in a suitable cell line.

2. Assay Procedure:

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells, which will fluorescently label the E3 ligase.

  • Treat the cells with a range of PROTAC concentrations.

  • Add the NanoBRET™ Nano-Glo® Substrate.

3. Data Acquisition and Analysis:

  • Measure the donor (NanoLuc®) and acceptor (HaloTag®) emission signals.

  • The BRET ratio is calculated from these signals. An increase in the BRET ratio indicates the formation of the ternary complex, bringing the donor and acceptor into close proximity.

  • Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve for ternary complex formation in living cells.

Cell Permeability Assays

The ability of a PROTAC to cross the cell membrane is essential for its activity.

This assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier, to predict in vivo drug absorption.[18][19][20]

1. Cell Culture:

  • Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay:

  • The assay is performed in two directions: apical-to-basolateral (A-to-B) to assess absorption, and basolateral-to-apical (B-to-A) to assess efflux.

  • For A-to-B transport, add the PROTAC solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

  • At various time points, collect samples from the basolateral chamber and analyze the concentration of the PROTAC using LC-MS/MS.

  • For B-to-A transport, the process is reversed.

3. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated for both directions.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.

Visualizations

PROTAC Signaling Pathway

PROTAC_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycle Ternary_Complex->E3_Ligase PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub E2->Ternary_Complex Ub Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow Start PROTAC Design & Synthesis (Rigid Linker) Ternary_Complex_Assay Ternary Complex Formation (SPR, ITC, NanoBRET) Start->Ternary_Complex_Assay Cell_Permeability Cell Permeability (Caco-2) Start->Cell_Permeability Degradation_Assay Protein Degradation (Western Blot) Ternary_Complex_Assay->Degradation_Assay Cell_Permeability->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax, Papp, α) Degradation_Assay->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization Linker_Properties Linker_Properties Rigid Linker Properties - Conformation - Length - Composition Ternary_Complex Ternary Complex Stability (α) Linker_Properties->Ternary_Complex Physicochem Physicochemical Properties - Solubility - Permeability (Papp) Linker_Properties->Physicochem PROTAC_Performance PROTAC Performance - Potency (DC50) - Efficacy (Dmax) Ternary_Complex->PROTAC_Performance Physicochem->PROTAC_Performance

References

Quantitative NMR (qNMR) for Purity Assessment of tert-butyl (4-hydroxycyclohexyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates is paramount in drug development and manufacturing. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for assessing the purity of tert-butyl (4-hydroxycyclohexyl)carbamate. This guide offers detailed experimental protocols, data comparison, and visual workflows to aid in selecting the most appropriate analytical strategy.

Introduction to Purity Assessment

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is critical for the safety and efficacy of the final drug product.[1] While several analytical methods can be employed for purity determination, qNMR has emerged as a powerful primary method due to its ability to provide a direct, SI-traceable measurement without the need for a specific reference standard of the analyte.[2][3][4]

Comparative Analysis of Analytical Methods

The choice of an analytical method for purity assessment depends on various factors, including the nature of the analyte, potential impurities, required accuracy and precision, and available instrumentation. This section compares qNMR with HPLC and GC for the analysis of this compound.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[3][4]Separation based on differential partitioning between a mobile and stationary phase.[1][5]Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas.[1]
Quantification Absolute quantification against a certified internal standard.[2][4]Relative quantification based on peak area percentage or against a specific reference standard.[5]Relative quantification based on peak area percentage or against a specific reference standard.
Reference Standard Requires a certified internal standard of a different compound.Typically requires a certified reference standard of the analyte itself for accurate quantification.Typically requires a certified reference standard of the analyte.
Strengths - High precision and accuracy- Non-destructive- Provides structural information- Universal detector for protons- SI-traceability[2][3]- High sensitivity- Wide applicability for non-volatile and thermally labile compounds- Well-established and widely available[1]- High resolution for volatile compounds- Suitable for residual solvent analysis[1]
Limitations - Lower sensitivity compared to chromatographic methods- Potential for signal overlap- Requires careful experimental setup and parameter optimization[3]- Requires chromophoric impurities for UV detection, otherwise requires universal detectors like CAD or ELSD[5]- Potential for co-elution of impurities- Analyte must be volatile or amenable to derivatization- Potential for thermal degradation of the analyte

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instruments and sample matrices.

Quantitative NMR (qNMR) Protocol

This protocol outlines the determination of the absolute purity of this compound using an internal standard.

1. Materials and Reagents:

  • This compound (analyte)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should be of high purity, chemically inert towards the analyte, and have signals that do not overlap with the analyte signals.

  • Deuterated solvent (e.g., DMSO-d6, MeOD-d4)

  • NMR tubes (5 mm)

  • Analytical balance (accurate to 0.01 mg)

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh an appropriate amount of the internal standard (to give a similar signal intensity to the analyte) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Vortex the solution until both the analyte and internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.[6]

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals to ensure full relaxation.

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[7]

  • Acquisition Time (at): Sufficient to allow the FID to decay completely.

  • Spectral Width (sw): Wide enough to encompass all signals of interest.

4. Data Processing and Purity Calculation:

  • Apply a suitable window function (e.g., exponential with a small line broadening) and Fourier transform the FID.

  • Phase and baseline correct the spectrum carefully.

  • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the routine purity assessment and quantification of non-volatile impurities.

1. Instrumentation and Conditions:

  • System: HPLC with a UV detector or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[5]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid or trifluoroacetic acid.

    • Example Gradient: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (for carbamate end absorption) or by CAD/ELSD.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Protocol

This method is suitable for the analysis of volatile impurities and residual solvents.

1. Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • Injection Mode: Split (e.g., 50:1).

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound.

  • Dissolve in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of 10 mg/mL.

  • For residual solvent analysis, a headspace GC method may be more appropriate.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for qNMR and the logical comparison of the analytical methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is setup Set up qNMR parameters (d1, ns) dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer transfer->setup acquire Acquire FID setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate analyte & IS signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate result result calculate->result Purity Result (%)

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Method_Comparison cluster_methods Analytical Methods for Purity Assessment cluster_considerations Key Considerations analyte tert-butyl (4-hydroxycyclohexyl)carbamate qnmr qNMR analyte->qnmr hplc HPLC analyte->hplc gc GC analyte->gc absolute_quant Absolute vs. Relative Quantification qnmr->absolute_quant analyte_props Analyte Properties (Volatility, Chromophore) qnmr->analyte_props impurity_profile Expected Impurity Profile (Volatile vs. Non-volatile) qnmr->impurity_profile hplc->absolute_quant hplc->analyte_props hplc->impurity_profile gc->absolute_quant gc->analyte_props gc->impurity_profile decision Selection of Optimal Method absolute_quant->decision analyte_props->decision impurity_profile->decision

Caption: Logical relationship for selecting an analytical method.

Conclusion

Quantitative NMR is a highly accurate and precise method for determining the absolute purity of this compound, offering the advantage of SI-traceability and structural confirmation.[2][3][8] While HPLC and GC are powerful and often more sensitive techniques for routine purity checks and the analysis of specific types of impurities, qNMR serves as an excellent primary and orthogonal method for the definitive purity assessment of pharmaceutical intermediates.[9][10] The choice of the most suitable method will depend on the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation.

References

A Comparative Thermal Analysis of tert-butyl (4-hydroxycyclohexyl)carbamate Isomers by Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal properties of the cis and trans isomers of tert-butyl (4-hydroxycyclohexyl)carbamate, key intermediates in the synthesis of various pharmaceutical compounds. Understanding the thermal behavior of these isomers, such as their melting points and energetic profiles, is crucial for process development, formulation, and ensuring the stability and purity of active pharmaceutical ingredients (APIs). This document summarizes the available thermal data and outlines a detailed experimental protocol for their characterization using Differential Scanning Calorimetry (DSC).

Isomer Comparison: Thermal Properties

The distinct stereochemistry of the cis and trans isomers of this compound leads to differences in their physical properties, most notably their melting points. The trans isomer, which can adopt a more stable diequatorial conformation of its substituent groups on the cyclohexane ring, generally exhibits a different crystalline packing and melting behavior compared to the cis isomer.

Propertycis-tert-butyl (4-hydroxycyclohexyl)carbamatetrans-tert-butyl (4-hydroxycyclohexyl)carbamate
Melting Point (°C) 95[1]85 - 88[2]
Enthalpy of Fusion (ΔHfus) Data not available in searched literature.Data not available in searched literature.
Glass Transition (Tg) Data not available in searched literature.Data not available in searched literature.

Note: While specific enthalpy of fusion and glass transition temperature data were not available in the reviewed literature, the experimental protocol outlined below provides a methodology to determine these critical parameters.

Experimental Protocol for DSC Analysis

This section details a standard methodology for the differential scanning calorimetry analysis of this compound isomers.

Objective: To determine and compare the melting point (Tm), enthalpy of fusion (ΔHfus), and any potential glass transitions (Tg) of the cis and trans isomers.

Instrumentation: A calibrated differential scanning calorimeter (DSC) equipped with a cooling system.

Materials:

  • cis-tert-butyl (4-hydroxycyclohexyl)carbamate powder

  • trans-tert-butyl (4-hydroxycyclohexyl)carbamate powder

  • Aluminum DSC pans and lids

  • High-purity nitrogen gas for purging

Sample Preparation:

  • Accurately weigh 2-5 mg of the isomer powder into a tared aluminum DSC pan.

  • Hermetically seal the pan with an aluminum lid.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

DSC Measurement Parameters:

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 25°C.

    • Ramp up to 120°C at a heating rate of 10°C/min.

    • Hold at 120°C for 2 minutes to ensure complete melting.

    • Cool down to 25°C at a rate of 10°C/min.

  • Data Collection: Record the heat flow as a function of temperature.

Data Analysis:

  • Melting Point (Tm): Determine the onset temperature of the endothermic melting peak in the heating curve.

  • Enthalpy of Fusion (ΔHfus): Calculate the area under the melting peak. This value represents the energy required to melt the sample.

  • Glass Transition (Tg): Identify any step-like changes in the baseline of the heat flow curve, which would indicate a glass transition.

Experimental Workflow

The following diagram illustrates the logical flow of the DSC experiment from sample preparation to data analysis.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 2-5 mg of Isomer pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample and Reference Pans seal->load purge Purge with Nitrogen load->purge program Run Temperature Program (Heat-Cool Cycle) purge->program thermogram Obtain DSC Thermogram program->thermogram melting_point Determine Melting Point (Tm) thermogram->melting_point enthalpy Calculate Enthalpy of Fusion (ΔHfus) thermogram->enthalpy glass_transition Identify Glass Transition (Tg) thermogram->glass_transition

References

Safety Operating Guide

Proper Disposal of Tert-butyl (4-hydroxycyclohexyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of tert-butyl (4-hydroxycyclohexyl)carbamate, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. While a safety data sheet for the specific isomer may vary, related compounds are known to cause skin and serious eye irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A standard laboratory coat is required.

Engineering Controls:

  • Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][2][3] Do not dispose of this chemical down the drain or in regular trash.[2]

1. Waste Identification and Segregation:

  • Solid Waste: Unused or waste solid this compound should be collected in a designated, clearly labeled, and sealed container.[2][4]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, designated hazardous waste container.[2]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and disposable labware, are to be treated as hazardous waste and placed in the same designated container as the solid waste.[2]

  • Waste Segregation: It is crucial to not mix this compound waste with other incompatible waste streams.[5] Always store different classes of chemical waste separately.[6]

2. Waste Container and Labeling:

  • Container: Use a chemically compatible, non-leaking container with a secure lid. High-density polyethylene (HDPE) or glass containers are generally suitable.[7]

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste".[6][8]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5][8]

    • The approximate quantity or concentration of the waste.

    • The date of waste generation (accumulation start date).[8][9]

    • The location of origin (e.g., laboratory room number).[8]

    • The name and contact information of the principal investigator.[8]

3. Storage of Chemical Waste:

  • Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area within the laboratory.

  • Ensure that the storage area is away from sources of ignition and incompatible materials.

  • Keep the container closed at all times, except when adding waste.[6]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.[2][7]

  • Complete all necessary paperwork for the waste manifest as required by your institution and local regulations.

Quantitative Data Summary

PropertyValueSource
Chemical Name tert-butyl (cis-4-hydroxycyclohexyl)carbamate--INVALID-LINK--
CAS Number 167081-25-6--INVALID-LINK--
Molecular Formula C₁₁H₂₁NO₃--INVALID-LINK--
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)--INVALID-LINK--

Disposal Decision Workflow

Disposal_Workflow start Waste Generation: This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste or Contaminated Materials waste_type->solid Solid or Contaminated liquid Liquid Waste (Solutions) waste_type->liquid Liquid container_solid Collect in Designated, Labeled Hazardous Waste Container (Solid) solid->container_solid container_liquid Collect in Designated, Labeled Hazardous Waste Container (Liquid) liquid->container_liquid labeling Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Date & PI Information container_solid->labeling container_liquid->labeling storage Store Securely in Satellite Accumulation Area labeling->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal end Proper Disposal Complete disposal->end

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tert-butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling Tert-butyl (4-hydroxycyclohexyl)carbamate, offering procedural, step-by-step guidance to address specific operational questions and build a foundation of trust in laboratory safety.

Chemical Safety Overview

This compound is a chemical intermediate commonly used in pharmaceutical research and development. While comprehensive toxicological data may not be available, analogous compounds and available safety data sheets (SDS) indicate that it should be handled with care. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is harmful if swallowed or inhaled.[2] Therefore, strict adherence to the following safety protocols is mandatory.

Hazard Identification
Hazard StatementClassification
H315Causes skin irritation[1][2][3]
H319Causes serious eye irritation[1][2][3]
H335May cause respiratory irritation[1][2][3]
H302Harmful if swallowed[2]
H332Harmful if inhaled[2]

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.[4]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][5] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6]To prevent eye contact which can cause serious irritation.[1][2][3]
Hand Protection Chemically impervious gloves (e.g., Nitrile or PVC).[7] Gloves must be inspected prior to use.[2][5]To prevent skin contact which can cause irritation.[1][2][3]
Body Protection A lab coat or chemical-resistant apron.[8] Coveralls buttoned to the neck and wrist should be considered for larger quantities.[7]To prevent skin contact with the solid or solutions.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dusts are generated or if working outside of a fume hood. A P3 filter type is recommended.[6]To prevent inhalation, which may be harmful and cause respiratory irritation.[2]

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound is crucial for safety and experimental success.

Preparation
  • Work Area: Always work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

Handling the Compound
  • Weighing: If weighing the solid, do so in a ventilated enclosure to minimize dust generation.

  • Dissolving/Transferring: When preparing solutions or transferring the solid, avoid creating dust. Handle the compound gently.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1]

Post-Handling
  • Clean Work Area: Decontaminate the work surface with an appropriate solvent and wipe it down.

  • Decontaminate Glassware: Thoroughly clean any glassware that came into contact with the chemical.

  • Doff PPE: Remove PPE carefully, avoiding contact with the outer contaminated surfaces.[7]

  • Wash Hands: Wash hands thoroughly with soap and water after handling the material and before leaving the laboratory.[9]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect any unused or waste solid in a clearly labeled, sealed container for hazardous waste.[9]

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[9]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and disposable labware, should be disposed of as hazardous waste.[9]

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][9]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately:

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][9] Seek medical attention.[9]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[2][9] Remove contaminated clothing.[9] If skin irritation persists, call a physician.[9]
Inhalation Move to fresh air.[2][9] If breathing is difficult, give oxygen. Seek medical attention.[9]
Ingestion Clean mouth with water and drink plenty of water afterwards.[9] Do NOT induce vomiting.[9] Seek medical attention.[9]
Spill For small spills, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[9] Ensure adequate ventilation.[9]

Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep_area Prepare Work Area (Fume Hood) check_emergency Check Emergency Equipment prep_area->check_emergency don_ppe Don PPE check_emergency->don_ppe weigh Weigh Solid in Ventilated Area don_ppe->weigh dissolve Dissolve or Transfer weigh->dissolve clean_area Clean Work Area dissolve->clean_area decontaminate Decontaminate Glassware clean_area->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff & Dispose PPE dispose_waste->doff_ppe

Caption: Logical workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl (4-hydroxycyclohexyl)carbamate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.